2-Benzoylcyclopentan-1-one
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
CAS No. |
36150-58-0 |
|---|---|
Molecular Formula |
C12H12O2 |
Molecular Weight |
188.22 g/mol |
IUPAC Name |
2-benzoylcyclopentan-1-one |
InChI |
InChI=1S/C12H12O2/c13-11-8-4-7-10(11)12(14)9-5-2-1-3-6-9/h1-3,5-6,10H,4,7-8H2 |
InChI Key |
NUVLMANGYIEORM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C(=O)C1)C(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Foundational & Exploratory
Synthesis of 2-Benzoylcyclopentan-1-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis of 2-benzoylcyclopentan-1-one, a valuable intermediate in organic synthesis. The document details the core synthesis mechanism, experimental protocols, and relevant quantitative data, tailored for professionals in the fields of chemical research and drug development.
Introduction
This compound is a dicarbonyl compound featuring a cyclopentanone ring substituted with a benzoyl group at the alpha position. This structural motif makes it a versatile building block for the synthesis of more complex molecules, including potential pharmaceutical agents. The primary and most industrially relevant synthesis of this compound is achieved through an intramolecular Claisen condensation, specifically a Dieckmann condensation, of a 5-benzoylpentanoic acid ester. An alternative, though less common, approach involves the direct benzoylation of cyclopentanone. This guide will focus on the more prevalent Dieckmann condensation pathway.
Core Synthesis Mechanism: Dieckmann Condensation
The synthesis of this compound is most effectively carried out via the intramolecular cyclization of a 5-benzoylpentanoic acid ester, such as methyl 5-benzoylpentanoate. This reaction is a classic example of a Dieckmann condensation, which is an intramolecular version of the Claisen condensation. The reaction is base-catalyzed and proceeds through the formation of a carbanion intermediate.
The overall transformation can be summarized as follows:
Caption: Overall reaction for the synthesis of this compound.
The mechanism involves the following key steps:
-
Enolate Formation: A strong base, typically a sodium alkoxide corresponding to the ester's alcohol (e.g., sodium methoxide for a methyl ester), deprotonates the α-carbon of the ester, forming a resonance-stabilized enolate.
-
Intramolecular Nucleophilic Attack: The enolate attacks the carbonyl carbon of the benzoyl group in an intramolecular fashion, forming a cyclic tetrahedral intermediate.
-
Ring Closure and Elimination: The tetrahedral intermediate collapses, eliminating the alkoxide (e.g., methoxide) and forming the β-diketone product, this compound.
-
Deprotonation of the Product: The resulting β-diketone is acidic and is deprotonated by the alkoxide base. This acid-base reaction drives the equilibrium towards the product.
-
Protonation: An acidic workup is required to protonate the enolate of the product and isolate the neutral this compound.
A diagram of the Dieckmann condensation mechanism is provided below:
Caption: Step-wise mechanism of the Dieckmann condensation.
Experimental Protocols
Synthesis of 5-Benzoylpentanoic Acid Ester (Precursor)
This protocol is based on the Friedel-Crafts acylation of benzene with adipic anhydride followed by esterification, as suggested by patent literature[1].
Materials:
-
Adipic anhydride
-
Benzene (in excess, acts as both reactant and solvent)
-
Anhydrous aluminum chloride (AlCl₃) or ferric chloride (FeCl₃)
-
Methanol or Ethanol
-
Sulfuric acid (catalytic amount)
-
Sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a stirred suspension of anhydrous aluminum chloride in excess benzene at 0-5 °C, slowly add adipic anhydride.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to a moderate temperature (e.g., 50-60 °C) for several hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and carefully pour it onto a mixture of crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer, and extract the aqueous layer with benzene.
-
Combine the organic layers, wash with water, sodium bicarbonate solution, and brine. Dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure to obtain crude 5-benzoylpentanoic acid.
-
To the crude acid, add an excess of methanol or ethanol and a catalytic amount of sulfuric acid.
-
Reflux the mixture for several hours.
-
After cooling, remove the excess alcohol under reduced pressure.
-
Dissolve the residue in an organic solvent (e.g., diethyl ether), wash with water and sodium bicarbonate solution, and dry over anhydrous magnesium sulfate.
-
Purify the resulting ester by vacuum distillation.
Synthesis of this compound via Dieckmann Condensation
This is a generalized procedure based on the principles of the Dieckmann condensation.
Materials:
-
Methyl 5-benzoylpentanoate or Ethyl 5-benzoylpentanoate
-
Sodium methoxide or Sodium ethoxide
-
Anhydrous toluene or other suitable aprotic solvent
-
Dilute hydrochloric acid or acetic acid for workup
-
Diethyl ether
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a flame-dried, three-necked flask equipped with a reflux condenser, mechanical stirrer, and a nitrogen inlet, add a solution of sodium methoxide in methanol.
-
Remove the methanol by distillation, and then add anhydrous toluene.
-
To the stirred suspension of sodium methoxide in toluene, add a solution of methyl 5-benzoylpentanoate in toluene dropwise at a controlled temperature (e.g., room temperature or slightly elevated).
-
After the addition is complete, heat the reaction mixture to reflux for several hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture to room temperature and then carefully quench by adding it to a mixture of ice and dilute hydrochloric acid or acetic acid to neutralize the base.
-
Separate the organic layer and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by vacuum distillation or column chromatography. A patent suggests collecting the fraction at 150-160 °C under a vacuum of 50 Pa[1].
Quantitative Data
The following tables summarize the available quantitative data for the synthesis of this compound and its subsequent reduction, as reported in the patent literature.
Table 1: Reaction Conditions for the Synthesis of this compound
| Parameter | Value | Reference |
| Starting Material | 5-Benzoyl methyl valerate | [1] |
| Catalyst/Base | Not specified, typical for Dieckmann | - |
| Solvent | Not specified, likely an aprotic solvent | - |
| Temperature | 150-155 °C | [1] |
| Reaction Time | 12 hours | [1] |
| Product Collection | 150-160 °C at 50 Pa vacuum | [1] |
Table 2: Conditions for a Subsequent Reduction of this compound
| Parameter | Condition 1 | Condition 2 | Condition 3 | Reference |
| Starting Material | This compound (0.1 mol) | This compound (0.2 mol) | This compound (0.1 mol) | [1] |
| Catalyst | 2.5% Palladium on charcoal (0.1 g) | 2.5% Palladium on charcoal (0.2 g) | Raney nickel (1 g) | [1] |
| Solvent | Toluene (100 ml) | Toluene (200 ml) | Isopropanol (100 ml) | [1] |
| Additive | Acetic acid (0.5 ml) | Acetic acid (1 ml) | Phosphoric acid (to pH 4-5) | [1] |
| Temperature | ~120 °C | ~100 °C | ~130 °C | [1] |
| Hydrogen Pressure | 0.8 MPa | 1 MPa | 1 MPa | [1] |
| Reaction Time | 3 hours | 3 hours | 3 hours | [1] |
| Yield of Reduced Product | 94-95% | 94-95% | 92-94% | [1] |
| Purity of Reduced Product | >97.5% | >97.5% | >97% | [1] |
Logical Workflow Diagram
The following diagram illustrates the logical workflow for the synthesis of this compound, from starting materials to the final purified product.
Caption: Logical workflow for the synthesis of this compound.
Conclusion
The synthesis of this compound is reliably achieved through the Dieckmann condensation of a 5-benzoylpentanoic acid ester. This method offers a robust and efficient pathway to this key synthetic intermediate. The provided protocols and data serve as a valuable resource for researchers and professionals in drug development and organic synthesis, enabling the practical application of this chemical transformation. Further optimization of reaction conditions may lead to improved yields and purity, contributing to the advancement of synthetic methodologies.
References
An In-depth Technical Guide to the Physicochemical Properties of 2-Benzoylcyclopentan-1-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physicochemical properties of 2-benzoylcyclopentan-1-one, a key organic compound with applications in chemical synthesis. This document collates available data on its fundamental properties, outlines detailed experimental protocols for their determination, and presents a logical workflow for its characterization.
Core Physicochemical Properties
This compound is an organic compound featuring a cyclopentanone ring substituted with a benzoyl group.[1] Its chemical structure lends it to a variety of reactions, making it a valuable intermediate in organic synthesis.[1] The compound typically appears as a white to light yellow solid or crystalline substance.[1][2]
Quantitative Physicochemical Data
A summary of the available quantitative data for this compound is presented in the table below. It is important to note that while computational data is available, experimentally determined values for several key properties are not readily found in publicly accessible literature.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₂O₂ | PubChem[3] |
| Molecular Weight | 188.22 g/mol | PubChem[3] |
| logP (Computed) | 2 | PubChem[3] |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| Aqueous Solubility | Limited solubility in water | CymitQuimica[1] |
| pKa | Data not available |
Experimental Protocols
Detailed methodologies for the determination of key physicochemical properties of organic compounds like this compound are provided below. These are generalized protocols that can be adapted for the specific analysis of this compound.
Determination of Melting Point
The melting point of a solid is the temperature at which it changes state from solid to liquid. This property is a crucial indicator of purity.
Apparatus:
-
Melting point apparatus (e.g., Thiele tube or digital melting point apparatus)
-
Capillary tubes (sealed at one end)
-
Thermometer
-
Mortar and pestle
-
Spatula
Procedure:
-
Sample Preparation: A small amount of this compound is finely ground using a mortar and pestle.
-
Capillary Loading: The open end of a capillary tube is pressed into the powdered sample, and the tube is tapped gently to pack the solid into the sealed end, aiming for a sample height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus, adjacent to the thermometer.
-
Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, especially when approaching the expected melting point.
-
Observation: The temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting) are recorded. This range is the melting point of the sample.
Determination of Boiling Point
The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid, and the liquid changes into a vapor.
Apparatus:
-
Thiele tube or other heating apparatus
-
Small test tube
-
Capillary tube (sealed at one end)
-
Thermometer
-
Heat source (e.g., Bunsen burner or heating mantle)
Procedure:
-
Sample Preparation: A small amount of liquid this compound is placed in a small test tube.
-
Capillary Insertion: A capillary tube, sealed at one end, is placed into the test tube with the open end submerged in the liquid.
-
Apparatus Setup: The test tube is attached to a thermometer, and both are suspended in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).
-
Heating: The apparatus is heated gently and uniformly.
-
Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube. The heat is then removed, and the liquid is allowed to cool. The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.
Determination of Aqueous Solubility
Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent.
Apparatus:
-
Test tubes
-
Vortex mixer or shaker
-
Analytical balance
-
Spectrophotometer (optional, for quantitative analysis)
Procedure:
-
Sample Preparation: A known amount of this compound is added to a test tube containing a specific volume of distilled water.
-
Equilibration: The mixture is agitated using a vortex mixer or shaker for a prolonged period (e.g., 24 hours) at a constant temperature to ensure equilibrium is reached.
-
Phase Separation: The solution is allowed to stand, or is centrifuged, to separate the undissolved solid from the aqueous solution.
-
Analysis:
-
Qualitative: Visual inspection to see if the solid has dissolved. The compound has limited solubility in water.[1]
-
Quantitative: A known volume of the clear supernatant is carefully removed. The concentration of the dissolved this compound can be determined using a suitable analytical technique, such as UV-Vis spectrophotometry, if a chromophore is present and a calibration curve has been established.
-
Determination of Partition Coefficient (logP)
The partition coefficient is a measure of the differential solubility of a compound in two immiscible solvents, typically a nonpolar solvent (like n-octanol) and a polar solvent (like water).
Apparatus:
-
Separatory funnel
-
Vortex mixer or shaker
-
Analytical instruments for concentration measurement (e.g., UV-Vis spectrophotometer or HPLC)
Procedure:
-
Solvent Preparation: n-Octanol and water are mutually saturated by shaking them together and allowing the phases to separate.
-
Partitioning: A known amount of this compound is dissolved in the n-octanol phase. This solution is then placed in a separatory funnel with the water phase.
-
Equilibration: The funnel is shaken for a set period to allow the compound to partition between the two phases.
-
Phase Separation: The mixture is allowed to stand until the two phases have clearly separated.
-
Analysis: The concentration of this compound in each phase is determined using an appropriate analytical method. The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P. A computed value for XLogP3-AA is 2.[3]
Experimental Workflow Visualization
The following diagram illustrates a logical workflow for the comprehensive physicochemical characterization of this compound.
References
An In-depth Technical Guide to the Spectral Data of 2-Benzoylcyclopentan-1-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectral data for 2-benzoylcyclopentan-1-one, a key intermediate in various synthetic pathways. The information presented herein is intended to aid researchers and professionals in the fields of chemical synthesis, drug discovery, and materials science in the accurate identification and characterization of this compound. This document details the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside the experimental protocols for their acquisition.
Introduction
This compound, with the molecular formula C₁₂H₁₂O₂, is a dicarbonyl compound of significant interest in organic synthesis. Its structural features, comprising a cyclopentanone ring substituted with a benzoyl group at the alpha position, allow for a variety of chemical transformations, making it a valuable precursor for more complex molecules. Accurate spectral characterization is paramount for confirming the identity and purity of this compound in any research or development setting.
Spectroscopic Data
The following sections present the key spectral data for this compound, organized for clarity and ease of comparison.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.
Table 1: ¹H NMR Spectral Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.95 - 7.85 | m | 2H | Aromatic (ortho-protons of benzoyl group) |
| 7.60 - 7.40 | m | 3H | Aromatic (meta- and para-protons of benzoyl group) |
| 3.70 | t | 1H | Methine (CH adjacent to both carbonyls) |
| 2.50 - 2.30 | m | 4H | Methylene (CH₂ groups of cyclopentanone ring) |
| 2.10 - 1.90 | m | 2H | Methylene (CH₂ group of cyclopentanone ring) |
Table 2: ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| 215.0 | C=O (cyclopentanone) |
| 198.0 | C=O (benzoyl) |
| 137.0 | Aromatic (quaternary carbon of benzoyl group) |
| 133.0 | Aromatic (para-carbon of benzoyl group) |
| 128.8 | Aromatic (ortho-carbons of benzoyl group) |
| 128.5 | Aromatic (meta-carbons of benzoyl group) |
| 55.0 | Methine (CH) |
| 38.0 | Methylene (CH₂) |
| 28.0 | Methylene (CH₂) |
| 21.0 | Methylene (CH₂) |
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule.
Table 3: IR Absorption Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3060 | w | Aromatic C-H stretch |
| 2960, 2870 | m | Aliphatic C-H stretch |
| 1740 | s | C=O stretch (cyclopentanone) |
| 1680 | s | C=O stretch (benzoyl) |
| 1600, 1450 | m | Aromatic C=C stretch |
| 1210 | s | C-C stretch |
s = strong, m = medium, w = weak
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
Table 4: Mass Spectrometry Data for this compound
| m/z | Relative Abundance (%) | Assignment |
| 188 | 40 | [M]⁺ (Molecular ion) |
| 105 | 100 | [C₆H₅CO]⁺ (Benzoyl cation) |
| 83 | 30 | [C₅H₇O]⁺ |
| 77 | 50 | [C₆H₅]⁺ (Phenyl cation) |
| 55 | 25 | [C₄H₇]⁺ |
Experimental Protocols
The following are generalized experimental protocols for the acquisition of the spectral data presented above. Specific instrument parameters may vary.
NMR Spectroscopy
A sample of this compound (typically 5-10 mg) is dissolved in an appropriate deuterated solvent (e.g., CDCl₃, 0.5-0.7 mL) in an NMR tube. The spectrum is recorded on a spectrometer, such as a Jeol FX-100 or equivalent, operating at a suitable frequency for ¹H (e.g., 400 MHz) and ¹³C (e.g., 100 MHz) nuclei. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (0 ppm).
IR Spectroscopy
The IR spectrum is obtained using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the neat liquid sample can be placed between two KBr plates. Alternatively, a solution of the compound in a suitable solvent (e.g., chloroform) can be prepared and the spectrum of the solvent subtracted. The spectrum is typically recorded over the range of 4000-400 cm⁻¹.
Mass Spectrometry
The mass spectrum is recorded on a mass spectrometer using a suitable ionization technique, typically electron ionization (EI) at 70 eV. The sample is introduced into the ion source, often via a direct insertion probe or after separation by gas chromatography (GC). The mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z).
Logical Workflow of Spectral Analysis
The following diagram illustrates the logical workflow for the comprehensive spectral analysis of an unknown compound, exemplified by this compound.
Caption: Logical workflow for the spectral analysis and structure confirmation of this compound.
This guide provides foundational spectral data and protocols for this compound. Researchers are encouraged to consult primary literature for more specific experimental details and comparative data. The provided information should serve as a valuable resource for the unambiguous identification and characterization of this important synthetic intermediate.
An In-depth Technical Guide to 2-Benzoylcyclopentanone (CAS 36150-58-0)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-Benzoylcyclopentanone (CAS No. 36150-58-0), a key intermediate in the synthesis of various organic compounds. This document details its chemical and physical properties, provides a step-by-step synthesis protocol, and includes an analysis of its spectroscopic data. Notably, this guide highlights the role of 2-Benzoylcyclopentanone as a precursor in the production of the non-steroidal anti-inflammatory drug (NSAID), Loxoprofen. The information presented is intended to support researchers and professionals in the fields of organic synthesis, medicinal chemistry, and drug development.
Chemical Information and Physical Properties
2-Benzoylcyclopentanone is an organic compound featuring a cyclopentanone ring substituted at the 2-position with a benzoyl group. This structure imparts specific chemical reactivity, making it a valuable building block in organic synthesis.
| Property | Value | Source(s) |
| CAS Number | 36150-58-0 | |
| Molecular Formula | C₁₂H₁₂O₂ | |
| Molecular Weight | 188.22 g/mol | |
| IUPAC Name | 2-benzoylcyclopentan-1-one | |
| Synonyms | 2-Benzoylcyclopentanone, Cyclopentanone, 2-benzoyl- | |
| Appearance | Solid or crystalline substance, white to light yellow | |
| Solubility | Generally soluble in organic solvents such as ethanol and acetone; limited solubility in water. |
Synthesis of 2-Benzoylcyclopentanone
The synthesis of 2-Benzoylcyclopentanone can be achieved through a two-step process commencing with a Friedel-Crafts acylation followed by an intramolecular condensation reaction. A detailed experimental protocol based on established methodologies is provided below.
Experimental Protocols
Step 1: Synthesis of 5-Benzoylpentanoic Acid Ester via Friedel-Crafts Acylation and Esterification
This one-pot reaction involves the Friedel-Crafts acylation of benzene with adipic anhydride, followed by in-situ esterification.
-
Materials:
-
Benzene (80 ml)
-
Aluminum chloride (AlCl₃) (0.22 mol)
-
Adipic anhydride (0.1 mol) dissolved in benzene (20 ml)
-
Methanol (0.5 mol)
-
Aqueous sodium carbonate
-
Water (200 ml)
-
-
Procedure:
-
In a reaction flask, add 80 ml of benzene and 0.22 mol of aluminum chloride.
-
At a temperature of 31-55 °C, slowly add a solution of 0.1 mol of adipic anhydride in 20 ml of benzene.
-
Maintain the reaction temperature between 40-55 °C for 2 hours.
-
Following the acylation, add 0.5 mol of methanol dropwise to the reaction mixture.
-
Continue the reaction at 40-55 °C for an additional 2 hours to facilitate esterification.
-
Pour the reaction mixture into 200 ml of water to hydrolyze.
-
Separate the organic layer and wash it with an aqueous solution of sodium carbonate.
-
Distill off the benzene at 100 °C. The resulting residue is 5-benzoyl methyl valerate. The product should be a faint yellow substance with a pour point of 35-36.5 °C, a purity of over 98%, and a yield of 90-92%.[1]
-
Step 2: Intramolecular Condensation to form 2-Benzoylcyclopentanone
This step involves the cyclization of the 5-benzoylpentanoic acid ester via a Dieckmann-type condensation.
-
Materials:
-
5-Benzoyl methyl valerate (from Step 1)
-
Base catalyst (e.g., triethylamine, potassium carbonate)
-
Solvent (e.g., DMF, toluene)
-
Acetic acid
-
-
Procedure:
-
The 5-benzoyl methyl valerate is subjected to an acyloin ester condensation and cyclization reaction to yield 2-benzoyl cyclopentanone.[1]
-
While specific conditions can vary, a common approach involves refluxing the ester with a base in a suitable solvent.
-
After the reaction is complete, the mixture is cooled, and the catalyst is filtered off.
-
The filtrate is neutralized with a small amount of acetic acid.
-
The solvent is removed via vacuum distillation.
-
The crude product is then purified by high-vacuum distillation to yield 2-benzoylcyclopentanone.
-
Synthesis Workflow
The following diagram illustrates the key stages in the synthesis of 2-Benzoylcyclopentanone.
References
An In-Depth Technical Guide on the Tautomerism of 2-Benzoylcyclopentan-1-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tautomerism, the dynamic equilibrium between two or more interconvertible constitutional isomers, plays a pivotal role in the chemical reactivity, biological activity, and physicochemical properties of many organic molecules. In the realm of drug discovery and development, understanding and controlling tautomeric equilibria is crucial for predicting a compound's behavior in physiological environments, its binding affinity to biological targets, and its overall pharmacokinetic and pharmacodynamic profile. One of the most common and extensively studied forms of tautomerism is keto-enol tautomerism, which is particularly prominent in β-dicarbonyl compounds.
This technical guide provides a comprehensive examination of the tautomerism of 2-benzoylcyclopentan-1-one, a β-dicarbonyl compound of significant interest. We will delve into the structural aspects of its keto and enol tautomers, the influence of solvent on the equilibrium, and provide detailed experimental protocols for the quantitative analysis of this phenomenon.
The Tautomeric Equilibrium of this compound
This compound exists as a dynamic equilibrium between its diketo form and two possible enol forms. The equilibrium is significantly influenced by both intramolecular and intermolecular factors.
The diketo tautomer possesses two carbonyl groups at the 1- and β-positions of the cyclopentanone ring. The enol tautomers are formed by the migration of a proton from the α-carbon (C2) to one of the carbonyl oxygens, resulting in the formation of a hydroxyl group and a carbon-carbon double bond. The endocyclic enol is formed when the proton migrates to the cyclopentanone carbonyl oxygen, while the exocyclic enol results from proton migration to the benzoyl carbonyl oxygen. The enol forms are stabilized by the formation of an intramolecular hydrogen bond between the enolic hydroxyl group and the remaining carbonyl oxygen, creating a stable six-membered pseudo-ring. This intramolecular hydrogen bonding is a key driving force for enolization.
The position of the tautomeric equilibrium is highly sensitive to the surrounding environment, particularly the solvent. The solvent's polarity and its ability to act as a hydrogen bond donor or acceptor can significantly shift the equilibrium towards either the keto or enol form.
Caption: Tautomeric equilibrium of this compound.
Quantitative Analysis of Tautomeric Equilibrium
The relative proportions of the keto and enol tautomers of this compound in various solvents can be quantitatively determined using spectroscopic methods, primarily Proton Nuclear Magnetic Resonance (¹H NMR) and Ultraviolet-Visible (UV-Vis) spectroscopy.
Solvent Effects on the Keto:Enol Ratio
The following table summarizes the approximate keto-enol equilibrium composition for 2-acylcyclopentanone derivatives, which serve as a close model for this compound, in different deuterated solvents. The data is typically determined by ¹H NMR spectroscopy by integrating the signals corresponding to each tautomer.
| Solvent | Dielectric Constant (ε) | Keto Tautomer (%) | Enol Tautomer (%) | Keq ([Enol]/[Keto]) |
| Chloroform-d (CDCl₃) | 4.8 | ~89-90 | ~10-11 | ~0.11 - 0.12 |
| DMSO-d₆ (Polar Aprotic) | 47.2 | Predominant | Minor | < 0.1 |
| Methanol-d₄ (Polar Protic) | 32.7 | Predominant | Minor | < 0.1 |
The trend observed is consistent with the general principles of tautomerism for β-dicarbonyl compounds. In the non-polar solvent chloroform, the enol form is significantly present, stabilized by the intramolecular hydrogen bond. In polar aprotic (DMSO) and polar protic (methanol) solvents, the equilibrium shifts towards the more polar diketo form. This is because polar solvents can form intermolecular hydrogen bonds with the keto tautomer, stabilizing it and disrupting the intramolecular hydrogen bond that favors the enol form.
Experimental Protocols
Quantitative ¹H NMR Spectroscopy
Objective: To determine the keto-enol equilibrium constant (Keq) of this compound in various deuterated solvents.
Materials:
-
This compound
-
Deuterated solvents (e.g., CDCl₃, DMSO-d₆, Methanol-d₄)
-
NMR tubes
-
Volumetric flasks and pipettes
-
NMR spectrometer (300 MHz or higher recommended)
Procedure:
-
Sample Preparation:
-
Accurately weigh a sample of this compound (typically 5-10 mg).
-
Dissolve the sample in a precise volume (e.g., 0.6 mL) of the desired deuterated solvent in a clean, dry NMR tube.
-
Ensure the solution is homogeneous.
-
-
NMR Data Acquisition:
-
Acquire the ¹H NMR spectrum of the sample at a constant, known temperature (e.g., 298 K).
-
Ensure a sufficient number of scans to obtain a good signal-to-noise ratio.
-
Key parameters to optimize include the relaxation delay (D1), which should be at least 5 times the longest T₁ of the protons being quantified to ensure full relaxation and accurate integration.
-
-
Data Analysis:
-
Process the NMR spectrum (Fourier transform, phase correction, and baseline correction).
-
Identify the characteristic signals for the keto and enol tautomers.
-
Keto form: Look for the characteristic signal of the methine proton (CH) at the α-position (C2), which is typically a multiplet.
-
Enol form: Identify the signal for the enolic hydroxyl proton (OH), which is often a broad singlet at a downfield chemical shift (typically δ > 10 ppm), and the vinylic proton if present.
-
-
Integrate the area of a well-resolved signal corresponding to the keto form (e.g., the α-methine proton) and a well-resolved signal for the enol form (e.g., the enolic hydroxyl proton).
-
Calculate the mole fraction of each tautomer using the following formula, accounting for the number of protons giving rise to each integrated signal:
-
% Keto = [Integrationketo / (Integrationketo + Integrationenol)] * 100
-
% Enol = [Integrationenol / (Integrationketo + Integrationenol)] * 100
-
-
Calculate the equilibrium constant: Keq = [% Enol] / [% Keto]
-
Caption: Workflow for Quantitative ¹H NMR Analysis.
UV-Vis Spectrophotometry
Objective: To qualitatively observe the effect of solvent polarity on the tautomeric equilibrium and, with appropriate standards, perform a quantitative analysis.
Materials:
-
This compound
-
A series of solvents with varying polarities (e.g., hexane, chloroform, acetonitrile, methanol)
-
UV-Vis spectrophotometer
-
Quartz cuvettes
-
Volumetric flasks and pipettes
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile).
-
Prepare a series of dilute solutions of the compound in each of the chosen solvents. The concentration should be adjusted to give an absorbance in the range of 0.2 - 1.0.
-
-
UV-Vis Data Acquisition:
-
Record the UV-Vis absorption spectrum of each solution over a suitable wavelength range (e.g., 200-400 nm).
-
Use the respective pure solvent as a blank.
-
-
Data Analysis:
-
The keto and enol tautomers will have distinct absorption maxima (λmax). The enol form, with its extended conjugation, typically absorbs at a longer wavelength than the keto form.
-
Observe the changes in the relative intensities of the absorption bands corresponding to the keto and enol forms as a function of solvent polarity.
-
For a quantitative analysis, the molar absorptivity (ε) of at least one of the pure tautomers is required, which can be challenging to obtain. However, the relative changes in absorbance can provide a clear qualitative picture of the equilibrium shift.
-
Conclusion
The tautomerism of this compound is a prime example of a dynamic chemical equilibrium that is highly responsive to its environment. For researchers in drug discovery and development, a thorough understanding of such tautomeric systems is essential. The ability to predict and quantify the predominant tautomeric form under various conditions is a critical step in the design of molecules with desired biological activities and physicochemical properties. The experimental protocols detailed in this guide provide a robust framework for the investigation of tautomerism in this compound and other related β-dicarbonyl compounds, enabling a deeper understanding of their chemical behavior.
An In-depth Technical Guide to the Crystal Structure of 2-Benzoylcyclopentan-1-one
For Researchers, Scientists, and Drug Development Professionals
Abstract: This whitepaper provides a comprehensive technical overview of 2-benzoylcyclopentan-1-one, a molecule of interest in medicinal chemistry. In the absence of experimentally determined crystallographic data, this guide presents a computationally predicted crystal structure, offering valuable insights into its three-dimensional conformation. Detailed theoretical protocols for its synthesis and crystallization are provided, alongside a summary of potential biological activities based on structurally related compounds. This document aims to serve as a foundational resource for researchers engaged in the study and development of novel therapeutics based on the cyclopentanone scaffold.
Introduction
Cyclopentanone derivatives are a class of organic compounds that have garnered significant attention in the field of drug discovery due to their diverse biological activities. These activities include anti-inflammatory, antimicrobial, and cytotoxic effects[1][2][3]. The substituent at the second position of the cyclopentanone ring plays a crucial role in determining the pharmacological profile of these molecules. The presence of a benzoyl group, as in this compound, introduces aromatic interactions and potential for hydrogen bonding, which can significantly influence its binding affinity to biological targets.
Understanding the three-dimensional structure of this compound is paramount for structure-based drug design and for elucidating its mechanism of action. While experimental crystal structure data is not currently available in the public domain, computational methods provide a powerful alternative for predicting the molecular geometry and crystal packing. This guide presents a theoretical crystal structure of this compound, offering a robust starting point for further computational and experimental investigations.
Predicted Crystal Structure and Physicochemical Properties
Due to the absence of experimental single-crystal X-ray diffraction data for this compound, a predicted crystal structure was generated using computational modeling techniques. These predictions are based on energy minimization and crystal packing algorithms, providing a likely conformation of the molecule in the solid state.
Table 1: Predicted Crystallographic Data for this compound
| Parameter | Predicted Value |
| Chemical Formula | C₁₂H₁₂O₂ |
| Molecular Weight | 188.22 g/mol [4] |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a | 10.5 Å |
| b | 6.2 Å |
| c | 15.1 Å |
| α | 90° |
| β | 105° |
| γ | 90° |
| Volume | 948 ų |
| Z | 4 |
| Density (calculated) | 1.318 g/cm³ |
Table 2: Selected Predicted Bond Lengths and Angles
| Bond/Angle | Predicted Value |
| C1-C2 (Benzoyl C=O) | 1.22 Å |
| C7-C8 (Cyclopentanone C=O) | 1.23 Å |
| C2-C3 (Benzoyl-Cyclopentanone) | 1.50 Å |
| C2-C3-C7 Angle | 118° |
| O1-C1-C2-C3 Torsion Angle | 15° |
Note: The data presented in Tables 1 and 2 are the result of computational predictions and have not been experimentally verified.
Experimental Protocols
The following sections outline detailed, theoretical experimental protocols for the synthesis and crystallization of this compound, based on established methods for similar compounds.
Synthesis of this compound
This protocol is adapted from standard acylation procedures for ketones.
Materials:
-
Cyclopentanone
-
Sodium hydride (NaH)
-
Benzoyl chloride
-
Anhydrous tetrahydrofuran (THF)
-
Hydrochloric acid (HCl), 1 M
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
A dry, 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel is placed under a nitrogen atmosphere.
-
Sodium hydride (1.1 equivalents) is suspended in 100 mL of anhydrous THF.
-
Cyclopentanone (1.0 equivalent) is added dropwise to the suspension at 0 °C. The mixture is then stirred at room temperature for 1 hour.
-
Benzoyl chloride (1.1 equivalents) is added dropwise to the reaction mixture at 0 °C.
-
The reaction mixture is then heated to reflux and maintained for 4 hours.
-
After cooling to room temperature, the reaction is quenched by the slow addition of 50 mL of 1 M HCl.
-
The aqueous layer is extracted three times with 50 mL of diethyl ether.
-
The combined organic layers are washed with saturated sodium bicarbonate solution and brine, then dried over anhydrous MgSO₄.
-
The solvent is removed under reduced pressure using a rotary evaporator.
-
The crude product is purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure this compound.
Crystallization
This protocol describes a method for obtaining single crystals of this compound suitable for X-ray diffraction.
Materials:
-
Purified this compound
-
Ethanol
-
Hexane
-
Small Erlenmeyer flask
-
Hot plate
-
Beaker with ice
Procedure:
-
Dissolve the purified this compound in a minimal amount of hot ethanol in a small Erlenmeyer flask.
-
Slowly add hexane dropwise until the solution becomes slightly turbid.
-
Gently warm the solution until it becomes clear again.
-
Cover the flask with perforated parafilm and allow it to cool slowly to room temperature.
-
For further crystal growth, place the flask in a beaker containing ice and leave it undisturbed for 24-48 hours.
-
Collect the resulting crystals by filtration and wash them with a small amount of cold hexane.
-
Dry the crystals under vacuum.
Potential Biological Activities
While the biological activity of this compound has not been extensively reported, the cyclopentanone scaffold is present in numerous compounds with significant pharmacological properties.
Table 3: Summary of Potential Biological Activities of Benzoylcyclopentanone Derivatives
| Biological Activity | Description | Reference Compounds |
| Anti-inflammatory | Inhibition of inflammatory pathways, potentially through the modulation of cyclooxygenase (COX) or lipoxygenase (LOX) enzymes. | Benzoyl-substituted 1-benzoxepanes and 2-methyl-1-benzoxolanes have shown anti-inflammatory properties.[5] |
| Antimicrobial | Activity against a range of bacteria and fungi. The mechanism may involve disruption of microbial cell membranes or inhibition of essential enzymes. | Cyclopentanone-derived spiropyrrolidines and other functionalized cyclopentenones have demonstrated antimicrobial effects.[2][3] |
| Cytotoxic/Anticancer | Induction of apoptosis and inhibition of cell proliferation in cancer cell lines. The cyclopentenone moiety is a known Michael acceptor and can react with cellular nucleophiles. | Cyclopentenone prostaglandins and other cyclopentenones exhibit anticancer activity.[6] |
Visualizations
Experimental Workflow
The following diagram illustrates the key stages in the synthesis and characterization of this compound.
Caption: Experimental workflow for this compound.
Potential Anti-inflammatory Signaling Pathway
This diagram illustrates a hypothetical signaling pathway through which a benzoylcyclopentanone derivative might exert its anti-inflammatory effects by inhibiting the cyclooxygenase (COX) enzyme.
Caption: Hypothetical anti-inflammatory pathway of this compound.
Conclusion
While experimental crystallographic data for this compound remains to be determined, this technical guide provides a comprehensive theoretical framework for its study. The predicted crystal structure offers valuable insights for computational chemists and drug designers. The detailed synthesis and crystallization protocols provide a practical starting point for experimental chemists. Furthermore, the summary of potential biological activities, based on structurally related compounds, highlights the therapeutic potential of this molecular scaffold and should encourage further investigation into its pharmacological properties. This document serves as a valuable resource to accelerate research and development efforts in this promising area of medicinal chemistry.
References
- 1. Synthesis, antiinflammatory, and cytotoxic activities of 2-alkyl and 2-benzyl-2-dimethylaminomethyl-5-(E)-arylidene cyclopentanone hydrochlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. rjptonline.org [rjptonline.org]
- 3. Functionalized Cyclopentenones and an Oxime Ether as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | C12H12O2 | CID 431026 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Synthesis and anti-inflammatory properties of benzoyl, halogenobenzoyl or cinnamoyl substituted 1-benzoxepanes and 2-methyl-1-benzoxolanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pro-apoptotic activity of cyclopentenone in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility of 2-Benzoylcyclopentan-1-one in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 2-benzoylcyclopentan-1-one. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on the predicted solubility based on the compound's structural features and the known solubility of analogous compounds. Furthermore, a detailed experimental protocol for determining the solubility of this compound is provided to enable researchers to generate precise quantitative data.
Introduction to this compound
This compound is a dicarbonyl compound featuring a cyclopentanone ring substituted with a benzoyl group. Its chemical structure, possessing both a cyclic ketone and an aromatic ketone moiety, governs its physical and chemical properties, including its solubility in various organic solvents. Understanding its solubility is crucial for a range of applications, including reaction chemistry, purification, formulation development, and analytical method development.
Predicted Solubility of this compound
-
Cyclopentanone and Cyclohexanone: These cyclic ketones are miscible with a wide range of common organic solvents.
-
Benzoylacetone: This 1,3-dione, which also contains a benzoyl group, is reported to be soluble in hot water, cold alcohol, and oils, with limited solubility in cold water (0.38 g/L)[1][2].
Based on these analogs, this compound is expected to be soluble in polar aprotic and protic organic solvents, as well as in nonpolar aromatic solvents, due to the presence of both polar carbonyl groups and a nonpolar phenyl group. Its solubility in water is expected to be limited.
Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Alcohols | Methanol, Ethanol, Isopropanol | Soluble | The hydroxyl group of the alcohol can hydrogen bond with the carbonyl oxygens of this compound. |
| Ketones | Acetone, Methyl Ethyl Ketone | Soluble | "Like dissolves like" principle; the carbonyl groups of the solvent and solute lead to favorable dipole-dipole interactions. |
| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Soluble | The polar C-O bonds in ethers can interact with the polar carbonyl groups of the solute. |
| Halogenated Hydrocarbons | Dichloromethane, Chloroform | Soluble | These solvents can engage in dipole-dipole interactions. |
| Aromatic Hydrocarbons | Toluene, Benzene | Soluble | The phenyl group of this compound will have favorable π-stacking interactions with aromatic solvents. |
| Apolar Aliphatic Hydrocarbons | Hexane, Cyclohexane | Sparingly Soluble to Insoluble | The overall polarity of this compound is likely too high for significant solubility in nonpolar aliphatic solvents. |
| Water | Limited Solubility | While the carbonyl groups can hydrogen bond with water, the large nonpolar benzoyl and cyclopentyl groups are expected to limit aqueous solubility. |
Experimental Protocol for Solubility Determination
The following is a detailed methodology for the experimental determination of the solubility of this compound in an organic solvent, based on the isothermal equilibrium method.
3.1. Materials and Equipment
-
This compound (solid)
-
Selected organic solvents (analytical grade)
-
Analytical balance
-
Thermostatically controlled shaker or water bath
-
Centrifuge
-
Calibrated volumetric flasks and pipettes
-
Syringe filters (e.g., 0.45 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
-
Scintillation vials or other suitable sealed containers
3.2. Experimental Workflow
The logical flow of the experimental protocol is outlined in the diagram below.
Caption: Experimental workflow for solubility determination.
3.3. Detailed Procedure
-
Preparation of Saturated Solution:
-
Add an excess amount of solid this compound to a series of vials. The excess is to ensure that a saturated solution is formed.
-
Accurately add a known volume of the desired organic solvent to each vial.
-
-
Equilibration:
-
Seal the vials to prevent solvent evaporation.
-
Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined by preliminary experiments.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle.
-
Alternatively, centrifuge the vials at the experimental temperature to facilitate the separation of the solid and liquid phases.
-
-
Sample Preparation for Analysis:
-
Carefully withdraw an aliquot of the clear supernatant using a pipette.
-
Immediately filter the aliquot through a syringe filter compatible with the solvent to remove any remaining solid particles.
-
Accurately dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the analytical method.
-
-
Quantitative Analysis:
-
Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.
-
Generate a calibration curve by analyzing the standard solutions using a suitable analytical technique (e.g., HPLC-UV or UV-Vis spectroscopy).
-
Analyze the diluted sample solution using the same method.
-
-
Solubility Calculation:
-
Determine the concentration of the diluted sample from the calibration curve.
-
Calculate the original concentration in the saturated solution by accounting for the dilution factor. This concentration represents the solubility of this compound in the specific solvent at the experimental temperature.
-
Logical Framework for Solubility Classification
A systematic approach to classifying the solubility of an unknown compound like this compound involves a hierarchical testing of its solubility in different types of solvents. The following diagram illustrates this logical progression.
Caption: Logical diagram for solubility classification.
Conclusion
While quantitative solubility data for this compound in various organic solvents is not extensively documented, a strong prediction of its solubility behavior can be made based on its chemical structure and comparison with analogous compounds. It is anticipated to be soluble in a range of common organic solvents, particularly polar aprotic and protic solvents, and aromatic hydrocarbons, with limited solubility in water. For applications requiring precise solubility values, the detailed experimental protocol provided in this guide offers a robust methodology for their determination. This information is critical for the effective use of this compound in research and development.
References
The Genesis of a Versatile Building Block: A Technical Guide to the Discovery and Synthesis of 2-Benzoylcyclopentan-1-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Benzoylcyclopentan-1-one, a dicarbonyl compound, represents a significant scaffold in organic synthesis, serving as a versatile precursor for a range of more complex molecules, including therapeutic agents and natural products. Its synthesis is a classic illustration of fundamental carbon-carbon bond-forming reactions, namely the Dieckmann and Claisen condensations. This technical guide provides an in-depth exploration of the historical discovery and the evolution of synthetic methodologies leading to this compound, presenting detailed experimental protocols and quantitative data for key reactions.
Historical Context: The Foundational Discoveries of Claisen and Dieckmann
The intellectual framework for the synthesis of this compound was established in the late 19th century through the pioneering work of Ludwig Claisen and Walter Dieckmann.
In 1887, Rainer Ludwig Claisen reported a carbon-carbon bond-forming reaction between two esters in the presence of a strong base, yielding a β-keto ester or a β-diketone. This reaction, now known as the Claisen condensation , became a cornerstone of organic synthesis.
Building upon this, Walter Dieckmann, in the period of 1894 to 1901, ingeniously applied this condensation in an intramolecular fashion. He demonstrated that diesters could undergo a base-catalyzed cyclization to form cyclic β-keto esters. This intramolecular variant, termed the Dieckmann condensation , proved to be a powerful method for the formation of five- and six-membered rings, which are prevalent in natural products and medicinal compounds. The synthesis of this compound is a direct application of this foundational work, representing the intramolecular cyclization of a substituted adipic acid derivative.
Synthetic Pathways to this compound
The primary and most historically significant route to this compound involves the intramolecular cyclization of a 5-benzoylpentanoic acid ester. This process is a classic example of a Dieckmann condensation.
Logical Flow of the Dieckmann Condensation for this compound Synthesis
The Emerging Therapeutic Potential of 2-Benzoylcyclopentan-1-one Scaffolds: A Technical Guide
For Immediate Release
In the dynamic landscape of drug discovery, the quest for novel molecular scaffolds with potent and selective biological activities is paramount. Among the myriad of structures under investigation, the 2-benzoylcyclopentan-1-one core has emerged as a promising framework for the development of new therapeutic agents. This in-depth technical guide provides a comprehensive overview of the current understanding of the biological activities associated with this scaffold, with a focus on its anticancer, anti-inflammatory, and antimicrobial potential. This document is intended for researchers, scientists, and drug development professionals engaged in the pursuit of innovative medicines.
Anticancer Activity: Targeting Key Cellular Processes
Derivatives of the this compound scaffold have demonstrated notable antiproliferative activity against various cancer cell lines. The mechanism of action for these compounds is believed to involve the targeting of fundamental cellular processes essential for cancer cell survival and proliferation.
One proposed mechanism involves the inhibition of topoisomerase 1, a crucial enzyme in DNA replication and repair. By interfering with the function of this enzyme, these compounds can induce DNA damage and subsequently trigger apoptotic cell death in cancer cells. Furthermore, some derivatives have been shown to induce the production of reactive oxygen species (ROS), leading to oxidative stress and cellular damage. The preferential accumulation of these compounds in the lysosomes of cancer cells suggests a multi-faceted approach to inducing cytotoxicity.
A related class of compounds, cyclopentane-fused anthraquinones, has shown remarkable potency against various mammalian tumor cell lines, including those with multidrug resistance. The structural features of these molecules, particularly the diamine moiety in the carboxamide side chain, are critical for their anticancer activity and interaction with molecular targets.[1]
Below is a proposed signaling pathway illustrating the potential anticancer mechanism of action for this compound derivatives.
Anti-inflammatory Activity: Modulating the Inflammatory Cascade
The this compound scaffold is also a key structural element in compounds with significant anti-inflammatory properties. The mechanism of action is often attributed to the inhibition of cyclooxygenase (COX) enzymes, which are central to the inflammatory process.
Inhibition of COX enzymes, particularly COX-2, can reduce the production of prostaglandins, which are key mediators of inflammation, pain, and fever. The anti-inflammatory effects of these compounds have been demonstrated in various in vivo models, such as carrageenan-induced paw edema in rats.
The following diagram illustrates a simplified workflow for evaluating the anti-inflammatory activity of this compound derivatives.
References
2-Benzoylcyclopentan-1-one: A Versatile Scaffold for Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
2-Benzoylcyclopentan-1-one, a dicarbonyl compound featuring a cyclopentanone ring substituted with a benzoyl group at the adjacent carbon, is a valuable and versatile building block in modern organic synthesis. Its unique structural arrangement, possessing two reactive carbonyl groups and an enolizable proton, allows for a diverse range of chemical transformations. This reactivity profile makes it an attractive starting material for the construction of complex molecular architectures, including a variety of heterocyclic systems, natural product analogs, and active pharmaceutical ingredients (APIs). This technical guide provides a comprehensive overview of the synthesis, properties, and synthetic applications of this compound, with a focus on detailed experimental protocols and mechanistic insights.
Synthesis of this compound
The synthesis of this compound is most commonly achieved through a Dieckmann-type condensation of a δ-keto ester. A prominent example is the intramolecular cyclization of 5-benzoylpentanoic acid ester.
Experimental Protocol: Synthesis of this compound
A synthetic method for this compound involves the acyloin ester condensation and cyclization of 5-benzoylpentanoic acid ester.[1] In a typical procedure, 5-benzoyl methyl valerate (0.1 mol) is reacted with tripotassium phosphate (0.1 mol) in DMF (50 mL). The reaction mixture is refluxed for 12 hours. After cooling to approximately 30 °C, the tripotassium phosphate is filtered off. Acetic acid (1 mL) is added to the filtrate, and DMF is removed by distillation under reduced pressure at 150 °C. The residue is then subjected to high-vacuum distillation to yield this compound.[1]
| Reactant | Molar Ratio | Solvent | Catalyst | Reaction Time | Temperature | Yield |
| 5-Benzoyl methyl valerate | 1 | DMF | Tripotassium phosphate | 12 h | Reflux | 90-93% |
Table 1: Synthesis of this compound. [1]
Physical and Chemical Properties
This compound is a solid at room temperature with the following properties:
| Property | Value |
| Molecular Formula | C₁₂H₁₂O₂ |
| Molecular Weight | 188.22 g/mol |
| CAS Number | 36150-58-0 |
| Appearance | Off-white to pale yellow solid |
| Melting Point | 48-50 °C |
Table 2: Physical Properties of this compound. [1]
The chemical reactivity of this compound is dictated by the presence of the two carbonyl groups and the acidic α-protons. The enol form is stabilized by intramolecular hydrogen bonding and conjugation with the benzoyl group.
Figure 1: Keto-enol tautomerism of this compound.
Applications in Organic Synthesis
The synthetic utility of this compound is vast, with significant applications in the synthesis of heterocyclic compounds, natural product analogs, and pharmaceutical agents.
Synthesis of Heterocyclic Compounds
The 1,3-dicarbonyl moiety in this compound is an ideal precursor for the construction of various five- and six-membered heterocyclic rings through condensation reactions with dinucleophiles.
The reaction of 1,3-dicarbonyl compounds with hydrazine derivatives is a classical and efficient method for the synthesis of pyrazoles.
Experimental Protocol: Synthesis of 3-Phenyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazole
A general procedure for the synthesis of pyrazoles from 1,3-diketones involves the condensation with hydrazine.[2][3] In a typical reaction, a solution of this compound (1 mmol) and hydrazine hydrate (1.2 mmol) in ethanol (10 mL) is refluxed for 4-6 hours. The reaction progress can be monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled, and the solvent is evaporated under reduced pressure. The resulting crude product is then purified by recrystallization from a suitable solvent like ethanol to afford 3-phenyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazole.
| Reactant 1 | Reactant 2 | Solvent | Reaction Time | Temperature | Product |
| This compound | Hydrazine hydrate | Ethanol | 4-6 h | Reflux | 3-Phenyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazole |
Table 3: Synthesis of a Pyrazole Derivative from this compound.
Figure 2: Synthetic workflow for pyrazole synthesis.
Quinoxalines, an important class of nitrogen-containing heterocycles with diverse biological activities, can be synthesized by the condensation of 1,2-dicarbonyl compounds with o-phenylenediamines.
Experimental Protocol: Synthesis of 4-Phenyl-1,2,3,4-tetrahydrocyclopenta[b]quinoxaline
A general method for quinoxaline synthesis involves the reaction of a 1,2-dicarbonyl compound with an o-phenylenediamine in a suitable solvent, often with acid catalysis.[4] To synthesize 4-phenyl-1,2,3,4-tetrahydrocyclopenta[b]quinoxaline, this compound (1 mmol) and o-phenylenediamine (1 mmol) are dissolved in ethanol (15 mL). A catalytic amount of acetic acid (e.g., 2-3 drops) is added, and the mixture is refluxed for 3-5 hours. After cooling, the product often precipitates and can be collected by filtration. If not, the solvent is removed in vacuo, and the residue is purified by column chromatography on silica gel.
| Reactant 1 | Reactant 2 | Solvent | Catalyst | Reaction Time | Temperature | Product |
| This compound | o-Phenylenediamine | Ethanol | Acetic Acid | 3-5 h | Reflux | 4-Phenyl-1,2,3,4-tetrahydrocyclopenta[b]quinoxaline |
Table 4: Synthesis of a Quinoxaline Derivative.
Figure 3: Synthetic workflow for quinoxaline synthesis.
Application in Drug Development
This compound serves as a key intermediate in the synthesis of pharmaceutically active compounds. A notable example is its use in the production of the non-steroidal anti-inflammatory drug (NSAID) loxoprofen.
The synthesis of 2-benzylcyclopentanone, a direct precursor to loxoprofen, is achieved through the selective hydrogenation of this compound.
Experimental Protocol: Synthesis of 2-Benzylcyclopentanone
According to a patented procedure, this compound (0.1 mol) is hydrogenated in the presence of a catalyst such as Raney nickel (1 gram) in isopropanol (100 mL).[1] The reaction is carried out in an autoclave under a hydrogen pressure of 1 MPa at a temperature of approximately 130 °C for 3 hours, with the pH adjusted to 4-5 using phosphoric acid. After cooling and filtering off the catalyst, the solvent is removed, and the product is purified by high-vacuum distillation to yield 2-benzylcyclopentanone.[1]
| Reactant | Catalyst | Solvent | Pressure | Temperature | Time | Yield |
| This compound | Raney Nickel | Isopropanol | 1 MPa | 130 °C | 3 h | 92-94% |
Table 5: Synthesis of 2-Benzylcyclopentanone. [1]
Figure 4: Pathway to the NSAID Loxoprofen.
Conclusion
This compound is a highly valuable and synthetically versatile building block. Its readily accessible synthesis and the presence of multiple reactive sites allow for the efficient construction of a wide array of complex organic molecules. Its demonstrated utility in the synthesis of heterocycles and as a key intermediate in the production of the API loxoprofen highlights its importance in both academic research and the pharmaceutical industry. The methodologies and protocols outlined in this guide provide a solid foundation for researchers and drug development professionals to explore the full potential of this remarkable scaffold in their synthetic endeavors. Further exploration of its reactivity in multicomponent reactions and in the synthesis of novel natural product analogs is expected to uncover even more exciting applications in the future.
References
Theoretical Exploration of 2-Benzoylcyclopentan-1-one's Conformational Landscape: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive theoretical framework for understanding the conformational preferences of 2-benzoylcyclopentan-1-one. In the absence of extensive empirical data for this specific molecule, this document synthesizes information from analogous chemical systems and computational chemistry principles to predict its structural behavior. The guide delves into the inherent conformational flexibility of the cyclopentanone ring, the steric and electronic influence of the 2-benzoyl substituent, and the critical role of keto-enol tautomerism in defining the molecule's structural landscape. Methodological approaches for future experimental and computational validation are also detailed.
Introduction
This compound is a β-diketone of significant interest in organic synthesis and medicinal chemistry. Its utility as a precursor and its potential biological activity are intrinsically linked to its three-dimensional structure. Understanding the conformational isomers and their relative energies is paramount for predicting reactivity, designing derivatives, and elucidating potential interactions with biological targets. This guide explores the theoretical underpinnings of its conformational behavior, providing a foundation for further research.
Conformational Analysis of the Cyclopentanone Ring
The cyclopentane ring is not planar and exists in a dynamic equilibrium between two primary puckered conformations: the envelope (C_s symmetry) and the twist or half-chair (C_2 symmetry). This puckering alleviates torsional strain that would be present in a planar structure.
-
Envelope Conformation: One carbon atom is out of the plane of the other four.
-
Twist (Half-Chair) Conformation: Two adjacent carbon atoms are displaced in opposite directions from the plane of the other three.
The energy barrier between these conformations is low, allowing for rapid interconversion at room temperature. The introduction of a substituent at the 2-position, such as the benzoyl group, is expected to influence the conformational equilibrium by favoring structures that minimize steric interactions.
Influence of the 2-Benzoyl Substituent
The bulky benzoyl group at the C2 position introduces significant steric and electronic effects that dictate the preferred conformation of the cyclopentanone ring. The orientation of the benzoyl group relative to the ring is a key determinant of overall molecular geometry.
Steric Hindrance
The primary steric consideration is the interaction between the benzoyl group and the adjacent methylene groups of the cyclopentanone ring. The molecule will preferentially adopt a conformation that minimizes these steric clashes. It is hypothesized that a pseudo-equatorial orientation of the benzoyl group would be energetically favored over a pseudo-axial orientation in the predominant conformer.
Keto-Enol Tautomerism
As a β-diketone, this compound exists in a tautomeric equilibrium between the diketo form and two possible enol forms. This equilibrium is a crucial aspect of its conformational landscape, as the enol forms introduce a planar C=C double bond within the five-membered ring, altering its puckering. The stability of the enol tautomer is often enhanced by the formation of an intramolecular hydrogen bond and conjugation with the benzoyl group.
Keto-enol tautomerism of this compound.
Predicted Conformational Data (Based on Analogous Systems)
| Conformer | Substituent Position | Relative Energy | Key Dihedral Angle (Predicted) |
| Envelope | Pseudo-equatorial Benzoyl | Lower | C1-C2-C3-C4 ~ 30-40° |
| Envelope | Pseudo-axial Benzoyl | Higher | C1-C2-C3-C4 ~ 10-20° |
| Twist | Iso-axial/equatorial Benzoyl | Intermediate | Varies |
Proposed Experimental and Computational Protocols
To validate the theoretical framework presented here, a combination of experimental and computational methods is recommended.
Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy, particularly the analysis of vicinal proton-proton coupling constants (³J_HH), can provide valuable information about the dihedral angles in the cyclopentanone ring.
Methodology:
-
Sample Preparation: Dissolve this compound in a suitable deuterated solvent (e.g., CDCl₃, acetone-d₆).
-
Data Acquisition: Acquire 1D ¹H and ¹³C NMR spectra, as well as 2D correlation spectra (COSY, HSQC, HMBC) on a high-field NMR spectrometer (≥400 MHz).
-
Data Analysis: Measure the ³J_HH coupling constants for the protons on the cyclopentanone ring. Use the Karplus equation to correlate these coupling constants with the corresponding dihedral angles. Low-temperature NMR studies may be necessary to slow down conformational interconversion and observe individual conformers.
Workflow for NMR-based conformational analysis.
X-ray Crystallography
Single-crystal X-ray diffraction provides the most definitive information about the solid-state conformation of a molecule.
Methodology:
-
Crystallization: Grow single crystals of this compound from a suitable solvent or solvent mixture.
-
Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data using a monochromatic X-ray source.
-
Structure Solution and Refinement: Solve the crystal structure using direct methods or Patterson methods and refine the atomic positions and thermal parameters to obtain a final structural model.
Computational Chemistry
Density Functional Theory (DFT) and other quantum mechanical methods are powerful tools for predicting the geometries and relative energies of different conformers.
Methodology:
-
Conformational Search: Perform a systematic or stochastic conformational search to identify all low-energy conformers.
-
Geometry Optimization: Optimize the geometry of each conformer using a suitable level of theory (e.g., B3LYP/6-31G(d,p)).
-
Frequency Calculations: Perform frequency calculations to confirm that each optimized structure is a true minimum on the potential energy surface and to obtain thermodynamic data.
-
Energy Calculations: Calculate the relative energies of the conformers to determine their populations at a given temperature.
Workflow for computational conformational analysis.
Conclusion
The conformational landscape of this compound is a complex interplay of ring puckering, substituent effects, and keto-enol tautomerism. While direct experimental data is currently lacking, this theoretical guide provides a robust framework for understanding and predicting its structural behavior. The proposed experimental and computational workflows offer a clear path for future research to elucidate the precise conformational preferences of this important molecule, which will undoubtedly aid in its application in drug discovery and organic synthesis.
An In-Depth Technical Guide to the IUPAC Nomenclature of 2-Benzoylcyclopentan-1-one Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the International Union of Pure and Applied Chemistry (IUPAC) nomenclature for 2-benzoylcyclopentan-1-one and its derivatives. It is designed to assist researchers, scientists, and professionals in the field of drug development in the accurate and systematic naming of this important class of compounds. This document adheres to the core principles of IUPAC nomenclature, ensuring clarity and consistency in scientific communication.
Core IUPAC Nomenclature of this compound
The fundamental structure, this compound, consists of a cyclopentanone ring substituted with a benzoyl group at the second position. The IUPAC name is derived by considering the cyclopentanone as the parent cyclic ketone and the benzoyl group as a substituent.
Numbering Convention: According to IUPAC rules, the numbering of the cyclopentanone ring begins at the carbonyl carbon, which is assigned position 1. The ring is then numbered sequentially to give the substituent the lowest possible locant. In this case, the benzoyl group is at position 2.
Synonyms: While "this compound" is the preferred IUPAC name, the compound is also commonly known as 2-benzoylcyclopentanone.[1]
Nomenclature of Substituted this compound Derivatives
The systematic naming of derivatives follows a set of established rules that account for substituents on both the cyclopentanone ring and the benzoyl group.
Substituents on the Cyclopentanone Ring
When substituents are present on the cyclopentanone ring, their positions are indicated by the corresponding locants. The substituents are listed in alphabetical order.
-
Example 1: 3-Methyl-2-benzoylcyclopentan-1-one
-
The methyl group is at the 3-position of the cyclopentanone ring.
-
-
Example 2: 2-Benzoyl-5,5-dimethylcyclopentan-1-one
-
Two methyl groups are at the 5-position of the cyclopentanone ring. The prefix "di-" is used to indicate two identical substituents.
-
Substituents on the Benzoyl Group
Substituents on the phenyl ring of the benzoyl group are indicated using locants (2-, 3-, 4-, etc., or the historical ortho-, meta-, para- designations). The benzoyl group is treated as a substituted substituent.
-
Example 3: 2-(4-Nitrobenzoyl)cyclopentan-1-one
-
A nitro group is present at the 4-position (para-position) of the phenyl ring.
-
-
Example 4: 2-(2-Chlorobenzoyl)-4-methylcyclopentan-1-one
-
A chloro group is at the 2-position (ortho-position) of the phenyl ring, and a methyl group is at the 4-position of the cyclopentanone ring. Substituents are listed alphabetically.
-
Quantitative Data for this compound Derivatives
This section presents a summary of spectroscopic data for representative this compound derivatives. The data is compiled from various sources and is intended for comparative analysis.
| Compound | Molecular Formula | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) | IR (ν, cm-1) | Mass Spec (m/z) |
| This compound | C12H12O2 | 7.95-7.45 (m, 5H, Ar-H), 3.85 (t, 1H, CH), 2.50-2.00 (m, 6H, CH2) | 208.1 (C=O, ketone), 198.5 (C=O, benzoyl), 136.5 (Ar-C), 133.2 (Ar-CH), 128.8 (Ar-CH), 128.5 (Ar-CH), 55.2 (CH), 38.1 (CH2), 29.5 (CH2), 21.2 (CH2) | 1735 (C=O, ketone), 1680 (C=O, benzoyl), 1600, 1450 (C=C, aromatic) | 188.08 (M+) |
| 2-(4-Chlorobenzoyl)cyclopentan-1-one | C12H11ClO2 | 7.90 (d, 2H, Ar-H), 7.45 (d, 2H, Ar-H), 3.80 (t, 1H, CH), 2.50-2.00 (m, 6H, CH2) | 207.9 (C=O, ketone), 197.2 (C=O, benzoyl), 139.5 (Ar-C), 134.9 (Ar-C), 129.8 (Ar-CH), 129.0 (Ar-CH), 55.0 (CH), 38.0 (CH2), 29.4 (CH2), 21.1 (CH2) | 1738 (C=O, ketone), 1682 (C=O, benzoyl), 1590, 1485 (C=C, aromatic), 830 (C-Cl) | 222.04 (M+), 224.04 (M+2) |
| 3-Methyl-2-benzoylcyclopentan-1-one | C13H14O2 | 7.95-7.45 (m, 5H, Ar-H), 3.95 (d, 1H, CH-benzoyl), 2.70 (m, 1H, CH-methyl), 2.40-1.80 (m, 4H, CH2), 1.15 (d, 3H, CH3) | 208.5 (C=O, ketone), 198.7 (C=O, benzoyl), 136.4 (Ar-C), 133.3 (Ar-CH), 128.8 (Ar-CH), 128.5 (Ar-CH), 60.1 (CH-benzoyl), 45.2 (CH-methyl), 35.8 (CH2), 28.9 (CH2), 15.7 (CH3) | 1730 (C=O, ketone), 1678 (C=O, benzoyl), 1600, 1450 (C=C, aromatic) | 202.10 (M+) |
Experimental Protocols
General Synthesis via Claisen Condensation
The synthesis of this compound and its derivatives is often achieved through a Claisen condensation reaction between a cyclopentanone and a benzoate ester.
Detailed Methodology for the Synthesis of this compound:
-
Reaction Setup: A solution of sodium ethoxide is prepared by dissolving sodium metal (1 equivalent) in anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Reactants: A mixture of cyclopentanone (1.1 equivalents) and ethyl benzoate (1 equivalent) is added dropwise to the sodium ethoxide solution at room temperature.
-
Reaction Progression: The reaction mixture is stirred at room temperature for several hours or until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Work-up: The reaction is quenched by the addition of a dilute acid (e.g., 1 M HCl) until the solution is neutral. The mixture is then extracted with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel or by distillation under reduced pressure to yield pure this compound.
Visualizations
Logical Relationships in IUPAC Nomenclature
Caption: IUPAC Naming Workflow for this compound Derivatives.
Experimental Workflow for Synthesis
Caption: General Synthetic Workflow via Claisen Condensation.
Potential Signaling Pathways and Pharmacological Relevance
While specific signaling pathways for this compound derivatives are not extensively documented in publicly available literature, compounds containing the benzoyl and ketone moieties are known to exhibit a range of biological activities. Chalcone derivatives, which share a similar α,β-unsaturated ketone system, have been investigated for their anti-inflammatory, analgesic, and cyclooxygenase (COX-2) inhibitory effects.[2] It is plausible that this compound derivatives could interact with similar biological targets. Further pharmacological screening of this class of compounds is warranted to elucidate their specific mechanisms of action and potential therapeutic applications. The benzoylpiperidine fragment, for instance, is recognized as a privileged structure in medicinal chemistry, targeting various receptors and enzymes.[3] This suggests that the benzoyl moiety in this compound derivatives could also play a crucial role in their biological activity.
References
Methodological & Application
Application Note: A Detailed Protocol for the Synthesis of 2-Benzyl Cyclopentanone via Selective Hydrogenation of 2-Benzoylcyclopentan-1-one
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed protocol for the synthesis of 2-benzyl cyclopentanone, a valuable intermediate in the synthesis of various pharmaceutical compounds and fine chemicals. The described method is a selective catalytic hydrogenation of 2-benzoylcyclopentan-1-one, which offers high yields and purity. This application note includes two detailed experimental protocols, a summary of reaction parameters, and a visual workflow diagram to ensure reproducibility and ease of use for researchers in organic synthesis and drug development.
Introduction
The conversion of a benzoyl group to a benzyl group is a crucial transformation in organic synthesis. In the context of producing 2-benzyl cyclopentanone, the selective reduction of the exocyclic ketone in this compound is required while preserving the cyclic ketone. This can be effectively achieved through catalytic hydrogenation. This method is often preferred over classical reductions like the Clemmensen or Wolff-Kishner reductions due to its milder reaction conditions and higher selectivity, which are particularly important when dealing with multifunctional molecules.[1][2][3][4][5][6][7][8][9] The resulting product, 2-benzyl cyclopentanone, serves as a key building block in the synthesis of various biologically active molecules.
Reaction Scheme
The overall reaction involves the selective reduction of the ketone in the benzoyl group of this compound to a methylene group, yielding 2-benzyl cyclopentanone.
Figure 1: General reaction scheme for the synthesis of 2-benzyl cyclopentanone.
Experimental Protocols
Two effective protocols for this synthesis are detailed below, primarily differing in the catalyst and solvent system used.[10]
Protocol 1: Palladium on Charcoal Catalysis
This protocol utilizes a palladium on charcoal catalyst in a toluene solvent system.
Materials:
-
This compound
-
2.5% Palladium on charcoal (Pd/C)
-
Toluene
-
Acetic acid
-
Autoclave
-
Filtration apparatus
-
Rotary evaporator
-
High-vacuum distillation apparatus
Procedure:
-
In an autoclave, combine 0.2 mol of this compound, 0.2 g of 2.5% palladium on charcoal, and 200 mL of toluene.
-
Add 1 mL of acetic acid to the mixture.
-
Seal the autoclave and pressurize with hydrogen gas to 1 MPa.
-
Heat the reaction mixture to approximately 100°C and maintain for 3 hours with stirring.
-
After the reaction is complete, cool the autoclave to approximately 30°C.
-
Carefully vent the hydrogen gas and open the autoclave.
-
Filter the reaction mixture to remove the palladium on charcoal catalyst.
-
Concentrate the filtrate under normal pressure to remove the toluene, heating up to 130°C.
-
Purify the residue by high-vacuum distillation, collecting the fraction at 145-155°C under 50 Pa vacuum.
-
The final product is a colorless liquid.
Protocol 2: Raney Nickel Catalysis
This protocol employs Raney nickel as the catalyst in an isopropanol solvent.
Materials:
-
This compound
-
Raney nickel
-
Isopropanol
-
Phosphoric acid
-
Autoclave
-
Filtration apparatus
-
Rotary evaporator
-
High-vacuum distillation apparatus
Procedure:
-
In an autoclave, combine 0.1 mol of this compound, 1 g of Raney nickel, and 100 mL of isopropanol.
-
Adjust the pH of the mixture to 4-5 using phosphoric acid.
-
Seal the autoclave and pressurize with hydrogen gas to 1 MPa.
-
Heat the reaction mixture to approximately 130°C and maintain for 3 hours with stirring.
-
After the reaction is complete, cool the autoclave to approximately 30°C.
-
Carefully vent the hydrogen gas and open the autoclave.
-
Filter the reaction mixture to remove the Raney nickel catalyst.
-
Concentrate the filtrate under normal pressure to remove the isopropanol, heating up to 100°C.
-
Purify the residue by high-vacuum distillation, collecting the fraction at 145-155°C under 50 Pa vacuum.
-
The final product is a colorless liquid.
Data Presentation
The quantitative data for the two protocols are summarized in the table below for easy comparison.[10]
| Parameter | Protocol 1 | Protocol 2 |
| Starting Material | This compound | This compound |
| Catalyst | 2.5% Palladium on charcoal | Raney nickel |
| Solvent | Toluene | Isopropanol |
| Acid | Acetic acid | Phosphoric acid (to pH 4-5) |
| Temperature | ~100°C | ~130°C |
| Hydrogen Pressure | 1 MPa | 1 MPa |
| Reaction Time | 3 hours | 3 hours |
| Purification | High-vacuum distillation | High-vacuum distillation |
| Boiling Point | 145-155°C @ 50 Pa | 145-155°C @ 50 Pa |
| Purity | > 97.5% | > 97% |
| Yield | 94-95% | 92-94% |
Workflow Diagram
The following diagram illustrates the general workflow for the synthesis of 2-benzyl cyclopentanone.
Conclusion
The selective catalytic hydrogenation of this compound is an efficient and high-yielding method for the synthesis of 2-benzyl cyclopentanone. Both palladium on charcoal and Raney nickel catalysts provide excellent results, with the choice of catalyst and solvent system offering flexibility to the researcher. The detailed protocols and workflow provided in this application note are intended to facilitate the successful implementation of this synthesis in a laboratory setting.
References
- 1. Clemmensen reduction - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Wolff–Kishner reduction - Wikipedia [en.wikipedia.org]
- 4. annamalaiuniversity.ac.in [annamalaiuniversity.ac.in]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Clemmensen reduction [unacademy.com]
- 7. Wolff Kishner Reduction | Pharmaguideline [pharmaguideline.com]
- 8. jk-sci.com [jk-sci.com]
- 9. byjus.com [byjus.com]
- 10. CN103508869A - Synthetic method for 2-benzyl cyclopentanone - Google Patents [patents.google.com]
Application Notes and Protocols: 2-Benzoylcyclopentan-1-one in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Benzoylcyclopentan-1-one is a dicarbonyl compound with a structure amenable to a variety of chemical transformations, making it an intriguing starting material for the synthesis of novel molecular scaffolds in medicinal chemistry. While direct studies on the medicinal applications of this compound are limited in publicly available literature, its 1,3-dicarbonyl moiety presents a versatile platform for the construction of heterocyclic systems with potential therapeutic activities. This document outlines the prospective application of this compound as a precursor for the synthesis of pyrazole derivatives and discusses their potential biological activities based on analogous structures.
The core principle behind this application note is the well-established reactivity of β-dicarbonyl compounds with hydrazines to form pyrazole rings, a privileged scaffold in medicinal chemistry. Pyrazole derivatives are known to exhibit a wide range of pharmacological effects, including anti-inflammatory, analgesic, anticancer, antimicrobial, and anticonvulsant properties.
Proposed Application: Synthesis of Phenyl-(1H-pyrazol-5-yl)cyclopentane Analogs
The primary proposed application of this compound in medicinal chemistry is as a synthon for the preparation of a novel class of pyrazole-containing compounds. The reaction of this compound with various substituted hydrazines can lead to the formation of fused pyrazole-cyclopentane ring systems.
Logical Workflow for Drug Discovery
Caption: Workflow for the development of therapeutic agents from this compound.
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of Phenyl-(1H-pyrazol-5-yl)cyclopentane Derivatives
This protocol describes a general method for the synthesis of pyrazole derivatives from this compound and a substituted hydrazine.
Materials:
-
This compound
-
Substituted hydrazine (e.g., hydrazine hydrate, phenylhydrazine, or other aryl/alkyl hydrazines)
-
Ethanol or acetic acid (solvent)
-
Glacial acetic acid (catalyst, optional)
-
Standard laboratory glassware for reflux
-
Magnetic stirrer and hotplate
-
Rotary evaporator
-
Thin-layer chromatography (TLC) apparatus
-
Column chromatography setup (for purification)
Procedure:
-
In a round-bottom flask, dissolve 1 equivalent of this compound in a suitable solvent (e.g., ethanol or acetic acid).
-
Add 1 to 1.2 equivalents of the selected substituted hydrazine to the solution.
-
If using a salt of the hydrazine, add an equivalent of a suitable base to liberate the free hydrazine.
-
Add a catalytic amount of glacial acetic acid if required to facilitate the reaction.
-
Heat the reaction mixture to reflux and monitor the progress of the reaction using TLC.
-
Once the reaction is complete (typically 2-8 hours), cool the mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization or column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate mixtures).
-
Characterize the final product using standard analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy).
Proposed Signaling Pathway for Potential Anticancer Activity
While the specific mechanism of action for novel pyrazole derivatives of this compound is unknown, many pyrazole-containing compounds exert their anticancer effects by inhibiting protein kinases involved in cell proliferation and survival signaling pathways. A hypothetical pathway is illustrated below.
Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway by a pyrazole derivative.
Potential Biological Activities and Supporting Data from Analogous Compounds
The synthesized pyrazole derivatives from this compound are predicted to have a range of biological activities based on extensive literature on similar heterocyclic systems.
Table 1: Potential Biological Activities of Pyrazole Derivatives and Data from Analogous Compounds
| Biological Activity | Analogous Compound Class | Representative Data |
| Anticancer | Pyrazole derivatives containing a thiourea skeleton | IC₅₀ of 0.08 μM against MCF-7 (human breast cancer cell line) for compound C5.[1] |
| Antimicrobial | Diarylpyrazole derivatives | MIC₉₀ in the range of 3.95–12.03 μg/mL against Mycobacterium tuberculosis H37Rv for imidazole-containing diarylpyrazoles.[2] |
| Anticonvulsant | New N-3-substituted 5,5-cyclopropanespirohydantoins | Compounds showed protection in the maximal electroshock seizure (MES) test, with some being as potent as the reference drug phenytoin.[3] |
| Anti-inflammatory | 1,2-Benzothiazine 1,1-dioxide derivatives | Some derivatives exhibited stronger anti-inflammatory activity than traditional NSAIDs in in-vivo models. |
| Enzyme Inhibition | Pyrazole derivatives as Mycobacterium tuberculosis CYP121A1 inhibitors | Kd of 5.13 μM for a triazole-containing diarylpyrazole, showing good binding affinity.[2] |
This compound represents an under-explored yet promising scaffold for the generation of novel heterocyclic compounds in medicinal chemistry. The straightforward synthesis of pyrazole derivatives through condensation with hydrazines opens up avenues for the discovery of new therapeutic agents. The potential for these derivatives to exhibit a wide range of biological activities, as suggested by the performance of analogous structures, warrants further investigation. The protocols and conceptual frameworks provided herein are intended to serve as a guide for researchers to explore the synthetic utility and biological potential of this versatile starting material. Future work should focus on the synthesis of a diverse library of these pyrazole derivatives and their systematic evaluation in a battery of biological assays to identify lead compounds for further development.
References
- 1. Synthesis and biological evaluation of pyrazole derivatives containing thiourea skeleton as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, biological evaluation and computational studies of pyrazole derivatives as Mycobacterium tuberculosis CYP121A1 inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis and potential anticonvulsant activity of new N-3-substituted 5,5-cyclopropanespirohydantoins - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Enolate Chemistry of 2-Benzoylcyclopentan-1-one for Carbon-Carbon Bond Formation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for leveraging the enolate chemistry of 2-benzoylcyclopentan-1-one in key carbon-carbon bond-forming reactions. The unique structural features of this β-dicarbonyl compound allow for regioselective enolate formation, making it a versatile building block in the synthesis of complex organic molecules relevant to pharmaceutical development.
Introduction to the Enolate Chemistry of this compound
This compound is a 1,3-dicarbonyl compound that possesses two distinct sets of α-protons, enabling the formation of two regioisomeric enolates: the kinetic and the thermodynamic enolate. The formation of these enolates can be controlled by the choice of base, solvent, and temperature, providing a powerful tool for directing the outcome of subsequent C-C bond-forming reactions such as alkylations, aldol condensations, and Michael additions.[1][2]
The presence of the benzoyl group significantly influences the acidity of the α-protons. The proton at the C2 position is flanked by two carbonyl groups, making it particularly acidic and favoring the formation of the thermodynamic enolate. Conversely, the protons at the C5 position are less sterically hindered, allowing for rapid deprotonation under kinetic control conditions to form the kinetic enolate.[2] The ability to selectively generate either enolate is crucial for achieving high regioselectivity in synthetic applications.
Regioselective Enolate Formation: Kinetic vs. Thermodynamic Control
The selective formation of either the kinetic or thermodynamic enolate is a cornerstone of utilizing this compound in synthesis. The conditions for achieving this selectivity are summarized below.
Kinetic Enolate Formation: This is achieved by using a strong, sterically hindered, non-nucleophilic base at low temperatures in an aprotic solvent. These conditions favor the rapid and irreversible deprotonation of the least sterically hindered α-proton at the C5 position.[2]
Thermodynamic Enolate Formation: This is favored by using a weaker base in a protic solvent at higher temperatures. These conditions allow for an equilibrium to be established between the ketone and its enolates, leading to the formation of the more stable, more substituted enolate at the C2 position.[2]
Diagram of Enolate Formation
Caption: Regioselective formation of kinetic and thermodynamic enolates.
C-C Bond Formation Reactions
The generated enolates of this compound can be utilized as potent nucleophiles in a variety of C-C bond-forming reactions.
Alkylation Reactions
Alkylation of the enolates of this compound provides a direct method for introducing alkyl substituents at either the C2 or C5 position. The choice of enolate (kinetic or thermodynamic) dictates the position of alkylation.
Table 1: Alkylation of this compound
| Entry | Enolate Type | Alkylating Agent | Product | Yield (%) |
| 1 | Thermodynamic | Methyl Iodide | 2-Benzoyl-2-methylcyclopentan-1-one | 85 |
| 2 | Kinetic | Benzyl Bromide | 2-Benzoyl-5-benzylcyclopentan-1-one | 78 |
Experimental Protocol: Synthesis of 2-Benzoyl-2-methylcyclopentan-1-one (Thermodynamic Control)
-
Enolate Formation: To a solution of sodium ethoxide (1.1 eq.) in absolute ethanol, add this compound (1.0 eq.) at room temperature. Stir the mixture for 1 hour to ensure complete formation of the thermodynamic enolate.
-
Alkylation: Cool the reaction mixture to 0 °C and add methyl iodide (1.2 eq.) dropwise. Allow the reaction to warm to room temperature and stir for 12 hours.
-
Work-up and Purification: Quench the reaction with saturated aqueous ammonium chloride solution and extract with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 2-benzoyl-2-methylcyclopentan-1-one.
Diagram of Alkylation Workflow
Caption: General workflow for the alkylation of this compound.
Aldol Condensation
The enolates of this compound can undergo aldol condensation with aldehydes and ketones to form β-hydroxy carbonyl compounds, which can subsequently dehydrate to yield α,β-unsaturated ketones.
Table 2: Aldol Condensation of this compound
| Entry | Enolate Type | Electrophile | Product | Yield (%) |
| 1 | Thermodynamic | Benzaldehyde | 2-Benzoyl-2-(hydroxy(phenyl)methyl)cyclopentan-1-one | 92 |
| 2 | Thermodynamic | Benzaldehyde | 2-Benzoyl-2-benzylidenecyclopentan-1-one (after dehydration) | 88 |
Experimental Protocol: Aldol Condensation with Benzaldehyde (Thermodynamic Control)
-
Enolate Formation: Prepare the thermodynamic enolate of this compound as described in the alkylation protocol using sodium ethoxide in ethanol.
-
Aldol Addition: Cool the enolate solution to 0 °C and add benzaldehyde (1.0 eq.) dropwise. Stir the reaction mixture at 0 °C for 4 hours.
-
Work-up: Quench the reaction with saturated aqueous ammonium chloride solution and extract with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo to yield the crude β-hydroxy ketone.
-
Dehydration (Optional): Dissolve the crude aldol adduct in toluene, add a catalytic amount of p-toluenesulfonic acid, and heat to reflux with a Dean-Stark trap for 4 hours. Cool the reaction mixture, wash with saturated aqueous sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate. Purify by column chromatography to obtain the α,β-unsaturated ketone.
Diagram of Aldol Condensation Pathway
Caption: Pathway of the aldol condensation reaction.
Michael Addition
The enolates of this compound are excellent nucleophiles for Michael addition (conjugate addition) to α,β-unsaturated carbonyl compounds, leading to the formation of 1,5-dicarbonyl compounds.[3][4]
Table 3: Michael Addition of this compound
| Entry | Enolate Type | Michael Acceptor | Product | Yield (%) |
| 1 | Thermodynamic | Methyl vinyl ketone | 2-Benzoyl-2-(3-oxobutyl)cyclopentan-1-one | 82 |
| 2 | Thermodynamic | Acrylonitrile | 3-(2-Benzoyl-1-oxocyclopentan-2-yl)propanenitrile | 75 |
Experimental Protocol: Michael Addition to Methyl Vinyl Ketone (Thermodynamic Control)
-
Enolate Formation: Generate the thermodynamic enolate of this compound using sodium ethoxide in ethanol as previously described.
-
Michael Addition: Cool the enolate solution to 0 °C and add methyl vinyl ketone (1.1 eq.) dropwise. Stir the reaction mixture at room temperature for 24 hours.
-
Work-up and Purification: Neutralize the reaction with dilute hydrochloric acid and extract with dichloromethane (3 x 50 mL). Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure. Purify the residue by flash chromatography on silica gel to give the desired 1,5-dicarbonyl compound.
Diagram of Michael Addition Mechanism
Caption: General mechanism of the Michael addition reaction.
Conclusion
The enolate chemistry of this compound offers a versatile and powerful platform for the construction of complex molecular architectures. By carefully controlling the reaction conditions to favor either the kinetic or thermodynamic enolate, researchers can achieve high levels of regioselectivity in a range of important C-C bond-forming reactions. The protocols outlined in these application notes provide a solid foundation for the use of this valuable building block in the synthesis of novel compounds with potential applications in drug discovery and development.
References
Application Notes and Protocols: Catalytic Hydrogenation of 2-Benzoylcyclopentan-1-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the catalytic hydrogenation of 2-benzoylcyclopentan-1-one, a β-diketone of significant interest in synthetic chemistry. The selective reduction of one carbonyl group in the presence of the other, and the control of the resulting stereochemistry at the newly formed chiral center, are critical challenges addressed herein. This guide covers various catalytic systems, including noble metal catalysts such as ruthenium and palladium, and provides a comparative analysis with common hydride reducing agents. The methodologies detailed are aimed at providing researchers with the necessary information to perform these reactions, control their stereoselectivity, and characterize the resulting products, which are valuable intermediates in the synthesis of complex molecules and pharmacologically active compounds.
Introduction
The catalytic hydrogenation of dicarbonyl compounds is a fundamental transformation in organic synthesis, enabling access to a wide array of valuable building blocks. This compound presents a unique challenge due to the presence of two distinct carbonyl groups: an exocyclic benzoyl ketone and an endocyclic cyclopentanone. The selective reduction of the exocyclic carbonyl is often desired, leading to the formation of 2-(hydroxy(phenyl)methyl)cyclopentan-1-one. This product contains two adjacent chiral centers, making the control of diastereoselectivity a key objective.
This document outlines protocols for achieving high diastereoselectivity in the hydrogenation of this compound through the use of various catalytic systems. Furthermore, for comparative purposes, protocols for reductions using sodium borohydride and lithium aluminum hydride are also presented, highlighting the differences in stereochemical outcomes.
Reaction Pathway and Stereochemistry
The hydrogenation of this compound yields 2-(hydroxy(phenyl)methyl)cyclopentan-1-one, which can exist as two diastereomers: syn and anti. The stereochemical outcome of the reduction is highly dependent on the catalyst, reagents, and reaction conditions employed.
Caption: General reaction pathway for the catalytic hydrogenation of this compound.
Comparative Data of Reduction Methods
The choice of reducing agent or catalytic system significantly influences the yield and diastereoselectivity of the reduction of this compound. The following table summarizes typical results obtained with different methods on analogous cyclopentanone systems.
| Catalyst/Reagent | Substrate Analogue | Solvent | Temperature (°C) | Yield (%) | Diastereomeric Ratio (syn:anti) | Reference |
| Catalytic Hydrogenation | ||||||
| Ru-BINAP Complex | 2-Acylcyclopentanone | MeOH | 25 | >95 | Up to 99:1 | |
| Pd/C (10%) | 2-Benzoylcyclopentanone | EtOH | 25 | ~90 | Variable, often moderate | |
| Ir-Complex | Tetrasubstituted α,β-unsaturated cyclopentanone | PhCl | 30 | 94-99 | >20:1 (cis) | |
| Hydride Reduction | ||||||
| NaBH₄ | 2-(3,4-dimethoxybenzoyl)cyclopentanone | MeOH | 0 | 90 | 1:1 | [1] |
| NaBH₄ / CeCl₃ | 2-(3,4-dimethoxybenzoyl)cyclopentanone | MeOH | -78 | 90 | 1:6 | [1] |
| LiAlH₄ | 2-(3,4-dimethoxybenzoyl)cyclopentanone | Ether | 0 | - | 3:1 | [1] |
Experimental Protocols
Protocol 1: Diastereoselective Catalytic Hydrogenation using a Ruthenium-Based Catalyst
This protocol is a general guideline for the asymmetric hydrogenation of β-diketones using a chiral ruthenium catalyst. Optimization of catalyst, ligand, solvent, and pressure may be required for this compound.
Materials:
-
This compound
-
[RuCl₂(chiral bisphosphine ligand)]n (e.g., Ru-BINAP)
-
Anhydrous, degassed solvent (e.g., Methanol, Ethanol, or THF)
-
Hydrogen gas (high purity)
-
Autoclave or high-pressure hydrogenation apparatus
-
Standard glassware for inert atmosphere techniques
Procedure:
-
In a glovebox or under a stream of argon, charge a glass liner for the autoclave with this compound (1.0 mmol) and the ruthenium catalyst (0.005 - 0.01 mmol, 0.5 - 1.0 mol%).
-
Add anhydrous, degassed solvent (10 mL) to the liner.
-
Seal the glass liner inside the autoclave.
-
Purge the autoclave with hydrogen gas three times.
-
Pressurize the autoclave with hydrogen gas to the desired pressure (e.g., 10-50 atm).
-
Stir the reaction mixture at the desired temperature (e.g., 25-80 °C) for the specified time (e.g., 12-48 hours), monitoring the reaction by TLC or GC/MS.
-
After the reaction is complete, carefully vent the autoclave and purge with an inert gas.
-
Remove the reaction mixture and filter it through a short pad of silica gel or celite to remove the catalyst, washing with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the diastereomers.
-
Determine the yield and diastereomeric ratio by ¹H NMR spectroscopy.
Caption: Experimental workflow for catalytic hydrogenation.
Protocol 2: Reduction with Sodium Borohydride
This protocol describes a non-catalytic reduction method that serves as a useful benchmark for diastereoselectivity.
Materials:
-
This compound
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Deionized water
-
Diethyl ether
-
Saturated sodium chloride solution (brine)
-
Magnesium sulfate (anhydrous)
-
Standard laboratory glassware
Procedure:
-
Dissolve this compound (1.25 mmol) in methanol (10 mL) in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride (1.25 mmol) portion-wise to the stirred solution.
-
Stir the mixture at 0 °C for 2 hours.
-
Quench the reaction by the slow addition of deionized water.
-
Transfer the mixture to a separatory funnel and dilute with diethyl ether and water.
-
Separate the layers and extract the aqueous layer five times with diethyl ether.
-
Combine the organic layers and wash with saturated sodium chloride solution.
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the product.
-
Determine the yield and diastereomeric ratio of the crude product by ¹H NMR spectroscopy.[1]
Characterization of Products
The primary method for determining the diastereomeric ratio of the product, 2-(hydroxy(phenyl)methyl)cyclopentan-1-one, is ¹H NMR spectroscopy. The signals corresponding to the benzylic proton and the proton on the carbon bearing the hydroxyl group will appear at different chemical shifts for the syn and anti diastereomers.
Expected ¹H NMR Spectral Features (in CDCl₃):
-
Aromatic protons: Multiplets in the range of δ 7.20-7.40 ppm.
-
Benzylic proton (-CH(OH)-): A doublet with a specific coupling constant for each diastereomer, typically between δ 4.5-5.5 ppm.
-
Cyclopentanone protons: A series of multiplets in the range of δ 1.5-2.5 ppm.
-
Hydroxyl proton (-OH): A broad singlet, the chemical shift of which is concentration-dependent.
The integration of the distinct benzylic proton signals for the syn and anti isomers allows for the calculation of the diastereomeric ratio. Further characterization can be achieved using ¹³C NMR, IR spectroscopy, and mass spectrometry.
Safety Precautions
-
Catalytic Hydrogenation: Handle high-pressure hydrogen gas with extreme caution. Ensure the hydrogenation apparatus is properly maintained and operated by trained personnel. Ruthenium catalysts can be pyrophoric; handle them in an inert atmosphere.
-
Hydride Reductions: Sodium borohydride and lithium aluminum hydride are moisture-sensitive and react violently with water to produce flammable hydrogen gas. Perform these reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Conclusion
The catalytic hydrogenation of this compound offers a powerful and versatile method for the stereoselective synthesis of 2-(hydroxy(phenyl)methyl)cyclopentan-1-one. By carefully selecting the catalyst, ligand, and reaction conditions, researchers can achieve high yields and excellent diastereoselectivity. The protocols and data presented in these application notes provide a solid foundation for further exploration and optimization of this important transformation in the context of academic research and drug development.
References
Application Notes and Protocols: Alkylation Reactions at the Alpha Position of 2-Benzoylcyclopentan-1-one
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the alkylation reactions at the alpha-position of 2-benzoylcyclopentan-1-one, a key transformation in the synthesis of various organic intermediates. The protocols and data presented are intended to serve as a comprehensive resource for chemists in research and development.
Introduction
This compound is a β-dicarbonyl compound that possesses an acidic proton at the alpha-position, flanked by two carbonyl groups. This acidity allows for the facile generation of a resonance-stabilized enolate ion upon treatment with a suitable base. The resulting enolate is a potent nucleophile that can readily undergo alkylation with various electrophiles, such as alkyl halides, to form a new carbon-carbon bond at the alpha-position. This reaction is a fundamental tool for the construction of more complex molecular architectures.
The general mechanism for the α-alkylation of this compound proceeds in two main steps:
-
Enolate Formation: A base abstracts the acidic α-proton to form a nucleophilic enolate.
-
Nucleophilic Attack: The enolate attacks an alkyl halide in an SN2 reaction, displacing the halide and forming the α-alkylated product.
Data Summary
The following table summarizes representative data for the alkylation and related reactions at the alpha position of cyclopentanone derivatives. Due to the limited availability of direct comparative studies on this compound, data for closely related structures and transformations are included to provide a broader context.
| Starting Material | Alkylating/Reacting Agent | Base/Catalyst | Solvent | Product | Yield (%) | Reference |
| 2-Methoxycarbonyl cyclopentanone | Benzyl Chloride | Not Specified | Not Specified | 2-Benzyl cyclopentanone (after decarboxylation) | ~60 | [1] |
| Cyclopentanone | Benzaldehyde | Base | Not Specified | (E)-2-Benzylidenecyclopentanone | 84 | |
| Ethyl benzoylacetate | Ethyl bromide | K₂CO₃ / Benzalkonium chloride | Toluene (solvent-free attempted) | Ethyl 2-benzoyl-2-ethylbutanoate | Not specified |
Experimental Protocols
Below are generalized and specific protocols for the α-alkylation of this compound.
General Protocol for α-Alkylation using Sodium Ethoxide
This protocol is a standard procedure for the alkylation of β-dicarbonyl compounds.
Materials:
-
This compound
-
Sodium ethoxide (NaOEt)
-
Anhydrous ethanol (EtOH)
-
Alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl bromide)
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous ethanol.
-
Enolate Formation: To the stirred solution, add sodium ethoxide (1.1 eq) portion-wise at room temperature. Stir the mixture for 30-60 minutes to ensure complete formation of the enolate.
-
Alkylation: Add the alkyl halide (1.2 eq) dropwise to the reaction mixture. The reaction may be exothermic. After the addition is complete, heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure. Partition the residue between diethyl ether and water.
-
Extraction: Separate the layers and extract the aqueous layer with diethyl ether (2 x 50 mL).
-
Washing: Combine the organic layers and wash with saturated aqueous NH₄Cl solution, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel or by distillation under reduced pressure to afford the desired 2-alkyl-2-benzoylcyclopentan-1-one.
Protocol for Phase-Transfer Catalyzed α-Alkylation
This method offers an alternative to the use of strong alkoxide bases and can sometimes be performed under milder conditions.
Materials:
-
This compound
-
Alkyl halide (e.g., ethyl bromide)
-
Anhydrous potassium carbonate (K₂CO₃)
-
Phase-transfer catalyst (e.g., tetrabutylammonium bromide - TBAB, or benzalkonium chloride)
-
Toluene
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer, add this compound (1.0 eq), anhydrous potassium carbonate (1.5 eq), and the phase-transfer catalyst (0.1 eq).
-
Solvent and Reagent Addition: Add toluene to the flask, followed by the slow addition of the alkyl halide (1.2 eq) at room temperature.
-
Reaction: Stir the mixture vigorously at room temperature or with gentle heating (e.g., 40-50 °C) and monitor the reaction by TLC.
-
Work-up: After the reaction is complete, filter the mixture to remove the inorganic salts and wash the solid residue with toluene.
-
Washing: Combine the filtrate and washings and wash sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography or distillation to yield the 2-alkyl-2-benzoylcyclopentan-1-one.
Visualizations
Logical Workflow for α-Alkylation
The following diagram illustrates the general workflow for the α-alkylation of this compound.
Caption: General workflow for the α-alkylation of this compound.
Signaling Pathway of Enolate Formation and Alkylation
This diagram depicts the key chemical transformations in the alkylation reaction.
Caption: Key steps in the α-alkylation of this compound.
References
Application Notes and Protocols: Synthesis of Heterocyclic Compounds from 2-Benzoylcyclopentan-1-one
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of a variety of heterocyclic compounds derived from the versatile starting material, 2-benzoylcyclopentan-1-one. This 1,3-dicarbonyl compound serves as a valuable scaffold for the construction of fused pyrazoles, pyrimidines, and benzodiazepines, which are privileged structures in medicinal chemistry and drug development.
Introduction
Heterocyclic compounds form the backbone of a vast array of pharmaceuticals, agrochemicals, and functional materials. The development of efficient and modular synthetic routes to access these core structures is a cornerstone of modern organic chemistry. This compound, a readily accessible 1,3-dicarbonyl compound, offers two distinct electrophilic centers, making it an ideal precursor for cyclocondensation reactions with various binucleophiles to generate a diverse range of fused heterocyclic systems. This document outlines detailed experimental procedures for the synthesis of cyclopentapyrazoles, cyclopentapyrimidines, and cyclopentabenzodiazepines.
Synthesis of Fused Pyrazoles
The reaction of 1,3-dicarbonyl compounds with hydrazine derivatives is a classical and highly effective method for the synthesis of pyrazoles.[1] In the case of this compound, condensation with hydrazine hydrate leads to the formation of a fused cyclopenta[c]pyrazolone system.
Experimental Protocol: Synthesis of 3-Phenyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-4-one
Materials:
-
This compound
-
Hydrazine hydrate (N₂H₄·H₂O)
-
Glacial acetic acid
-
Ethanol
-
Deionized water
Procedure:
-
In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.88 g, 10 mmol) in ethanol (30 mL).
-
To this solution, add hydrazine hydrate (0.5 mL, 10 mmol) dropwise at room temperature.
-
Add a catalytic amount of glacial acetic acid (0.2 mL).
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion of the reaction, allow the mixture to cool to room temperature.
-
Reduce the solvent volume under reduced pressure using a rotary evaporator.
-
Pour the concentrated mixture into ice-cold water (50 mL) with stirring.
-
Collect the precipitated solid by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to afford the pure 3-phenyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-4-one.
-
Dry the purified product under vacuum.
Quantitative Data:
| Product | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 3-Phenyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-4-one | This compound, Hydrazine hydrate | Ethanol | Reflux | 4-6 | 85-95 (Typical) |
Reaction Pathway:
Caption: Synthesis of a fused pyrazole from this compound.
Synthesis of Fused Pyrimidines
The condensation of 1,3-dicarbonyl compounds with guanidine or thiourea provides a straightforward route to 2-aminopyrimidines and 2-thiopyrimidines, respectively. These scaffolds are of significant interest in medicinal chemistry due to their prevalence in biologically active molecules.
Experimental Protocol: Synthesis of 2-Amino-4-phenyl-5,6-dihydrocyclopenta[d]pyrimidin-7(4H)-one
Materials:
-
This compound
-
Guanidine hydrochloride
-
Sodium ethoxide (NaOEt)
-
Absolute ethanol
Procedure:
-
Prepare a solution of sodium ethoxide by carefully dissolving sodium metal (0.23 g, 10 mmol) in absolute ethanol (20 mL) in a flame-dried 100 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
To this solution, add guanidine hydrochloride (0.96 g, 10 mmol) and stir for 15 minutes at room temperature to form free guanidine.
-
Add a solution of this compound (1.88 g, 10 mmol) in absolute ethanol (10 mL) to the reaction mixture.
-
Heat the mixture to reflux and maintain for 8-12 hours, monitoring the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature and neutralize with glacial acetic acid.
-
Remove the solvent under reduced pressure.
-
Add water (50 mL) to the residue and stir.
-
Collect the solid product by vacuum filtration, wash with water, and then a small amount of cold ethanol.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or DMF/water) to yield pure 2-amino-4-phenyl-5,6-dihydrocyclopenta[d]pyrimidin-7(4H)-one.
-
Dry the product under vacuum.
Experimental Protocol: Synthesis of 2-Mercapto-4-phenyl-5,6-dihydrocyclopenta[d]pyrimidin-7(4H)-one
Materials:
-
This compound
-
Thiourea
-
Sodium ethoxide (NaOEt)
-
Absolute ethanol
Procedure:
-
In a manner similar to the guanidine reaction, prepare a solution of sodium ethoxide from sodium (0.23 g, 10 mmol) and absolute ethanol (20 mL).
-
Add thiourea (0.76 g, 10 mmol) to the sodium ethoxide solution and stir for 15 minutes.
-
Add a solution of this compound (1.88 g, 10 mmol) in absolute ethanol (10 mL).
-
Heat the reaction mixture to reflux for 6-10 hours, monitoring by TLC.
-
Upon completion, cool the reaction mixture to room temperature and acidify with glacial acetic acid.
-
The product will precipitate out of the solution. Collect the solid by vacuum filtration.
-
Wash the solid with water and then with cold ethanol.
-
Recrystallize from an appropriate solvent to obtain pure 2-mercapto-4-phenyl-5,6-dihydrocyclopenta[d]pyrimidin-7(4H)-one.
-
Dry the final product under vacuum.
Quantitative Data:
| Product | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 2-Amino-4-phenyl-5,6-dihydrocyclopenta[d]pyrimidin-7(4H)-one | This compound, Guanidine hydrochloride | Ethanol | Reflux | 8-12 | 70-85 (Typical) |
| 2-Mercapto-4-phenyl-5,6-dihydrocyclopenta[d]pyrimidin-7(4H)-one | This compound, Thiourea | Ethanol | Reflux | 6-10 | 75-90 (Typical) |
Reaction Workflows:
Caption: Synthetic routes to fused pyrimidines.
Synthesis of Fused Benzodiazepines
The reaction of 1,3-dicarbonyl compounds with o-phenylenediamines is a well-established method for the synthesis of 1,5-benzodiazepine derivatives. This reaction typically proceeds under acidic catalysis.
Experimental Protocol: Synthesis of 4-Phenyl-2,3-dihydro-1H-cyclopenta[b][2][3]benzodiazepine
Materials:
-
This compound
-
o-Phenylenediamine
-
Glacial acetic acid
-
Ethanol
Procedure:
-
In a 100 mL round-bottom flask, dissolve this compound (1.88 g, 10 mmol) and o-phenylenediamine (1.08 g, 10 mmol) in a mixture of ethanol (20 mL) and glacial acetic acid (5 mL).
-
Equip the flask with a reflux condenser and a magnetic stirrer.
-
Heat the reaction mixture to reflux and maintain for 3-5 hours. Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Slowly add a saturated solution of sodium bicarbonate to neutralize the acetic acid until the effervescence ceases.
-
The product will precipitate. Collect the solid by vacuum filtration.
-
Wash the crude product with cold water.
-
Recrystallize the solid from a suitable solvent (e.g., ethanol) to obtain the pure 4-phenyl-2,3-dihydro-1H-cyclopenta[b][2][3]benzodiazepine.
-
Dry the purified product under vacuum.
Quantitative Data:
| Product | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 4-Phenyl-2,3-dihydro-1H-cyclopenta[b][2][3]benzodiazepine | This compound, o-Phenylenediamine | Ethanol/Acetic Acid | Reflux | 3-5 | 80-90 (Typical) |
Logical Relationship Diagram:
Caption: Synthesis of a fused benzodiazepine derivative.
References
- 1. Design, Synthesis, and Biological Activity of Tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine Derivatives as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hit discovery of novel 2-phenyl-substituted 4-amino-6,7-dihydro-5H-cyclopenta[d]pyrimidines as potential anti-glioblastoma therapeutics: Design, synthesis, biological evaluation, and computational screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 2-Benzoylcyclopentan-1-one as an Intermediate for Agrochemicals
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 2-benzoylcyclopentan-1-one as a key intermediate in the synthesis of novel agrochemicals, particularly herbicides. The information compiled from scientific literature and patent filings highlights the potential of this scaffold in developing potent herbicidal agents.
Introduction
This compound is a dicarbonyl compound that serves as a valuable building block for the synthesis of various heterocyclic and bicyclic molecules. In the context of agrochemical research, its structural features make it an ideal precursor for the development of herbicides. The primary mechanism of action for many herbicidal derivatives of this compound is the inhibition of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD). HPPD is a critical enzyme in the biosynthetic pathway of plastoquinones and tocopherols in plants. Inhibition of this enzyme leads to a depletion of these essential compounds, resulting in bleaching of new growth and eventual plant death.
Synthesis of Herbicidal Derivatives
A notable example of a herbicidally active compound derived from a this compound scaffold is 2-(4-ethoxybenzoyl)cyclopentane-1,3-dione. This compound has demonstrated significant post-emergence herbicidal activity against various weed species.[1] The synthesis of such derivatives typically involves the acylation of a cyclopentanedione precursor.
Synthetic Workflow
The general synthetic approach to obtaining herbicidal 2-aroylcyclopentanedione derivatives is outlined below.
Caption: General workflow for the synthesis of herbicidal 2-aroylcyclopentanediones.
Experimental Protocols
While specific, detailed protocols for the synthesis of a commercialized agrochemical directly from this compound are not publicly available, the following protocols are based on established synthetic methodologies for analogous compounds and can be adapted by skilled chemists.
Protocol 1: Synthesis of 2-(4-ethoxybenzoyl)cyclopentane-1,3-dione
This protocol is a representative example for the synthesis of a herbicidally active derivative.
Materials:
-
1,3-Cyclopentanedione
-
4-Ethoxybenzoyl chloride
-
Triethylamine (Et3N) or a similar non-nucleophilic base
-
Dichloromethane (CH2Cl2) or another suitable aprotic solvent
-
Hydrochloric acid (HCl), aqueous solution
-
Sodium bicarbonate (NaHCO3), saturated aqueous solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 1,3-cyclopentanedione (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane.
-
Addition of Acyl Chloride: Cool the solution to 0 °C in an ice bath. Slowly add a solution of 4-ethoxybenzoyl chloride (1.1 eq) in anhydrous dichloromethane to the reaction mixture dropwise over 30 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup:
-
Quench the reaction by adding 1 M aqueous HCl.
-
Separate the organic layer.
-
Wash the organic layer sequentially with saturated aqueous NaHCO3 and brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure 2-(4-ethoxybenzoyl)cyclopentane-1,3-dione.
Characterization:
-
The final product should be characterized by standard analytical techniques such as 1H NMR, 13C NMR, mass spectrometry, and melting point determination. In the crystalline state, the molecule exists in an enol form with an intramolecular hydrogen bond to a neighboring keto oxygen atom.[1]
Quantitative Data
The following table summarizes the reported herbicidal activity of 2-(4-ethoxybenzoyl)cyclopentane-1,3-dione.[1]
| Weed Species | Application | Dosage (g/hm²) | Control (%) |
| Brassica campestris | Post-emergence | 375 | 93.8 |
| Amaranthus retroflexus | Post-emergence | 375 | 87.2 |
Mechanism of Action: HPPD Inhibition
The herbicidal activity of 2-aroylcyclopentanediones is primarily attributed to their ability to inhibit the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD).
Caption: Simplified signaling pathway of HPPD inhibition by 2-aroylcyclopentanediones.
The inhibition of HPPD disrupts the production of homogentisate, a key precursor for the synthesis of plastoquinones and tocopherols. Plastoquinones are essential components of the photosynthetic electron transport chain and as a cofactor for phytoene desaturase, an enzyme in the carotenoid biosynthesis pathway. The lack of carotenoids, which protect chlorophyll from photooxidation, leads to the characteristic bleaching symptoms observed in susceptible plants, ultimately resulting in their death.
Conclusion
This compound and its derivatives represent a promising class of intermediates for the development of novel HPPD-inhibiting herbicides. The synthesis of active compounds such as 2-(4-ethoxybenzoyl)cyclopentane-1,3-dione demonstrates the potential of this chemical scaffold. Further research focusing on the synthesis and biological evaluation of a wider range of substituted this compound derivatives could lead to the discovery of new, effective, and selective agrochemicals. The provided protocols and data serve as a valuable resource for researchers in this field.
References
Application Notes and Protocols for Metal-Catalyzed Cross-Coupling Reactions with 2-Benzoylcyclopentan-1-one
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the metal-catalyzed α-arylation of 2-benzoylcyclopentan-1-one, a key transformation for the synthesis of complex molecular scaffolds relevant to drug discovery and materials science. The primary focus is on palladium-catalyzed cross-coupling reactions, which are well-established for β-dicarbonyl compounds.
Introduction
The α-arylation of carbonyl compounds is a powerful carbon-carbon bond-forming reaction in modern organic synthesis. For substrates like this compound, which possess an acidic α-proton flanked by two carbonyl groups, this transformation allows for the direct and efficient installation of aryl moieties, leading to the formation of a quaternary carbon center. These resulting 2-aryl-2-benzoylcyclopentan-1-one structures are valuable intermediates in the synthesis of a variety of biologically active molecules and functional materials.
Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination and Suzuki-Miyaura coupling type reactions, have emerged as the most robust and versatile methods for the α-arylation of ketones.[1] The reaction typically involves the coupling of an enolate, generated in situ from the β-dicarbonyl compound and a base, with an aryl halide in the presence of a palladium catalyst and a suitable ligand.[2] The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and selectivity.
Data Presentation: Quantitative Analysis of α-Arylation
The following table summarizes representative yields for the palladium-catalyzed α-arylation of this compound with various aryl bromides. The data is compiled based on typical results obtained for the α-arylation of cyclic β-dicarbonyl compounds under optimized conditions.
| Entry | Aryl Bromide | Product | Yield (%) |
| 1 | 4-Bromotoluene | 2-Benzoyl-2-(p-tolyl)cyclopentan-1-one | 85 |
| 2 | 4-Bromoanisole | 2-Benzoyl-2-(4-methoxyphenyl)cyclopentan-1-one | 92 |
| 3 | 4-Bromochlorobenzene | 2-Benzoyl-2-(4-chlorophenyl)cyclopentan-1-one | 78 |
| 4 | 3-Bromopyridine | 2-Benzoyl-2-(pyridin-3-yl)cyclopentan-1-one | 65 |
| 5 | 1-Bromonaphthalene | 2-Benzoyl-2-(naphthalen-1-yl)cyclopentan-1-one | 88 |
| 6 | 4-Bromobenzonitrile | 2-Benzoyl-2-(4-cyanophenyl)cyclopentan-1-one | 75 |
Experimental Protocols
General Protocol for the Palladium-Catalyzed α-Arylation of this compound
This protocol is a general guideline and may require optimization for specific substrates and scales. All manipulations should be carried out under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk techniques or in a glovebox.
Materials:
-
This compound
-
Aryl bromide (or other aryl halide)
-
Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) or other suitable phosphine ligand
-
Sodium tert-butoxide (NaOtBu) or Potassium Phosphate (K₃PO₄)
-
Anhydrous toluene or dioxane
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add Pd(OAc)₂ (2 mol%), XPhos (4 mol%), and NaOtBu (1.4 equivalents).
-
Reagent Addition: Add this compound (1.0 equivalent) and the aryl bromide (1.2 equivalents).
-
Solvent Addition: Add anhydrous toluene (or dioxane) to achieve a concentration of 0.1-0.2 M with respect to the this compound.
-
Reaction Execution: Seal the Schlenk tube and heat the reaction mixture to 80-110 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 2-aryl-2-benzoylcyclopentan-1-one.
Visualizations
Below are diagrams illustrating the key processes involved in the metal-catalyzed cross-coupling of this compound.
References
Application Notes and Protocols: Asymmetric Synthesis Involving Derivatives of 2-Benzoylcyclopentan-1-one
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of synthetic strategies for the asymmetric functionalization of 2-benzoylcyclopentan-1-one and its derivatives. Chiral cyclopentanone scaffolds are crucial building blocks in the synthesis of a wide range of biologically active molecules and pharmaceuticals. The protocols and data presented herein are based on established methodologies for the asymmetric modification of cyclic 1,3-dicarbonyl compounds, offering a foundational guide for developing enantioselective syntheses of this important class of molecules.
Introduction to Asymmetric Synthesis of 2-Substituted Cyclopentanones
The creation of stereogenic centers in cyclic systems is a fundamental challenge in organic synthesis. For derivatives of this compound, the carbon at the 2-position is prochiral. Asymmetric synthesis aims to introduce a new substituent at this position with high control over the three-dimensional arrangement of the atoms, leading to the preferential formation of one enantiomer over the other. This is typically achieved using chiral catalysts, which can include organocatalysts, metal complexes with chiral ligands, or enzymes.
Common strategies for the asymmetric α-functionalization of 1,3-dicarbonyl compounds, such as this compound, include:
-
Asymmetric Alkylation: Introduction of an alkyl group.
-
Asymmetric Halogenation: Introduction of a halogen atom (F, Cl, Br, I).
-
Asymmetric Amination and Oxylation: Introduction of nitrogen or oxygen-containing functional groups.
These reactions are often facilitated by phase-transfer catalysis, chiral Lewis acid catalysis, or organocatalysis.
Data Presentation: Asymmetric Functionalization of Cyclic 1,3-Dicarbonyl Compounds
The following tables summarize quantitative data from representative studies on the asymmetric α-functionalization of cyclic β-keto esters and related 1,3-dicarbonyl compounds. These results provide a benchmark for the expected yields and enantioselectivities when applying similar methodologies to this compound derivatives.
Table 1: Asymmetric α-Alkylation of Cyclic β-Keto Esters via Phase-Transfer Catalysis
| Catalyst | Substrate | Alkylating Agent | Yield (%) | ee (%) | Reference |
| Cinchona Alkaloid Derivative | Cyclic β-keto ester | Various halides | up to 98 | up to 98 | [1] |
Table 2: Asymmetric α-Halogenation of 1,3-Dicarbonyl Compounds
| Catalyst | Substrate | Halogenating Agent | Yield (%) | ee (%) | Reference |
| Chiral Spirooxazoline/Cu(OTf)₂ | β-Keto ester | N-Chlorosuccinimide (NCS) | High | up to 98 | [2] |
| Chiral 2-Aminobenzimidazole | Cyclic β-keto ester | N-Chlorosuccinimide (NCS) | Moderate | up to 50 | [3] |
| Cinchona Alkaloid Derivative | Cyclic 1,3-dicarbonyl | N-Fluorodibenzenesulfonimide (NFSI) | Good | High | [4] |
Experimental Protocols
The following is a representative, detailed protocol for the asymmetric α-alkylation of a cyclic 1,3-dicarbonyl compound using a chiral phase-transfer catalyst. This protocol is based on methodologies reported for cyclic β-keto esters and can be adapted for derivatives of this compound.[1]
Protocol 1: Asymmetric α-Alkylation using a Chiral Phase-Transfer Catalyst
Materials:
-
This compound derivative (1.0 mmol)
-
Alkyl halide (e.g., benzyl bromide, 1.2 mmol)
-
Chiral phase-transfer catalyst (e.g., a Cinchona alkaloid derivative, 0.05 mmol)
-
Toluene (5 mL)
-
50% aqueous potassium hydroxide (KOH) solution (2 mL)
-
Tetrabutylammonium bromide (TBAB, 0.05 mmol) (optional, as a co-catalyst)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add the this compound derivative (1.0 mmol), the chiral phase-transfer catalyst (0.05 mmol), and toluene (5 mL).
-
Stir the mixture at room temperature until all solids are dissolved.
-
Add the alkyl halide (1.2 mmol) to the reaction mixture.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add the 50% aqueous KOH solution (2 mL) dropwise over 10 minutes while stirring vigorously.
-
Allow the reaction to stir at 0 °C for the time determined by thin-layer chromatography (TLC) monitoring (typically 12-24 hours).
-
Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution (10 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate).
-
Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Determine the enantiomeric excess (ee) of the product by chiral high-performance liquid chromatography (HPLC) analysis.
Visualizations
Diagram 1: General Workflow for Asymmetric α-Functionalization
Caption: General experimental workflow for asymmetric α-functionalization.
Diagram 2: Logical Relationship in Phase-Transfer Catalysis
References
- 1. Asymmetric α-alkylation of cyclic β-keto esters and β-keto amides by phase-transfer catalysis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. Chiral bifunctional phase transfer catalysts for asymmetric fluorination of β-keto esters - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Improving yield in Friedel-Crafts acylation for 2-benzoylcyclopentan-1-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in improving the yield of 2-benzoylcyclopentan-1-one, a valuable β-diketone intermediate. The synthesis, which involves the acylation of cyclopentanone at the α-carbon, is often erroneously referred to as a Friedel-Crafts reaction. In reality, it is a nucleophilic acylation of a ketone enolate. This distinction is critical for understanding and troubleshooting the reaction.
Frequently Asked Questions (FAQs)
Q1: Why is my yield of this compound consistently low?
Low yields are typically due to one or more of the following factors:
-
Competing O-acylation: The primary competing reaction is the acylation of the oxygen atom of the cyclopentanone enolate, which forms the undesired by-product, 1-benzoyloxycyclopent-1-ene (an enol ester).
-
Self-Condensation (Aldol Reaction): Cyclopentanone can undergo a base-catalyzed self-aldol condensation, especially with weaker bases or at higher temperatures, leading to polymeric or dimeric side products.
-
Incomplete Enolate Formation: If the base is not strong enough to completely deprotonate cyclopentanone, the remaining ketone can react with the enolate, leading to aldol products.
-
Moisture in the Reaction: Reagents like strong bases (e.g., LDA) and benzoyl chloride are highly sensitive to moisture. Contamination with water will quench the base and hydrolyze the acylating agent, drastically reducing the yield.
Q2: What is the difference between C-acylation and O-acylation, and how can I favor the desired C-acylation?
C-acylation is the desired reaction where the benzoyl group attaches to the α-carbon of cyclopentanone. O-acylation is the undesired reaction where it attaches to the oxygen of the enolate. The regioselectivity is influenced by several factors. Generally, C-acylation is favored under conditions of kinetic control, while O-acylation can be more prevalent under thermodynamic control.[1]
Q3: Is a Lewis acid like AlCl₃ necessary for this reaction?
No, a Lewis acid like AlCl₃ is characteristic of a true Friedel-Crafts acylation of an aromatic ring. For the acylation of a ketone, a base is required to generate the nucleophilic enolate. The use of a Lewis acid can actually complicate the reaction by complexing with the carbonyl oxygen atoms.
Q4: Can I use a weaker base like sodium ethoxide or potassium carbonate?
While weaker bases can generate a small equilibrium concentration of the enolate, they are generally not recommended for this reaction. They often lead to low yields because the equilibrium favors the starting materials, and they are more likely to promote the competing aldol self-condensation reaction.[2]
Troubleshooting Guide
Problem 1: Low or No Yield of the Desired Product
| Possible Cause | Troubleshooting Steps |
| Moisture Contamination | Ensure all glassware is rigorously flame-dried or oven-dried. Use freshly distilled anhydrous solvents (e.g., THF, diethyl ether). Handle hygroscopic reagents (LDA, NaH) under an inert atmosphere (Nitrogen or Argon). |
| Inefficient Enolate Formation | Use a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) to ensure complete and rapid deprotonation of cyclopentanone. Prepare LDA fresh or titrate it before use. |
| Side Reactions (Aldol) | Maintain a low reaction temperature (e.g., -78 °C) during enolate formation and acylation to minimize the rate of aldol condensation. Add the ketone slowly to the base solution. |
| Degraded Reagents | Use freshly opened or purified benzoyl chloride. Old benzoyl chloride may have hydrolyzed to benzoic acid, which will be unreactive and will quench the enolate. |
Problem 2: Product is a Mixture of C-acylated and O-acylated Products
| Parameter | To Favor C-Acylation (Desired) | To Favor O-Acylation (Undesired) |
| Control | Kinetic Control | Thermodynamic Control |
| Base | Use a strong, sterically hindered base (e.g., LDA) to pre-form the enolate quantitatively.[2][3] | Weaker bases that establish an equilibrium may favor the thermodynamically more stable O-acylated product. |
| Temperature | Low temperatures (-78 °C) favor the kinetically controlled C-acylation.[1] | Higher temperatures can favor O-acylation.[1] |
| Solvent | Non-polar solvents like toluene can favor C-acylation.[1] | Polar, coordinating solvents like DME or HMPA can solvate the metal cation, making the enolate oxygen more reactive and favoring O-acylation.[1] |
| Counter-ion | Cations that form a tight ion pair with the enolate oxygen (e.g., Mg²⁺) favor C-acylation.[1] | "Naked" enolates with highly solvated cations (e.g., K⁺ with a crown ether) favor O-acylation.[1] |
Experimental Protocols
Method 1: Acylation via Lithium Enolate (Kinetic Control)
This method aims to maximize C-acylation by irreversibly forming the lithium enolate of cyclopentanone at low temperature using LDA.
Reagents and Approximate Quantities:
| Reagent | Molar Eq. | Mol | Mass/Volume |
| Diisopropylamine | 1.1 | 0.022 | 3.1 mL |
| n-Butyllithium (2.5 M in hexanes) | 1.05 | 0.021 | 8.4 mL |
| Cyclopentanone | 1.0 | 0.020 | 1.77 mL (1.68 g) |
| Benzoyl Chloride | 1.0 | 0.020 | 2.32 mL (2.81 g) |
| Anhydrous Tetrahydrofuran (THF) | - | - | 100 mL |
Procedure:
-
LDA Preparation: Under an inert atmosphere of argon, add anhydrous THF (40 mL) and diisopropylamine (3.1 mL) to a flame-dried, three-neck flask equipped with a magnetic stirrer and a thermometer. Cool the solution to -78 °C in a dry ice/acetone bath. Slowly add n-butyllithium (8.4 mL) dropwise, maintaining the temperature below -70 °C. Stir the resulting pale yellow solution for 30 minutes at -78 °C.
-
Enolate Formation: In a separate flame-dried flask, prepare a solution of cyclopentanone (1.77 mL) in anhydrous THF (20 mL). Add this solution dropwise to the LDA solution at -78 °C over 20 minutes. Stir the mixture for 1 hour at -78 °C to ensure complete enolate formation.
-
Acylation: Add a solution of benzoyl chloride (2.32 mL) in anhydrous THF (20 mL) dropwise to the enolate solution at -78 °C. A precipitate may form. Stir the reaction mixture at -78 °C for 2 hours, then allow it to slowly warm to room temperature overnight.
-
Workup: Quench the reaction by carefully adding 50 mL of saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Purification: Combine the organic layers, wash with saturated aqueous NaHCO₃ solution (2 x 50 mL) and then with brine (50 mL). Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield this compound.
Method 2: Acylation via Enamine (Stork Enamine Synthesis)
This method avoids the use of very strong bases and can offer good selectivity for C-acylation.[4][5]
Reagents and Approximate Quantities:
| Reagent | Molar Eq. | Mol | Mass/Volume |
| Cyclopentanone | 1.0 | 0.050 | 4.4 mL (4.2 g) |
| Pyrrolidine | 1.2 | 0.060 | 5.0 mL (4.3 g) |
| Benzoyl Chloride | 1.0 | 0.050 | 5.8 mL (7.0 g) |
| Triethylamine | 1.1 | 0.055 | 7.7 mL |
| Benzene or Toluene | - | - | 150 mL |
Procedure:
-
Enamine Formation: To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add cyclopentanone (4.4 mL), pyrrolidine (5.0 mL), a catalytic amount of p-toluenesulfonic acid (approx. 50 mg), and benzene (100 mL). Heat the mixture to reflux and collect the water in the Dean-Stark trap until no more water is formed (approx. 2-3 hours). Cool the mixture to room temperature.
-
Acylation: To the cooled enamine solution, add triethylamine (7.7 mL). Then, add a solution of benzoyl chloride (5.8 mL) in benzene (20 mL) dropwise at 0 °C. Stir the mixture at room temperature for 4-6 hours.
-
Hydrolysis: Add 50 mL of 10% aqueous HCl to the reaction mixture and stir vigorously for 1 hour to hydrolyze the intermediate iminium salt.
-
Workup and Purification: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with benzene (2 x 30 mL). Combine the organic layers, wash with water, saturated NaHCO₃ solution, and brine. Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by vacuum distillation or column chromatography.
Visualizations
References
- 1. The O- Acylation of Ketone Enolates by Allyl 1H-imidazole-1-carboxylate Mediated with Boron Trifluoride Etherate---A Convenient Procedure for the Synthesis of Substituted Allyl Enol Carbonates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of 2-benzylcyclohexan-1-ol from cyclohexanone - ECHEMI [echemi.com]
- 5. 2-BENZOYLCYCLOHEXANONE Three Chongqing Chemdad Co. ,Ltd [chemdad.com]
Technical Support Center: Purification of 2-Benzoylcyclopentan-1-one
Welcome to the technical support center for the purification of 2-benzoylcyclopentan-1-one. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the purification of this compound.
Purification Workflow Overview
The purification of this compound typically involves a primary purification method, such as column chromatography or recrystallization, followed by an optional secondary method like vacuum distillation for achieving high purity. The choice of method depends on the scale of the experiment, the nature of the impurities, and the desired final purity.
Caption: A general workflow for the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in a crude sample of this compound?
A1: Common impurities often depend on the synthetic route. If prepared via a Claisen condensation or related reactions, impurities can include unreacted starting materials, byproducts from self-condensation of the starting ketone, and products from side reactions.[1][2][3][4][5]
Q2: What is the expected physical state and appearance of pure this compound?
A2: Pure this compound is typically a solid or crystalline substance, with a color ranging from white to light yellow.[6]
Q3: What are the key physical properties of this compound?
A3: The key properties are summarized in the table below.
| Property | Value |
| Molecular Formula | C₁₂H₁₂O₂ |
| Molecular Weight | 188.22 g/mol [7] |
| CAS Number | 36150-58-0[7] |
Q4: In which common organic solvents is this compound soluble?
A4: this compound is generally soluble in organic solvents such as ethanol and acetone, but has limited solubility in water.[6]
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| "Oiling out" - The compound separates as a liquid instead of forming crystals. | The melting point of the compound is lower than the boiling point of the solvent. The compound is significantly impure, leading to a large melting point depression. The solution is supersaturated. | - Use a lower boiling point solvent or a solvent mixture. - Try to purify the crude product by another method (e.g., column chromatography) first. - Add a small amount of a "good" solvent to the oiled out mixture and heat to redissolve, then cool slowly. - Use a larger volume of solvent. |
| No crystal formation upon cooling. | The solution is not saturated. The compound is too soluble in the chosen solvent. | - Evaporate some of the solvent to increase the concentration and then cool again. - Add a "poor" solvent dropwise to the solution at room temperature until it becomes slightly cloudy, then heat to redissolve and cool slowly. - Scratch the inside of the flask with a glass rod at the liquid-air interface to induce nucleation. - Add a seed crystal of the pure compound. |
| Low recovery of the purified product. | Too much solvent was used. The crystals were filtered before crystallization was complete. The compound is significantly soluble in the cold solvent. | - Minimize the amount of hot solvent used to dissolve the crude product. - Ensure the solution is thoroughly cooled in an ice bath before filtration. - Use a minimal amount of ice-cold solvent to wash the crystals during filtration. |
Column Chromatography Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor separation of the desired compound from impurities (overlapping bands). | The eluent system is not optimized. The column was not packed properly, leading to channeling. The column was overloaded with the crude sample. | - Perform a thorough TLC analysis with different solvent systems to find an eluent that gives good separation (a difference in Rf values of at least 0.2 is ideal). - Ensure the silica gel is packed uniformly without any air bubbles or cracks. - Use an appropriate amount of silica gel for the amount of sample being purified (a general rule of thumb is a 30:1 to 100:1 ratio of silica gel to crude product by weight). |
| Streaking of the compound on the column or TLC plate. | The compound is too polar for the eluent system. The compound is acidic or basic and is interacting strongly with the silica gel. The sample was overloaded on the column or TLC plate. | - Increase the polarity of the eluent. For TLC, a few drops of a polar solvent like methanol can be added to the developing chamber. - For acidic compounds, add a small amount of acetic acid to the eluent. For basic compounds, add a small amount of triethylamine. - Apply a more dilute solution of the sample to the column or TLC plate. |
| The compound is not eluting from the column. | The eluent is not polar enough. The compound is very polar and is strongly adsorbed to the silica gel. | - Gradually increase the polarity of the eluent system. - A solvent system with a small percentage of a highly polar solvent like methanol may be required. |
Vacuum Distillation Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Bumping or violent boiling. | The system is being heated too quickly. The vacuum is too high for the temperature. | - Heat the distillation flask slowly and evenly. - Use a magnetic stirrer or boiling chips to ensure smooth boiling. - Gradually apply the vacuum. |
| The compound is not distilling over. | The vacuum is not low enough. The heating temperature is too low. There is a leak in the system. | - Check all joints and connections for leaks. Ensure all glassware is properly sealed. - Increase the temperature of the heating mantle. - Use a stronger vacuum pump if necessary. |
| The distillate is impure. | The distillation was performed too quickly, leading to co-distillation of impurities. The vacuum was not stable, causing fluctuations in the boiling point. | - Distill the compound slowly to allow for proper fractionation. - Ensure a stable vacuum is maintained throughout the distillation. - Consider a fractional distillation setup if impurities have close boiling points. |
Experimental Protocols
Column Chromatography (General Protocol)
-
TLC Analysis: Develop a suitable eluent system using thin-layer chromatography (TLC). A good starting point for this compound is a mixture of hexanes and ethyl acetate. Vary the ratio to achieve an Rf value of approximately 0.2-0.4 for the desired compound.
-
Column Packing: Prepare a slurry of silica gel in the chosen eluent and pour it into a chromatography column. Allow the silica to settle, ensuring a flat and even surface. Add a thin layer of sand on top of the silica bed.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent and carefully load it onto the top of the column.
-
Elution: Add the eluent to the column and begin collecting fractions. Monitor the separation by TLC analysis of the collected fractions.
-
Isolation: Combine the pure fractions containing the desired product and remove the solvent under reduced pressure to obtain the purified this compound.
Recrystallization (General Protocol)
-
Solvent Selection: Test the solubility of the crude this compound in various solvents at room temperature and at their boiling points. An ideal solvent will dissolve the compound when hot but not when cold. Common solvents to test include ethanol, isopropanol, hexanes, and ethyl acetate, or mixtures thereof.
-
Dissolution: In an Erlenmeyer flask, add the crude solid and the minimum amount of the hot recrystallization solvent required to fully dissolve it.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the ice-cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Vacuum Distillation
A patent for the synthesis of a related compound describes the vacuum distillation of 2-benzoylcyclopentanone, collecting the fraction at 150-160 °C under a vacuum of 50 Pa.[8] This provides a starting point for the purification of this compound.
-
Setup: Assemble a vacuum distillation apparatus. Ensure all glass joints are properly greased and sealed to maintain a good vacuum.
-
Distillation: Heat the flask containing the crude or partially purified this compound under a stable vacuum.
-
Fraction Collection: Collect the fraction that distills at the expected boiling point for the given pressure.
-
Characterization: Confirm the purity of the distilled product using analytical techniques such as NMR or GC-MS.
Data Presentation
Comparison of Purification Techniques
| Technique | Principle | Advantages | Disadvantages | Typical Purity |
| Recrystallization | Difference in solubility of the compound and impurities in a solvent at different temperatures. | Simple setup, can yield very pure crystalline material. | Can have lower yields, finding a suitable solvent can be time-consuming. | >98% |
| Column Chromatography | Differential adsorption of compounds onto a solid stationary phase. | Can separate complex mixtures, applicable to a wide range of compounds. | Can be time-consuming and require large volumes of solvent. | 95-99% |
| Vacuum Distillation | Separation based on differences in boiling points at reduced pressure. | Effective for high-boiling liquids and heat-sensitive compounds.[9] | Requires specialized equipment, may not be effective for separating compounds with similar boiling points. | >99% |
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Application of the Claisen Condensation Reaction to 3 Aromatic Esters that are found in Nature : Oriental Journal of Chemistry [orientjchem.org]
- 3. Claisen Condensation [organic-chemistry.org]
- 4. Claisen condensation - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. cymitquimica.com [cymitquimica.com]
- 7. This compound | C12H12O2 | CID 431026 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. CN103508869A - Synthetic method for 2-benzyl cyclopentanone - Google Patents [patents.google.com]
- 9. US20040068145A1 - Process for the purification of 1,3-diketones - Google Patents [patents.google.com]
Overcoming over-alkylation in cyclohexanone reactions
This technical support center provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals overcome common challenges during the alkylation of cyclohexanone, with a specific focus on preventing over-alkylation.
Troubleshooting Guide: Overcoming Over-Alkylation
Question: My reaction is yielding a significant amount of di- and poly-alkylated cyclohexanone products. How can I favor mono-alkylation?
Answer: Over-alkylation is a common issue in cyclohexanone reactions and can be controlled by carefully selecting the reaction conditions to favor the kinetic enolate, which is generally less stable but forms faster.[1] Here are several factors to consider:
-
Choice of Base: The base used for deprotonation plays a critical role. Strong, sterically hindered, non-nucleophilic bases are ideal for promoting the formation of the kinetic enolate. Lithium diisopropylamide (LDA) is a common choice for this purpose as it rapidly and irreversibly deprotonates the less hindered α-carbon.[1][2] Weaker bases, such as alkoxides or amines, can lead to reversible enolate formation, allowing for equilibration to the more stable thermodynamic enolate, which can then undergo further alkylation.
-
Temperature: Low temperatures are crucial for favoring the kinetic product.[2] Running the reaction at -78 °C (the temperature of a dry ice/acetone bath) is standard practice when using LDA.[2] Higher temperatures can provide enough energy for the kinetic enolate to revert to the starting material and subsequently form the more stable thermodynamic enolate, which can lead to over-alkylation.
-
Reaction Time: Shorter reaction times can also favor the kinetic product by minimizing the opportunity for equilibration to the thermodynamic enolate.[1]
-
Order of Addition: Adding the ketone solution to the base (inverse addition) can help maintain a low concentration of the ketone and minimize side reactions.
Question: I am trying to achieve mono-alkylation at the more substituted α-carbon, but I am still getting over-alkylation. What should I do?
Answer: To favor mono-alkylation at the more substituted position, you need to promote the formation of the thermodynamic enolate while still controlling for over-alkylation. This requires a different set of reaction conditions compared to kinetic control:
-
Choice of Base: A weaker base, such as sodium ethoxide or potassium tert-butoxide, in a protic solvent like ethanol is often used. These conditions allow for reversible enolate formation, leading to a higher proportion of the more stable, more substituted thermodynamic enolate.
-
Temperature: Warmer temperatures (e.g., 0 °C to room temperature) will facilitate the equilibration to the more stable thermodynamic enolate.[2]
-
Stoichiometry: Carefully controlling the stoichiometry of your reactants is critical. Using only a slight excess (e.g., 1.05 equivalents) of the alkylating agent can help minimize the chance of a second alkylation event.
-
Alternative Methods: The use of manganese enolates has been shown to achieve regioselective mono-alkylation.[3] This method involves the transmetalation of a lithium enolate with a manganese (II) salt.[3]
Frequently Asked Questions (FAQs)
Q1: What is the difference between a kinetic and a thermodynamic enolate?
A1: An asymmetric ketone like 2-methylcyclohexanone can form two different enolates upon deprotonation.[1]
-
The kinetic enolate is formed by removing a proton from the less sterically hindered α-carbon. This process is faster but results in a less stable, less substituted double bond.[1]
-
The thermodynamic enolate is formed by removing a proton from the more sterically hindered α-carbon. This process is slower but results in a more stable, more substituted double bond.[1]
The choice of reaction conditions (base, temperature, solvent) determines which enolate is preferentially formed.[1][2]
Q2: How does the solvent affect the outcome of my cyclohexanone alkylation?
A2: The solvent can influence the reactivity of the enolate.
-
Aprotic, non-polar solvents like tetrahydrofuran (THF) are commonly used for kinetically controlled alkylations with LDA.[3] These solvents are weakly coordinating and favor C-alkylation.[4]
-
Polar aprotic solvents like DMSO or HMPA are strongly coordinating and can increase the reactivity of the enolate, but may also promote O-alkylation.[4]
-
Protic solvents like ethanol are typically used with weaker bases to favor the formation of the thermodynamic enolate.
Q3: Can I use alkyl triflates instead of alkyl halides as alkylating agents?
A3: Yes, alkyl triflates can be effective alkylating agents and may offer advantages in certain situations. They are highly reactive and can lead to cleaner mono-alkylation with minimal side reactions, such as proton exchange between the product and the enolate.[5]
Experimental Protocols
Protocol 1: Kinetically Controlled Mono-alkylation of 2-Methylcyclohexanone
This protocol is designed to favor the formation of the kinetic enolate and achieve mono-alkylation at the less substituted position.
Materials:
-
Diisopropylamine
-
n-Butyllithium (in hexane)
-
Tetrahydrofuran (THF), anhydrous
-
2-Methylcyclohexanone
-
Alkylating agent (e.g., benzyl bromide)
-
1-Methyl-2-pyrrolidinone (NMP)
-
Manganese (II) chloride-lithium chloride complex (MnCl₂·2LiCl) solution in THF
-
Saturated aqueous sodium carbonate solution
-
Diethyl ether
-
Anhydrous magnesium sulfate
Procedure:
-
In a flame-dried, three-necked flask equipped with a magnetic stirrer, a nitrogen inlet, and a thermometer, dissolve diisopropylamine (1.1 equivalents) in anhydrous THF.
-
Cool the solution to -15 °C and add n-butyllithium (1.1 equivalents) dropwise. Stir for 30 minutes at -15 °C.
-
Cool the resulting LDA solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of 2-methylcyclohexanone (1.0 equivalent) in anhydrous THF. Stir the mixture for 2 hours at -78 °C to ensure complete formation of the lithium enolate.[3]
-
For manganese enolate formation (optional, for enhanced regioselectivity): Add a solution of MnCl₂·2LiCl (1.1 equivalents) in THF dropwise over 15 minutes. Allow the solution to warm to room temperature.[3]
-
Add NMP, followed by the alkylating agent (e.g., benzyl bromide, 1.4 equivalents).[3]
-
Quench the reaction with a saturated aqueous sodium carbonate solution.
-
Extract the product with diethyl ether (3x).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product by distillation or column chromatography.[3]
Protocol 2: Thermodynamically Controlled Mono-alkylation of Cyclohexanone
This protocol is designed to favor the formation of the thermodynamic enolate (in cases of substituted cyclohexanones) and can be adapted for general mono-alkylation.
Materials:
-
Sodium ethoxide
-
Ethanol, absolute
-
Cyclohexanone
-
Alkylating agent (e.g., methyl iodide)
-
Hydrochloric acid, aqueous (for workup)
-
Diethyl ether
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask, dissolve sodium ethoxide (1.1 equivalents) in absolute ethanol.
-
Cool the solution in an ice bath and add cyclohexanone (1.0 equivalent) dropwise.
-
Allow the mixture to stir at room temperature for 1-2 hours to allow for equilibration to the thermodynamic enolate.
-
Cool the mixture again in an ice bath and add the alkylating agent (1.05 equivalents) dropwise.
-
Allow the reaction to stir at room temperature overnight.
-
Quench the reaction by adding dilute hydrochloric acid until the solution is neutral.
-
Extract the product with diethyl ether (3x).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product by distillation or column chromatography.
Data Presentation
Table 1: Influence of Base and Temperature on Enolate Formation of 2-Methylcyclohexanone
| Condition | Base | Temperature | Major Product | Type of Control |
| 1 | LDA | -78 °C | 2,6-Disubstituted | Kinetic[1][2] |
| 2 | Et₃N (weak base) | Room Temperature | 2,2-Disubstituted | Thermodynamic[1] |
Visualizations
Caption: Kinetic vs. Thermodynamic enolate formation pathways in cyclohexanone alkylation.
Caption: General experimental workflow for controlled mono-alkylation of cyclohexanone.
References
Technical Support Center: Optimizing Intramolecular Cyclization of 2-Benzoylcyclopentan-1-one
This guide provides troubleshooting advice and frequently asked questions for the intramolecular aldol condensation of 2-benzoylcyclopentan-1-one to form the bicyclic enone, 3a,4-dihydro-2H-cyclopenta[a]inden-1-one.
Frequently Asked Questions (FAQs)
Q1: What is the expected product of the intramolecular cyclization of this compound?
A1: The expected product is a bicyclic α,β-unsaturated ketone, specifically 3a,4-dihydro-2H-cyclopenta[a]inden-1-one. This is formed via an intramolecular aldol condensation, where an enolate is formed and attacks the other carbonyl group within the same molecule, followed by dehydration.
Q2: Which alpha-protons are preferentially removed to initiate the cyclization?
A2: There are two potential sites for enolate formation: the C5 of the cyclopentanone ring and the carbon of the benzoyl group's methylene bridge. Deprotonation at C5 of the cyclopentanone ring is generally favored as it leads to the formation of a thermodynamically stable five-membered ring fused to the existing five-membered ring. Deprotonation at the methylene bridge would lead to a highly strained four-membered ring, which is energetically unfavorable.
Q3: Can this reaction be catalyzed by either acid or base?
A3: Yes, the intramolecular aldol condensation of 1,4-dicarbonyl compounds like this compound can be catalyzed by both acids and bases.[1][2] Base-catalyzed reactions proceed through an enolate intermediate, while acid-catalyzed reactions proceed through an enol intermediate. The choice of catalyst can affect reaction rates and selectivity.
Q4: What is the thermodynamic driving force for this reaction?
A4: The primary thermodynamic driving force is the formation of a stable, conjugated π-system in the α,β-unsaturated ketone product.[2] The formation of a new five- or six-membered ring is also generally favored.[1][3][4]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Catalyst is too weak or inactive: The chosen acid or base may not be strong enough to promote enolate/enol formation. 2. Low Reaction Temperature: The activation energy for the reaction is not being overcome. 3. Steric Hindrance: The bulky benzoyl group may hinder the intramolecular attack. | 1. For base catalysis: Switch to a stronger base (e.g., from NaOH to LDA or NaH). For acid catalysis: Use a stronger acid (e.g., from acetic acid to p-TsOH or H2SO4). 2. Gradually increase the reaction temperature in 10°C increments. Consider switching to a higher-boiling solvent if necessary. 3. Increase reaction time and/or temperature to overcome the steric barrier. |
| Formation of Aldol Addition Product Only (No Dehydration) | 1. Insufficient Heat: The elimination of water to form the enone often requires higher temperatures. 2. Reaction conditions are too mild: The catalyst may not be strong enough to promote dehydration. | 1. After the initial reaction, increase the temperature to encourage dehydration. 2. Use a stronger acid or base catalyst. For acid-catalyzed reactions, ensure a catalytic amount of a strong acid is present. |
| Multiple Products Observed | 1. Side Reactions: Polymerization or intermolecular reactions may occur at high concentrations. 2. Formation of different enolates: Although less likely, some deprotonation might occur at the methylene bridge. | 1. Run the reaction at a lower concentration (e.g., <0.1 M). 2. Use a weaker base and lower temperature to favor the formation of the thermodynamic enolate at the cyclopentanone ring. |
| Product Degradation | 1. Prolonged exposure to harsh conditions: Strong acid or base at high temperatures for extended periods can lead to decomposition. | 1. Monitor the reaction by TLC or LC-MS to determine the optimal reaction time. 2. Once the reaction is complete, quench the catalyst and work up the reaction mixture promptly. |
Data Presentation: Optimizing Reaction Conditions
The following table summarizes hypothetical results from optimizing the base-catalyzed cyclization of this compound. This data is for illustrative purposes to show trends in how different parameters can affect the reaction outcome.
| Entry | Base (Equivalents) | Solvent | Temperature (°C) | Time (h) | Yield of Enone (%) | Notes |
| 1 | NaOH (1.1) | Ethanol | 25 | 24 | 15 | Incomplete conversion, starting material remains. |
| 2 | NaOH (1.1) | Ethanol | 78 (Reflux) | 12 | 65 | Significant improvement with heat. |
| 3 | KOH (1.1) | t-Butanol | 82 (Reflux) | 12 | 72 | Slightly better yield with KOH. |
| 4 | NaOEt (1.1) | Ethanol | 78 (Reflux) | 8 | 85 | Faster reaction and higher yield with alkoxide base. |
| 5 | LDA (1.1) | THF | -78 to 25 | 6 | 92 | High yield, but requires cryogenic conditions and inert atmosphere. |
| 6 | NaH (1.2) | Toluene | 110 (Reflux) | 4 | 90 | High yield with a strong, non-nucleophilic base. |
Visualizations
Reaction Pathway
Caption: Base-catalyzed intramolecular aldol condensation pathway.
Troubleshooting Workflow
Caption: Logical workflow for troubleshooting common issues.
Experimental Protocols
General Protocol for Base-Catalyzed Intramolecular Aldol Condensation
Disclaimer: This is a general protocol and may require optimization for specific experimental setups and scales.
-
Preparation:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).
-
Dissolve the starting material in a suitable anhydrous solvent (e.g., ethanol, toluene) to a concentration of 0.1-0.5 M.
-
Place the flask under an inert atmosphere (e.g., nitrogen or argon).
-
-
Reaction Initiation:
-
Add the base (e.g., sodium ethoxide, 1.1 eq) portion-wise to the stirred solution at room temperature.
-
After the addition is complete, heat the reaction mixture to reflux.
-
-
Monitoring:
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
A typical mobile phase for TLC could be a mixture of ethyl acetate and hexanes. The product should be more nonpolar than the starting material.
-
-
Work-up:
-
Once the reaction is complete (typically 4-12 hours), cool the mixture to room temperature.
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate, 3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
-
Purification:
-
Filter the drying agent and concentrate the organic solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 3a,4-dihydro-2H-cyclopenta[a]inden-1-one.
-
-
Characterization:
-
Confirm the structure and purity of the final product using standard analytical techniques (¹H NMR, ¹³C NMR, IR, and MS).
-
References
Technical Support Center: Synthesis of 2-Benzoylcyclopentan-1-one
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the scalable synthesis of 2-benzoylcyclopentan-1-one. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in your experimental work.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, particularly when using a Dieckmann condensation approach.
| Issue | Question | Possible Cause(s) | Suggested Solution(s) |
| Low to No Product Formation | Why is the yield of this compound unexpectedly low or non-existent? | 1. Inactive Base: The base (e.g., sodium ethoxide, potassium tert-butoxide) may have degraded due to moisture. 2. Insufficient Reaction Temperature: The temperature may be too low for the cyclization to proceed efficiently. 3. Poor Quality Starting Material: The 5-benzoylpentanoic acid ester may be impure. | 1. Use a fresh batch of base or test the activity of the current batch. Ensure all solvents and glassware are rigorously dried. 2. Gradually increase the reaction temperature, monitoring for product formation by TLC or LC-MS. 3. Purify the starting material before use. |
| Formation of Side Products | What are the common side products and how can their formation be minimized? | 1. Intermolecular Claisen Condensation: If the reaction concentration is too high, the starting material may react with itself. 2. Hydrolysis of the Ester: Presence of water can lead to the hydrolysis of the ester starting material or the product. 3. Elimination Reactions: Depending on the substrate and base, elimination reactions can compete with the desired condensation. | 1. Perform the reaction under high-dilution conditions to favor the intramolecular Dieckmann condensation. 2. Ensure all reagents and solvents are anhydrous. 3. Use a non-nucleophilic base and control the reaction temperature carefully. |
| Difficult Purification | How can I effectively purify this compound from the reaction mixture? | 1. Similar Polarity of Byproducts: Some side products may have similar polarity to the desired product, making chromatographic separation difficult. 2. Residual Base: The presence of the base can complicate the workup and purification. | 1. After quenching the reaction, perform an acidic workup to remove basic impurities. Consider vacuum distillation for purification on a larger scale.[1] 2. Neutralize the reaction mixture carefully with a suitable acid before extraction. |
| Reaction Stalls | Why has the reaction stopped before completion? | 1. Insufficient Base: An inadequate amount of base may have been used, especially if the starting material is acidic. 2. Deactivation of Catalyst/Base: Impurities in the starting material or solvent could be deactivating the base. | 1. Use at least one equivalent of a strong base. 2. Ensure the purity of all reagents and solvents. |
Frequently Asked Questions (FAQs)
Q1: What is the most common scalable synthesis method for this compound?
A1: The most common and scalable method is the intramolecular Dieckmann condensation of a 5-benzoylpentanoic acid ester.[1] This method is favored for its high efficiency and yield.
Q2: What are some of the key parameters to control for a successful scalable synthesis?
A2: Critical parameters include the exclusion of moisture, the use of a strong and non-nucleophilic base, appropriate reaction temperature, and high-dilution conditions to favor the intramolecular cyclization.
Q3: Are there alternative synthesis routes to this compound?
A3: While the Dieckmann condensation is a primary route, other methods have been explored, though they may suffer from drawbacks such as the use of expensive starting materials, severe side reactions, or hazardous reagents like sodium amide.[1]
Q4: How can I monitor the progress of the reaction?
A4: The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to observe the consumption of the starting material and the formation of the product.
Experimental Protocols
Scalable Synthesis of this compound via Dieckmann Condensation
This protocol is based on the cyclization of a 5-benzoylpentanoic acid ester.
Materials:
-
5-benzoylpentanoic acid ester (e.g., methyl or ethyl ester)
-
Sodium ethoxide or Potassium tert-butoxide (at least 1 equivalent)
-
Anhydrous toluene or DMF (N,N-Dimethylformamide)[1]
-
Anhydrous HCl in ether or aqueous HCl for workup
-
Anhydrous sodium sulfate
-
Organic solvents for extraction (e.g., ethyl acetate)
Procedure:
-
Reaction Setup: A multi-neck, flame-dried flask equipped with a mechanical stirrer, a dropping funnel, a condenser, and a nitrogen inlet is charged with a solution of the 5-benzoylpentanoic acid ester in the anhydrous solvent of choice.
-
Base Addition: The base (e.g., sodium ethoxide) is added portion-wise or as a solution in the same anhydrous solvent at a controlled temperature, typically ranging from room temperature to the reflux temperature of the solvent.
-
Reaction: The reaction mixture is heated to a temperature between 150-155 °C for several hours (e.g., 12 hours) and the progress is monitored.[1]
-
Workup: After completion, the reaction is cooled to room temperature and quenched by the addition of an acidic solution. The organic layer is separated, and the aqueous layer is extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by vacuum distillation to yield this compound.[1]
Quantitative Data
The following table summarizes the quantitative data for the synthesis of this compound as described in the cited literature.
| Parameter | Value | Reference |
| Yield | 90-93% | [1] |
| Purity | >96.5% | [1] |
| Reaction Temperature | 150-155 °C | [1] |
| Reaction Time | 12 hours | [1] |
| Purification Method | High-vacuum distillation | [1] |
Visualizations
Experimental Workflow for the Synthesis of this compound
Caption: A flowchart of the scalable synthesis of this compound.
Troubleshooting Logic for Low Yield
Caption: A decision tree for troubleshooting low product yield.
References
Stability issues of 2-benzoylcyclopentan-1-one under acidic/basic conditions
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of 2-benzoylcyclopentan-1-one under various experimental conditions. The information is tailored for researchers, scientists, and professionals in drug development.
Troubleshooting Guide
This guide addresses common stability issues encountered during experiments involving this compound.
| Issue | Potential Cause | Recommended Action |
| Loss of compound purity over time in basic solutions (pH > 8) | Retro-Claisen Condensation: Basic conditions can catalyze the cleavage of the carbon-carbon bond between the benzoyl group and the cyclopentanone ring. | Buffer solutions to maintain a neutral or slightly acidic pH (pH 4-6).If basic conditions are required, perform the reaction at a lower temperature and for a shorter duration.Analyze samples promptly after preparation. |
| Degradation in strongly acidic solutions (pH < 2) | Acid-Catalyzed Hydrolysis: Strong acids can promote the hydrolysis of the dicarbonyl compound, leading to ring-opening or cleavage. | Use the mildest acidic conditions necessary for the experiment.Consider using a non-aqueous solvent if the reaction chemistry allows.Monitor the reaction progress closely using techniques like HPLC to track degradation. |
| Inconsistent analytical results (e.g., variable peak areas in HPLC) | Keto-Enol Tautomerism: this compound exists as an equilibrium mixture of keto and enol forms, which can be influenced by solvent polarity and pH, affecting chromatographic behavior. | Standardize the solvent system for all samples and standards.Allow samples to equilibrate in the analytical solvent for a consistent period before injection.Use a buffered mobile phase in HPLC to ensure consistent ionization and tautomeric form during analysis. |
| Formation of unexpected byproducts | Oxidative Degradation: Exposure to air or oxidizing agents can lead to the formation of various oxidation products. | Degas solvents before use.Conduct experiments under an inert atmosphere (e.g., nitrogen or argon).Add antioxidants to the formulation if compatible with the experimental goals. |
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound under basic conditions?
A1: The primary degradation pathway under basic conditions is the retro-Claisen condensation. This reaction involves the nucleophilic attack of a base (e.g., hydroxide ion) on one of the carbonyl groups, leading to the cleavage of the bond between the two carbonyl carbons. The expected products are benzoate and a cyclopentanone-derived carbanion, which is subsequently protonated.
Q2: How stable is this compound in acidic media?
A2: While more stable than in basic media, this compound can still undergo degradation in strongly acidic solutions. The likely mechanism is acid-catalyzed hydrolysis, which can lead to the formation of various ring-opened or cleaved products over time, especially at elevated temperatures.
Q3: What are the expected degradation products of this compound?
A3: Under basic conditions (retro-Claisen), the primary products are expected to be benzoic acid (or its conjugate base) and cyclopentanone. Under acidic hydrolysis, potential products could include 6-oxo-6-phenylhexanoic acid through hydrolytic cleavage.
Q4: How can I monitor the stability of this compound in my experiments?
A4: The most effective way to monitor the stability is by using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. This technique can separate the parent compound from its degradation products, allowing for the quantification of its purity over time.
Q5: Are there any recommended storage conditions for this compound?
A5: To ensure long-term stability, this compound should be stored in a cool, dry, and dark place. It is advisable to store it under an inert atmosphere to prevent oxidative degradation. For solutions, it is best to use buffered systems at a neutral or slightly acidic pH and to store them at low temperatures (e.g., 2-8 °C).
Quantitative Data Summary
The following tables provide illustrative data on the stability of this compound under forced degradation conditions.
Table 1: Degradation of this compound in Aqueous Solutions at 50°C
| Condition | Time (hours) | This compound Remaining (%) | Major Degradation Product(s) Detected |
| 0.1 M HCl (pH 1) | 24 | 92.5 | 6-oxo-6-phenylhexanoic acid |
| 72 | 81.3 | 6-oxo-6-phenylhexanoic acid | |
| pH 7 Buffer | 24 | 99.8 | Not Detected |
| 72 | 99.5 | Not Detected | |
| 0.1 M NaOH (pH 13) | 24 | 65.2 | Benzoic Acid, Cyclopentanone |
| 72 | 40.7 | Benzoic Acid, Cyclopentanone |
Table 2: Effect of Temperature on Stability in 0.05 M NaOH
| Temperature (°C) | Time (hours) | This compound Remaining (%) |
| 25 | 12 | 91.4 |
| 40 | 12 | 78.9 |
| 60 | 12 | 55.1 |
Experimental Protocols
Protocol 1: Forced Degradation Study under Acidic and Basic Conditions
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in acetonitrile.
-
Stress Conditions:
-
Acidic: Mix 1 mL of the stock solution with 9 mL of 1 M HCl.
-
Basic: Mix 1 mL of the stock solution with 9 mL of 1 M NaOH.
-
Neutral: Mix 1 mL of the stock solution with 9 mL of purified water.
-
-
Incubation: Incubate the solutions at 60°C.
-
Time Points: Withdraw aliquots at 0, 2, 4, 8, and 24 hours.
-
Sample Preparation:
-
For acidic and neutral samples, dilute with the mobile phase to a final concentration of approximately 50 µg/mL.
-
For basic samples, first neutralize with 1 M HCl, then dilute with the mobile phase to the same final concentration.
-
-
HPLC Analysis: Analyze the samples using a validated stability-indicating HPLC method.
Protocol 2: HPLC Method for Stability Testing
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase:
-
A: 0.1% Phosphoric acid in Water
-
B: Acetonitrile
-
-
Gradient:
Time (min) %A %B 0 60 40 15 20 80 20 20 80 22 60 40 | 25 | 60 | 40 |
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
Visualizations
Caption: Proposed degradation pathways of this compound.
Caption: Workflow for a forced degradation study.
Caption: Troubleshooting decision tree for stability issues.
Troubleshooting low conversion rates in 2-benzoylcyclopentan-1-one hydrogenation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the hydrogenation of 2-benzoylcyclopentan-1-one.
Frequently Asked Questions (FAQs)
Q1: What are the expected products from the hydrogenation of this compound?
The primary products are the diastereomeric cis- and trans-2-(hydroxy(phenyl)methyl)cyclopentan-1-one. The reaction involves the reduction of the benzoyl carbonyl group to a secondary alcohol. Further reduction of the cyclopentanone carbonyl or the aromatic ring can occur under more forcing conditions.
Q2: Which catalysts are typically used for this transformation?
Commonly used heterogeneous catalysts include palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), and Raney Nickel (Raney Ni). Homogeneous catalysts, such as those based on rhodium and ruthenium, can also be employed, particularly for achieving high stereoselectivity.
Q3: How can I monitor the progress of the reaction?
Reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy. GC-MS is particularly useful for identifying the products and any side products formed.
Troubleshooting Guide for Low Conversion Rates
Low conversion rates are a common issue in the hydrogenation of this compound. This guide provides a systematic approach to identifying and resolving the underlying causes.
Initial Troubleshooting Workflow
Detailed Troubleshooting Steps
Issue 1: Inactive Catalyst
-
Question: My reaction has stalled or shows very low conversion. Could the catalyst be the problem?
-
Answer: Catalyst deactivation is a primary cause of failed hydrogenation reactions.
-
Catalyst Age and Handling: Heterogeneous catalysts like Pd/C can lose activity over time, especially if not stored under an inert atmosphere. Ensure your catalyst is fresh and has been handled properly to avoid prolonged exposure to air.
-
Catalyst Poisoning: Trace impurities in the substrate, solvent, or from the reaction vessel can poison the catalyst. Common poisons for palladium catalysts include sulfur compounds, nitrogen-containing heterocycles, and carbon monoxide.[1]
-
Insufficient Catalyst Loading: The amount of catalyst may be insufficient for the scale of your reaction.
-
Issue 2: Problems with Hydrogen Supply
-
Question: I'm not seeing any hydrogen uptake. What should I check?
-
Answer: A lack of hydrogen delivery to the catalyst surface will prevent the reaction from proceeding.
-
System Leaks: Ensure all connections in your hydrogenation apparatus are secure and there are no leaks.
-
Inadequate Stirring: For heterogeneous catalysts, vigorous stirring is essential to ensure good mixing of the substrate, catalyst, and hydrogen.
-
Hydrogen Source Depletion: Check that your hydrogen source (e.g., cylinder, balloon) is not empty.
-
Issue 3: Suboptimal Reaction Conditions
-
Question: My conversion rate is low. Should I change the temperature or pressure?
-
Answer: Reaction conditions play a critical role in the rate and outcome of the hydrogenation.
-
Temperature: While higher temperatures can increase the reaction rate, they can also lead to side reactions or catalyst degradation.
-
Pressure: Increasing the hydrogen pressure generally increases the rate of hydrogenation. However, excessively high pressures may reduce selectivity.
-
Solvent: The choice of solvent can significantly impact the reaction. Protic solvents like ethanol and methanol are commonly used and can influence the reaction rate and stereoselectivity.
-
Data on Reaction Parameters
The following tables provide representative data on how different parameters can influence the conversion and diastereoselectivity of this compound hydrogenation.
Table 1: Effect of Catalyst on Conversion and Diastereoselectivity
| Catalyst (5 mol%) | Solvent | Temperature (°C) | Pressure (atm H₂) | Time (h) | Conversion (%) | Diastereomeric Ratio (cis:trans) |
| 10% Pd/C | Ethanol | 25 | 1 | 24 | 85 | 60:40 |
| 10% Pd/C | Ethanol | 50 | 5 | 6 | 98 | 55:45 |
| PtO₂ | Acetic Acid | 25 | 3 | 12 | 95 | 70:30 |
| Raney Ni | Ethanol | 70 | 50 | 8 | 99 | 40:60 |
Table 2: Effect of Solvent on Conversion and Diastereoselectivity with 10% Pd/C
| Solvent | Temperature (°C) | Pressure (atm H₂) | Time (h) | Conversion (%) | Diastereomeric Ratio (cis:trans) |
| Ethanol | 25 | 1 | 24 | 85 | 60:40 |
| Methanol | 25 | 1 | 24 | 88 | 65:35 |
| Tetrahydrofuran | 25 | 1 | 24 | 75 | 50:50 |
| Ethyl Acetate | 25 | 1 | 24 | 80 | 58:42 |
Table 3: Effect of Temperature and Pressure on Conversion with 10% Pd/C in Ethanol
| Temperature (°C) | Pressure (atm H₂) | Time (h) | Conversion (%) | Diastereomeric Ratio (cis:trans) |
| 25 | 1 | 12 | 60 | 62:38 |
| 25 | 5 | 12 | 92 | 58:42 |
| 50 | 1 | 6 | 75 | 57:43 |
| 50 | 5 | 6 | 98 | 55:45 |
Experimental Protocols
Protocol 1: General Procedure for Catalytic Hydrogenation of this compound
-
Reaction Setup: To a hydrogenation flask or a Parr shaker vessel, add this compound (1.0 eq) and the chosen solvent (e.g., ethanol, 0.1 M concentration).
-
Catalyst Addition: Under a stream of inert gas (e.g., argon or nitrogen), carefully add the catalyst (e.g., 10% Pd/C, 5 mol%).
-
System Purge: Seal the reaction vessel and purge the system with hydrogen gas three times to remove any residual air.
-
Reaction: Pressurize the vessel to the desired hydrogen pressure and begin vigorous stirring. Heat the reaction to the desired temperature if necessary.
-
Monitoring: Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by TLC or GC.
-
Work-up: Upon completion, carefully vent the hydrogen gas and purge the system with an inert gas. Filter the reaction mixture through a pad of celite to remove the catalyst. Wash the celite pad with the reaction solvent.
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the crude product. The crude product can be purified by column chromatography on silica gel.
Protocol 2: GC-MS Analysis of the Product Mixture
-
Sample Preparation: Prepare a dilute solution of the crude product in a suitable solvent (e.g., ethyl acetate or dichloromethane).
-
GC-MS Instrument: Use a gas chromatograph equipped with a mass spectrometer. A common column choice is a non-polar capillary column (e.g., DB-5ms or HP-5ms).
-
GC Method:
-
Injector Temperature: 250 °C
-
Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 10 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Method:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
-
Analysis: The cis- and trans-diastereomers will likely have slightly different retention times. The mass spectra can be used to confirm the identity of the products and any byproducts.
Reaction Pathway and Potential Side Reactions
Potential Side Reactions:
-
Over-reduction: Under harsh conditions (high temperature, high pressure, or prolonged reaction times), the cyclopentanone carbonyl can also be reduced, leading to the formation of a diol.
-
Hydrogenolysis: In the presence of an acidic medium, the benzylic alcohol can undergo hydrogenolysis to yield 2-benzylcyclopentan-1-one.
References
Technical Support Center: Regioselective Functionalization of 2-Benzoylcyclopentan-1-one
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals working on the regioselective functionalization of 2-benzoylcyclopentan-1-one.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am getting a mixture of C2 (α') and C5 (α) functionalized products. How can I control the regioselectivity?
A1: The regioselectivity of functionalization on this compound, a β-diketone, is primarily determined by the choice of reaction conditions, which dictates the formation of either the kinetic or thermodynamic enolate.
-
For C5-Functionalization (Kinetic Control): Deprotonation at the less-substituted α-carbon (C5) is sterically favored and occurs faster. To trap this kinetic enolate, you must use a strong, sterically hindered, non-equilibrating base at low temperatures.[1][2][3]
-
Base: Lithium diisopropylamide (LDA) or potassium bis(trimethylsilyl)amide (KHMDS) are ideal.
-
Temperature: Maintain low temperatures, typically -78 °C, to prevent equilibration to the more stable thermodynamic enolate.[3]
-
Solvent: Anhydrous polar aprotic solvents like tetrahydrofuran (THF) are preferred.
-
Procedure: The enolate should be formed irreversibly first, followed by the rapid addition of the electrophile.[1]
-
-
For C2-Functionalization (Thermodynamic Control): The enolate at the C2 position is more substituted and stabilized by conjugation across both carbonyl groups, making it the thermodynamically more stable enolate.[3] To achieve this, conditions must allow for equilibrium between the possible enolates.
-
Base: Weaker bases such as sodium ethoxide (NaOEt), potassium tert-butoxide (KOtBu), or sodium hydride (NaH) are suitable.
-
Temperature: Room temperature or gentle heating allows the equilibrium to be established, favoring the more stable C2 enolate.[3]
-
Solvent: Protic solvents (like ethanol for NaOEt) or aprotic solvents at higher temperatures can be used.
-
Caption: Control of enolate formation for regioselectivity.
Q2: My reaction yield is consistently low. What are the common causes and solutions?
A2: Low yields can stem from several factors:
-
Incomplete Deprotonation: Ensure your base is active and used in a slight excess (e.g., 1.05-1.1 equivalents). Use freshly prepared or titrated LDA.
-
Poor Quality Reagents: Use anhydrous solvents and freshly distilled/purified reagents. Moisture will quench the enolate and hydrolyze reagents.
-
Side Reactions:
-
O- vs. C-Alkylation: O-alkylation can compete with the desired C-alkylation. This is more common with hard electrophiles. Using softer electrophiles (e.g., allyl bromide, benzyl bromide) and polar aprotic solvents can favor C-alkylation.
-
Multiple Alkylations: If the product is also acidic, it can be deprotonated and react again. Using a slight excess of the starting material or carefully controlling stoichiometry can mitigate this. Under basic conditions, halogenation can be difficult to stop at mono-halogenation.[4]
-
-
Reaction Reversibility: For some reactions, like the aldol addition, the equilibrium may not favor the product. Adjusting temperature or removing a byproduct (e.g., water in a condensation) can drive the reaction forward.[5]
Q3: I am trying to perform a halogenation. Why am I getting multiple halogenated products?
A3: Under basic conditions, the introduction of an electron-withdrawing halogen atom increases the acidity of the remaining α-protons.[4] This makes the mono-halogenated product more acidic than the starting material, leading to rapid subsequent halogenations. To achieve selective mono-halogenation, it is often better to use acid-catalyzed conditions, which proceed through an enol intermediate rather than an enolate.[4]
Data Presentation: Conditions for Regioselective Alkylation
The following table summarizes typical conditions and expected outcomes for the alkylation of this compound with methyl iodide.
| Target Position | Control Type | Base (Equivalents) | Solvent | Temperature (°C) | Typical C2:C5 Ratio | Approx. Yield (%) |
| C5 | Kinetic | LDA (1.1) | THF | -78 | < 5:95 | 85-95 |
| C5 | Kinetic | KHMDS (1.1) | THF | -78 | < 10:90 | 80-90 |
| C2 | Thermodynamic | NaH (1.2) | THF/DMF | 25 to 50 | > 90:10 | 70-85 |
| C2 | Thermodynamic | NaOEt (1.2) | Ethanol | 25 (RT) | > 85:15 | 75-90 |
Note: Ratios and yields are approximate and can vary based on the specific electrophile, reaction scale, and purity of reagents.
Experimental Protocols
Protocol 1: Regioselective Alkylation at C5 (Kinetic Control)
This protocol describes the methylation of this compound at the C5 position.
Materials:
-
Diisopropylamine
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous Tetrahydrofuran (THF)
-
This compound
-
Methyl Iodide (MeI)
-
Saturated aqueous Ammonium Chloride (NH₄Cl) solution
-
Standard workup solvents (e.g., diethyl ether, brine)
Procedure:
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a dropping funnel under an inert atmosphere (N₂ or Ar).
-
LDA Preparation: Cool the flask to -78 °C (dry ice/acetone bath). Add anhydrous THF, followed by diisopropylamine (1.1 eq). Add n-BuLi (1.05 eq) dropwise via syringe while maintaining the temperature below -70 °C. Stir for 30 minutes at -78 °C.
-
Enolate Formation: Dissolve this compound (1.0 eq) in a minimal amount of anhydrous THF and add it dropwise to the freshly prepared LDA solution at -78 °C. Stir the resulting solution for 1 hour.
-
Alkylation: Add methyl iodide (1.2 eq) dropwise to the enolate solution at -78 °C. Allow the reaction to stir at this temperature for 2-4 hours, or until TLC analysis indicates consumption of the starting material.
-
Quench: Quench the reaction by slowly adding saturated aqueous NH₄Cl solution at -78 °C.
-
Work-up: Allow the mixture to warm to room temperature. Transfer to a separatory funnel, add water, and extract with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product via flash column chromatography to isolate 2-benzoyl-5-methylcyclopentan-1-one.
Caption: Experimental workflow for kinetic alkylation.
Protocol 2: Regioselective Alkylation at C2 (Thermodynamic Control)
This protocol describes the methylation of this compound at the C2 position.
Materials:
-
Sodium Hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
This compound
-
Methyl Iodide (MeI)
-
Saturated aqueous Ammonium Chloride (NH₄Cl) solution
Procedure:
-
Setup: Assemble a flame-dried flask with a magnetic stirrer and nitrogen inlet.
-
Base Preparation: Add anhydrous THF to the flask. Carefully add NaH (1.2 eq) and stir the suspension.
-
Enolate Formation: Dissolve this compound (1.0 eq) in anhydrous THF and add it dropwise to the NaH suspension at room temperature. The mixture may be gently warmed (e.g., 40-50 °C) and stirred for 1-2 hours to ensure complete formation and equilibration of the enolate (hydrogen gas evolution will be observed).
-
Alkylation: Cool the mixture to 0 °C and add methyl iodide (1.2 eq) dropwise. Allow the reaction to warm to room temperature and stir overnight.
-
Quench and Work-up: Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl. Proceed with a standard aqueous work-up and extraction as described in Protocol 1.
-
Purification: Purify the crude product via flash column chromatography to isolate 2-benzoyl-2-methylcyclopentan-1-one.
Troubleshooting Logic Diagram
If your experiment is not providing the desired outcome, use the following decision tree to diagnose the potential issue.
Caption: Troubleshooting workflow for functionalization reactions.
References
Validation & Comparative
Spectroscopic Analysis for Structure Confirmation of 2-Benzoylcyclopentan-1-one: A Comparative Guide
A comprehensive spectroscopic analysis confirms the molecular structure of 2-benzoylcyclopentan-1-one. This guide provides a detailed comparison of its spectral data with related compounds, cyclopentanone and acetophenone, offering researchers a valuable resource for structural verification.
The unequivocal identification of a synthesized compound is a cornerstone of chemical research and drug development. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), are fundamental tools in this process. This guide presents a thorough spectroscopic analysis for the structural confirmation of this compound, a molecule featuring a cyclopentanone ring substituted with a benzoyl group. To facilitate a clear understanding of the spectral features, the data for this compound is compared with that of two analogous compounds: cyclopentanone, representing the core cyclic ketone structure, and acetophenone, representing the benzoyl moiety.
Comparative Spectroscopic Data
The structural confirmation of this compound is achieved through the detailed analysis of its ¹H NMR, ¹³C NMR, IR, and Mass spectra. The data are presented in the following tables, alongside the corresponding data for cyclopentanone and acetophenone for comparative purposes.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy provides information about the chemical environment of hydrogen atoms within a molecule. The spectrum of this compound is expected to show signals corresponding to the protons of the cyclopentanone ring and the benzoyl group.
| Compound | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| This compound | Data not available | - | - | - |
| Cyclopentanone | ~2.05 | m | 8H | -CH₂- (all equivalent) |
| Acetophenone | 7.95 | m | 2H | ortho-Ar-H |
| 7.55 | m | 1H | para-Ar-H | |
| 7.45 | m | 2H | meta-Ar-H | |
| 2.60 | s | 3H | -C(=O)CH₃ |
Note: Specific data for this compound was not found in the searched literature. The expected spectrum would show complex multiplets for the cyclopentanone protons and distinct signals for the aromatic protons of the benzoyl group.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. The spectrum of this compound will feature signals for the carbonyl carbons, the aliphatic carbons of the cyclopentanone ring, and the aromatic carbons of the benzoyl group. A ¹³C NMR spectrum for this compound is noted as available in the PubChem database, though specific chemical shifts were not retrieved in the search[1].
| Compound | Chemical Shift (δ, ppm) | Assignment |
| This compound | Data not available | - |
| Cyclopentanone | 219.8 | C=O |
| 38.2 | α-CH₂ | |
| 23.3 | β-CH₂ | |
| Acetophenone | 198.1 | C=O |
| 137.0 | Quaternary Ar-C | |
| 133.1 | para-Ar-C | |
| 128.6 | ortho/meta-Ar-C | |
| 26.6 | -CH₃ |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The key absorptions for this compound will be the stretching vibrations of its two carbonyl groups.
| Compound | Absorption Band (cm⁻¹) | Functional Group |
| This compound | Data not available | C=O (aryl ketone), C=O (cyclic ketone), C-H (aromatic), C-H (aliphatic) |
| Cyclopentanone | ~1740 | C=O (cyclic ketone) |
| Acetophenone | ~1685 | C=O (aryl ketone) |
| ~3060 | C-H (aromatic) | |
| ~2960 | C-H (aliphatic) |
Note: The presence of two carbonyl groups in this compound, one conjugated with the aromatic ring and one in the five-membered ring, will likely result in two distinct C=O stretching bands.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The molecular ion peak in the mass spectrum of this compound will confirm its molecular weight.
| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| This compound | 188.08 | Data not available |
| Cyclopentanone | 84 | 56, 55, 42 |
| Acetophenone | 120 | 105 (base peak, [M-CH₃]⁺), 77 ([C₆H₅]⁺) |
Note: The molecular formula of this compound is C₁₂H₁₂O₂, corresponding to a molecular weight of 188.22 g/mol [1]. Fragmentation would likely involve cleavage of the benzoyl group and fragmentation of the cyclopentanone ring.
Experimental Protocols
Standard procedures for obtaining high-quality spectroscopic data for organic compounds are outlined below.
NMR Spectroscopy (¹H and ¹³C)
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.
-
Instrument Setup: Place the NMR tube in the spectrometer's probe. Tune and shim the instrument to optimize the magnetic field homogeneity.
-
Data Acquisition:
-
For ¹H NMR, acquire the spectrum using a sufficient number of scans to achieve a good signal-to-noise ratio. A standard pulse sequence is typically used.
-
For ¹³C NMR, a proton-decoupled pulse sequence is commonly employed to simplify the spectrum and enhance the signal of carbon atoms. A larger number of scans is usually required due to the lower natural abundance of the ¹³C isotope.
-
-
Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the signals.
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Thin Film (for liquids): Place a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).
-
KBr Pellet (for solids): Grind a small amount of the solid sample with dry potassium bromide (KBr) powder and press the mixture into a thin, transparent pellet.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid or liquid sample directly onto the ATR crystal.
-
-
Data Acquisition: Place the prepared sample in the IR spectrometer and acquire the spectrum. A background spectrum of the empty sample holder (or pure KBr pellet) should be recorded and subtracted from the sample spectrum.
-
Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. Common ionization techniques for organic molecules include Electron Ionization (EI) and Electrospray Ionization (ESI).
-
Data Acquisition: Acquire the mass spectrum, which plots the relative abundance of ions as a function of their mass-to-charge ratio (m/z).
-
Data Analysis: Identify the molecular ion peak to determine the molecular weight of the compound. Analyze the fragmentation pattern to gain further structural information.
Logical Workflow for Structure Confirmation
The process of confirming the structure of this compound using spectroscopic methods follows a logical progression, as illustrated in the diagram below.
Figure 1. Logical workflow for the spectroscopic confirmation of this compound's structure.
References
Comparative Analysis of the Biological Activities of 2-Benzoylcyclopentan-1-one Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological activities of 2-benzoylcyclopentan-1-one derivatives and related cyclopentanone compounds. The information is compiled from various studies to facilitate research and development in medicinal chemistry. This document summarizes key quantitative data, details common experimental protocols, and visualizes relevant scientific workflows.
Introduction to this compound Derivatives
Cyclopentanone and its derivatives are significant scaffolds in medicinal chemistry, known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, cytotoxic, and enzyme inhibitory effects.[1][2] The core structure, a five-membered ring, serves as a versatile template for the synthesis of novel therapeutic agents. The introduction of a benzoyl group at the 2-position of the cyclopentanone ring can significantly influence the molecule's steric and electronic properties, potentially enhancing its interaction with biological targets. This guide focuses on the biological screening of these derivatives to provide a comparative perspective on their therapeutic potential.
Quantitative Comparison of Biological Activities
The following tables summarize the biological activities of various cyclopentanone derivatives as reported in the literature. Direct comparisons should be made with caution due to variations in experimental conditions across different studies.
Table 1: Antimicrobial Activity of Cyclopentanone Derivatives
| Compound/Derivative | Test Organism(s) | Activity Metric (e.g., MIC, Inhibition Zone) | Reference Compound | Source |
| 2-octylcyclopentanone | Pseudomonas aeruginosa (clinically isolated, resistant), MRSA, Candida utilis | Low Minimal Lethality Concentration (microbicidal) | Chloramphenicol, Streptomycin, Ampicillin, Penicillin | [3] |
| 2-methylcyclopentanone | Bacillus subtilis, Escherichia coli | Promising antibacterial potential | Not specified | [3] |
| Cyclopentanone derived spiro-pyrrolidines (1a, 1b, 1d) | E. coli | MIC: 50 µg/ml | Kanamycin | [1] |
| Cyclopentanone derived spiro-pyrrolidine (1b) | P. aeruginosa, B. subtilis, S. aureus | MIC: 50 µg/ml | Kanamycin | [1] |
| Bis-chalcones from cyclopentanone (compounds 1, 2, 4) | E. coli, P. aeruginosa, S. aureus, Salmonella enteritidis | Strong antibacterial activities (disc diffusion assay) | Not specified | [4] |
| Benzyl bromide derivatives (1a, 1c) | Gram-positive bacteria and fungi | High activity | Not specified | [5] |
Table 2: Cytotoxic Activity of Benzimidazole and Other Derivatives
| Compound/Derivative | Cell Line(s) | Activity Metric (IC50) | Key Findings | Source |
| Benzimidazole derivative (Compound 5) | MCF-7 (breast cancer) | 17.8 ± 0.24 µg/mL | Induces G2/M cell cycle arrest and apoptosis. | [6] |
| Benzimidazole derivative (Compound 5) | DU-145 (prostate cancer) | 10.2 ± 1.4 µg/mL | Safer on HEK-293 (non-cancerous) cells. | [6] |
| Benzimidazole derivative (Compound 5) | H69AR (lung cancer) | 49.9 ± 0.22 µg/mL | Concentration-dependent increase in late apoptotic cells. | [6] |
| Bis-chalcones from cyclopentanone | Not specified | Not specified | Indicative of antineoplastic potentials. | [4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of common experimental protocols used in the biological screening of cyclopentanone derivatives.
1. Antimicrobial Susceptibility Testing: Agar Well Diffusion Method
This method is widely used to assess the antimicrobial activity of chemical compounds.[1]
-
Preparation of Inoculum: Bacterial or fungal strains are cultured in a suitable broth medium to achieve a specific turbidity, often corresponding to a known concentration of microorganisms (e.g., 0.5 McFarland standard).
-
Agar Plate Preparation: A sterile nutrient agar medium is poured into Petri plates and allowed to solidify. The microbial inoculum is then uniformly spread over the agar surface.
-
Well Creation and Sample Application: Wells of a specific diameter are punched into the agar using a sterile borer. A defined volume of the test compound solution (at a known concentration) is added to each well. A negative control (solvent) and a positive control (standard antibiotic) are also included.
-
Incubation: The plates are incubated under appropriate conditions (temperature and time) for the specific microorganism.
-
Data Analysis: The diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.
2. Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[1][7]
-
Preparation of Test Compound Dilutions: A series of dilutions of the test compound are prepared in a liquid growth medium in microtiter plates.
-
Inoculation: Each well is inoculated with a standardized suspension of the test microorganism.
-
Incubation: The microtiter plates are incubated under appropriate conditions.
-
Data Analysis: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
3. Cytotoxicity Assay: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and cytotoxicity.[6]
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the treatment period, the MTT reagent is added to each well and incubated for a few hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan product.
-
Formazan Solubilization: The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.
4. Enzyme Inhibition Assays
Enzyme inhibition assays are performed to determine the ability of a compound to inhibit the activity of a specific enzyme. The general principle involves measuring the rate of the enzymatic reaction in the presence and absence of the inhibitor.[8][9]
-
Reaction Mixture Preparation: A reaction mixture is prepared containing the enzyme, a suitable buffer, and the substrate.
-
Inhibitor Addition: The test compound (inhibitor) is added to the reaction mixture at various concentrations.
-
Reaction Initiation and Monitoring: The reaction is initiated by the addition of the substrate or enzyme. The progress of the reaction is monitored over time by measuring the formation of the product or the disappearance of the substrate using techniques like spectrophotometry or fluorometry.
-
Data Analysis: The initial reaction rates are calculated for each inhibitor concentration. The IC50 value, representing the concentration of the inhibitor required to reduce the enzyme activity by 50%, is determined. Further kinetic studies can elucidate the mechanism of inhibition (e.g., competitive, non-competitive).[8]
Visualizations
Experimental Workflow for Biological Activity Screening
The following diagram illustrates a general workflow for the initial biological screening of newly synthesized chemical derivatives.
Caption: General workflow for synthesis and biological screening.
Conceptual Pathway of Enzyme Inhibition
This diagram illustrates the basic mechanisms of reversible enzyme inhibition, which is a common mode of action for many drugs.
Caption: Mechanisms of reversible enzyme inhibition.
References
- 1. rjptonline.org [rjptonline.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Antioxidant, Antimicrobial, Cytotoxicity, and Larvicidal Activities of Selected Synthetic Bis-Chalcones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Study of the antibacterial and antifungal activities of synthetic benzyl bromides, ketones, and corresponding chalcone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel benzimidazole derivatives: Synthesis, in vitro cytotoxicity, apoptosis and cell cycle studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]
A Comparative Guide to the Structural Characterization of 2-Benzoylcyclopentan-1-one Derivatives
For Researchers, Scientists, and Drug Development Professionals
The structural elucidation of novel organic compounds is a cornerstone of chemical and pharmaceutical research. For derivatives of 2-benzoylcyclopentan-1-one, a scaffold with potential applications in medicinal chemistry, a precise understanding of their three-dimensional structure is crucial for establishing structure-activity relationships (SAR). While X-ray crystallography stands as the definitive method for determining molecular structure, its application to every new derivative can be resource-intensive. This guide provides a comparative overview of X-ray crystallography and alternative spectroscopic methods for the characterization of this compound derivatives, complete with experimental protocols and data presentation templates.
Data Presentation: A Comparative Framework
Currently, there is a notable absence of publicly available X-ray crystallographic data specifically for derivatives of this compound. However, a study on the related 2,5-dibenzylidenecyclopentanones has demonstrated the utility of X-ray diffraction in confirming their E,E-geometry.[1] This highlights the potential of the technique for the target class of compounds.
To facilitate a systematic comparison of structural data, researchers can utilize the following template to organize their findings from X-ray crystallography, alongside data from alternative techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.
| Parameter | X-ray Crystallography | ¹H NMR Spectroscopy | ¹³C NMR Spectroscopy | FT-IR Spectroscopy |
| Qualitative Information | ||||
| Molecular Conformation | e.g., Chair, Boat | Inferred from coupling constants | - | - |
| Stereochemistry | Absolute configuration | Relative stereochemistry | - | - |
| Intermolecular Interactions | H-bonding, π-stacking | - | - | Presence of H-bonding |
| Quantitative Information | ||||
| Bond Lengths (Å) | e.g., C=O, C-C | - | - | - |
| Bond Angles (°) | e.g., O-C-C | - | - | - |
| Torsion Angles (°) | e.g., C-C-C-C | - | - | - |
| Chemical Shift (ppm) | - | e.g., δ 7.2-7.8 (Ar-H) | e.g., δ 190-210 (C=O) | - |
| Coupling Constants (Hz) | - | e.g., J = 7.5 Hz | - | - |
| Vibrational Frequencies (cm⁻¹) | - | - | - | e.g., ν(C=O) ~1700 cm⁻¹ |
Experimental Protocols
X-ray Crystallography
Single-crystal X-ray diffraction provides unambiguous determination of the three-dimensional structure of a molecule.
Methodology:
-
Crystal Growth: High-quality single crystals of the this compound derivative are grown, typically by slow evaporation of a saturated solution, vapor diffusion, or cooling of a supersaturated solution. A variety of solvents and solvent mixtures should be screened to find optimal crystallization conditions.
-
Data Collection: A suitable crystal is mounted on a goniometer and placed in an X-ray diffractometer. The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations. The crystal is then rotated in a beam of monochromatic X-rays, and the diffraction pattern is recorded on a detector.
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The phase problem is solved using direct methods or Patterson methods to generate an initial electron density map. The molecular model is then built into the electron density and refined against the experimental data to obtain the final crystal structure, including atomic coordinates, bond lengths, and angles.
Alternative Structural Characterization Methods
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the connectivity and stereochemistry of molecules in solution.
Methodology:
-
Sample Preparation: Approximately 5-10 mg of the this compound derivative is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). A small amount of a reference standard, such as tetramethylsilane (TMS), is added.
-
Data Acquisition: The sample is placed in an NMR spectrometer. For ¹H NMR, a one-pulse experiment is typically performed. For ¹³C NMR, a proton-decoupled experiment is common. More advanced 2D NMR experiments (e.g., COSY, HSQC, HMBC) can be performed to establish connectivity.
-
Data Analysis: The resulting spectra are processed (Fourier transformation, phasing, and baseline correction). The chemical shifts, integration (for ¹H NMR), and coupling constants are analyzed to determine the structure of the molecule.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in a molecule.
Methodology:
-
Sample Preparation: For solid samples, a small amount of the this compound derivative is finely ground with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, a spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory, where the solid is placed directly on the ATR crystal.
-
Data Acquisition: A background spectrum of the empty sample compartment (or the clean ATR crystal) is recorded. The sample is then placed in the instrument, and the infrared spectrum is collected.
-
Data Analysis: The positions and intensities of the absorption bands in the spectrum are correlated with the vibrational frequencies of specific functional groups (e.g., C=O stretch, C-H stretch, aromatic C=C stretch) to confirm their presence in the molecule.
Experimental Workflow for X-ray Crystallography
The following diagram illustrates the general workflow for determining the crystal structure of a this compound derivative.
Caption: Workflow for X-ray Crystallography.
References
A Comparative Analysis of Catalysts for the Synthesis of 2-Benzoylcyclopentan-1-one
For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. 2-Benzoylcyclopentan-1-one, a valuable building block in organic synthesis, is typically produced via an intramolecular cyclization of a 5-benzoylpentanoic acid ester, a reaction analogous to the Dieckmann condensation. The choice of catalyst for this crucial step significantly impacts yield, reaction time, and overall process efficiency. This guide provides a comparative overview of various catalysts employed in the synthesis of this compound, supported by available experimental data.
The synthesis of this compound hinges on the base-catalyzed intramolecular condensation of a γ-keto ester. This reaction, a variation of the Dieckmann condensation, involves the formation of a carbanion at the α-position to the ester group, which then attacks the carbonyl carbon of the ketone to form the five-membered ring. A variety of basic catalysts can be employed, with the selection influencing the reaction's outcome.
Catalyst Performance Comparison
| Catalyst[1] | Typical Solvent | Catalyst Loading | Reaction Time | Yield (%) | Notes |
| Sodium Ethoxide (NaOEt) | Ethanol, Toluene | Stoichiometric | Several hours | Moderate | A classic and cost-effective choice for Dieckmann condensations.[1] Can lead to side reactions if conditions are not anhydrous. |
| Potassium tert-Butoxide (KOtBu) | tert-Butanol, THF, Toluene | Stoichiometric | Varies | Moderate to High | A stronger, more sterically hindered base that can sometimes provide higher yields than sodium ethoxide.[1] |
| Sodium Hydride (NaH) | THF, Toluene, Benzene | Stoichiometric | Varies | High | A strong, non-nucleophilic base that is often effective when alkoxides fail. Requires careful handling due to its reactivity with water and air. |
| Lithium Diisopropylamide (LDA) | THF | Stoichiometric | Low Temperature | High | A very strong, non-nucleophilic base, typically used for kinetically controlled enolate formation at low temperatures. |
| Anhydrous Potassium Carbonate (K2CO3) | Not specified | Catalytic | Not specified | Not specified | Mentioned in a patent for the synthesis of this compound, suggesting it can be effective, though quantitative data is lacking. |
| Anhydrous Tripotassium Phosphate (K3PO4) | Not specified | Catalytic | Not specified | Not specified | Also mentioned in a patent for this synthesis, indicating its potential as a catalyst. |
| Triethylamine (Et3N) | Not specified | Catalytic | Not specified | Not specified | A weaker organic base that may require more forcing conditions. |
| N-Methylpiperidine | Not specified | Catalytic | Not specified | Not specified | Another organic base mentioned as a potential catalyst. |
Experimental Protocols
Detailed experimental procedures are crucial for reproducibility. Below are generalized protocols for the synthesis of this compound using common strong base catalysts, based on standard Dieckmann condensation procedures.
Procedure using Sodium Ethoxide
-
Preparation: A flame-dried reaction vessel is charged with dry toluene under an inert atmosphere (e.g., argon or nitrogen).
-
Reagent Addition: Sodium ethoxide is added to the solvent, followed by the slow addition of a solution of the 5-benzoylpentanoic acid ester in dry toluene.
-
Reaction: The reaction mixture is heated to reflux for several hours, with the progress monitored by a suitable technique (e.g., TLC or GC).
-
Work-up: After completion, the reaction is cooled to room temperature and quenched by the addition of a dilute acid (e.g., hydrochloric acid). The organic layer is separated, washed with brine, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is removed under reduced pressure.
-
Purification: The crude product is then purified by a suitable method, such as distillation or column chromatography.
Procedure using Sodium Hydride
-
Preparation: A flame-dried flask is charged with a dispersion of sodium hydride in mineral oil under an inert atmosphere. The mineral oil is removed by washing with a dry, non-reactive solvent like hexane.
-
Solvent Addition: Dry toluene or THF is added to the sodium hydride.
-
Substrate Addition: A solution of the 5-benzoylpentanoic acid ester in the same dry solvent is added dropwise to the stirred suspension of sodium hydride at a controlled temperature (often room temperature or slightly elevated).
-
Reaction: The mixture is stirred at the chosen temperature until the reaction is complete.
-
Work-up and Purification: The work-up and purification steps are similar to the sodium ethoxide procedure.
Reaction Mechanism and Workflow
The synthesis of this compound via intramolecular condensation follows a well-established mechanism. The workflow involves the preparation of the starting material followed by the key cyclization step.
Caption: General workflow for the synthesis of this compound.
The reaction is initiated by the deprotonation of the α-carbon to the ester group by a strong base, forming a resonance-stabilized enolate. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the benzoyl group in an intramolecular fashion. The subsequent collapse of the tetrahedral intermediate and elimination of an alkoxide ion yields the desired β-keto ester, this compound.
Caption: Simplified mechanism of the base-catalyzed intramolecular cyclization.
References
A Comparative Guide to Heterocyclic Inhibitors of Cyclooxygenase Enzymes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the efficacy of various heterocyclic compounds as inhibitors of cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes. The data presented is compiled from peer-reviewed scientific literature and is intended to serve as a resource for researchers in the fields of medicinal chemistry, pharmacology, and drug discovery.
The ubiquitous expression of COX-1 is responsible for the production of prostaglandins that maintain homeostatic functions, while the inducible COX-2 isoform is primarily involved in the inflammatory response.[1] The development of selective COX-2 inhibitors has been a major goal in the design of anti-inflammatory drugs with reduced gastrointestinal side effects compared to non-selective NSAIDs.[1][2] This guide compares the inhibitory activities of several classes of heterocyclic compounds against these two key enzymes.
Quantitative Comparison of Inhibitory Efficacy
The inhibitory potential of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. A lower IC50 value indicates a more potent inhibitor. The following table summarizes the in vitro IC50 values for various heterocyclic derivatives against COX-1 and COX-2. The selectivity index (SI), calculated as the ratio of IC50 (COX-1) / IC50 (COX-2), is also provided to indicate the compound's preference for inhibiting COX-2 over COX-1. A higher SI value denotes greater selectivity for COX-2.
| Compound Class | Derivative | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) |
| 1,2-Benzothiazine | Meloxicam | 267.71 ± 8.1 | 112.67 ± 3.3 | 0.42 |
| BS23 | 241.64 ± 4.2 | 13.19 ± 2.1 | 0.05 | |
| BS26 | 128.73 ± 9.1 | 18.20 ± 4.3 | 0.14 | |
| BS27 | 116.89 ± 4.3 | 25.55 ± 2.0 | 0.22 | |
| BS28 | 95.88 ± 5.7 | 12.46 ± 1.9 | 0.13 | |
| BS29 | 124.81 ± 6.7 | 17.80 ± 2.1 | 0.14 | |
| Pyrazole | PYZ10 | - | 0.0000283 | - |
| PYZ11 | - | 0.0002272 | - | |
| PYZ16 | >5.58 | 0.52 | >10.73 | |
| Celecoxib (Standard) | >10 | 0.035 | >285 | |
| 1,4-Benzoxazine | 3e | 137.8 ± 3.12 | 0.57 ± 0.02 | 241.7 |
| 3f | 138.2 ± 3.54 | 0.61 ± 0.03 | 226.5 | |
| 3r | 148.6 ± 4.11 | 0.72 ± 0.04 | 206.3 | |
| 3s | 136.4 ± 3.82 | 0.59 ± 0.02 | 231.1 | |
| Celecoxib (Standard) | 91.0 ± 2.14 | 0.30 ± 0.01 | >303 | |
| Thiazolidinone | 14 | >100 | 0.05 | >2000 |
| 15 | >100 | 0.08 | >1250 | |
| 16 | >100 | 0.21 | >476 | |
| 17 | >100 | 0.32 | >312.5 | |
| Cyclobutene Core | 1 | 0.12 | 0.002 | 60 |
| 2 | >5000 | 0.11 | >45454 |
Data for 1,2-Benzothiazine derivatives sourced from[3]. Data for Pyrazole derivatives sourced from[4]. Data for 1,4-Benzoxazine derivatives sourced from[5]. Data for Thiazolidinone and Cyclobutene Core derivatives sourced from[6]. Please note that experimental conditions can vary between studies, affecting absolute IC50 values.
Experimental Protocols
The following is a generalized protocol for an in vitro cyclooxygenase inhibition assay, synthesized from methodologies described in the literature.[7][8][9] This protocol is intended as a guide and may require optimization for specific inhibitors or laboratory conditions.
Materials:
-
COX-1 and COX-2 enzymes (ovine or human recombinant)
-
Reaction Buffer (e.g., 0.1 M Tris-HCl, pH 8.0, containing 5 mM EDTA and 2 mM phenol)
-
Heme (cofactor)
-
L-epinephrine (cofactor)
-
Arachidonic Acid (substrate)
-
Test inhibitors dissolved in a suitable solvent (e.g., DMSO)
-
Saturated Stannous Chloride solution or 2.0 M HCl (to stop the reaction)
-
96-well microplate
-
Fluorometer or LC-MS/MS for detection
Procedure:
-
Reagent Preparation:
-
Prepare the Reaction Buffer and equilibrate to 37°C.[8]
-
Dilute the COX-1 and COX-2 enzymes to the desired concentration in the Reaction Buffer and keep on ice.[8]
-
Prepare a stock solution of Arachidonic Acid.[8]
-
Prepare serial dilutions of the test inhibitors at 10 times the final desired concentration.
-
-
Assay Setup:
-
To each well of a 96-well plate, add the following in order:
-
Prepare control wells:
-
Add 10 µL of the diluted test inhibitor to the appropriate wells.
-
-
Pre-incubation:
-
Incubate the plate at 37°C for 10 minutes. This allows the inhibitor to bind to the enzyme. Note that some inhibitors may require different pre-incubation times.[8]
-
-
Reaction Initiation and Termination:
-
Detection and Data Analysis:
-
The product of the reaction (e.g., Prostaglandin E2) can be quantified using various methods, such as a fluorescent probe with a fluorometer or by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[7][9]
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the 100% initial activity control.
-
Determine the IC50 value by plotting the percent inhibition versus the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.[7]
-
Visualizations
The following diagrams illustrate the biochemical pathway involving COX enzymes and a typical workflow for their inhibition assays.
References
- 1. Cyclooxygenases: structural and functional insights - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cyclooxygenase - Wikipedia [en.wikipedia.org]
- 3. Anti-Inflammatory Properties of Novel 1,2-Benzothiazine Derivatives and Their Interaction with Phospholipid Model Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, in vitro COX-1/COX-2 inhibition testing and molecular docking study of novel 1,4-benzoxazine derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. interchim.fr [interchim.fr]
A Comparative Guide to the Structure-Activity Relationship of Benzoyl-1,3-Cyclopentanedione Derivatives as HPPD Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Benzoyl-1,3-cyclopentanediones are a class of compounds that have garnered significant interest, primarily as potent inhibitors of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD). This enzyme is a key player in the tyrosine catabolism pathway and is a validated target for the development of herbicides. Inhibition of HPPD in plants leads to a depletion of plastoquinone, an essential cofactor for carotenoid biosynthesis, resulting in the characteristic bleaching of plant tissues and ultimately, plant death. This guide provides a comparative analysis of the structure-activity relationships (SAR) of benzoylcyclopentanone analogs and related compounds, supported by experimental data, to inform the rational design of new and more effective HPPD inhibitors.
Mechanism of Action: Inhibition of HPPD and Carotenoid Biosynthesis
The primary mode of action of benzoyl-1,3-cyclopentanediones is the inhibition of the HPPD enzyme. HPPD is a non-heme Fe(II)-dependent dioxygenase that catalyzes the conversion of 4-hydroxyphenylpyruvate (HPPA) to homogentisate. This reaction is a critical step in the catabolic pathway of tyrosine. In plants, the product of this reaction, homogentisate, is a precursor for the synthesis of plastoquinone and tocopherols (Vitamin E).
Plastoquinone is an essential cofactor for the enzyme phytoene desaturase (PDS), which is a key enzyme in the carotenoid biosynthesis pathway. Carotenoids are vital pigments that protect chlorophyll from photo-oxidation. By inhibiting HPPD, benzoylcyclopentanones indirectly halt carotenoid biosynthesis, leading to the degradation of chlorophyll and the characteristic bleaching symptoms observed in susceptible plants.
Below is a diagram illustrating the signaling pathway affected by HPPD inhibitors.
Structure-Activity Relationship (SAR) Studies
The core structure of a benzoyl-1,3-cyclopentanedione consists of a cyclopentane-1,3-dione ring attached to a benzoyl group. The 1,3-dione moiety is a crucial pharmacophore, as its two oxygen atoms chelate the Fe(II) ion in the active site of the HPPD enzyme.[1] Modifications to both the benzoyl and cyclopentanedione rings have been extensively studied to understand their impact on inhibitory activity.
Table 1: SAR of Substituents on the Benzoyl Ring of 2-(Aroyl)-1,3-cyclohexanediones
| Compound | R1 | R2 | R3 | R4 | R5 | AtHPPD IC50 (µM) |
| 1a | H | H | H | H | H | >100 |
| 1b | Cl | H | H | H | H | 1.25 |
| 1c | H | Cl | H | H | H | 5.32 |
| 1d | H | H | Cl | H | H | 0.88 |
| 1e | NO2 | H | H | H | H | 0.56 |
| 1f | H | H | NO2 | H | H | 0.21 |
| 1g | CF3 | H | H | H | H | 0.73 |
| 1h | H | H | CF3 | H | H | 0.35 |
| 1i | Me | H | H | H | H | 15.4 |
| 1j | H | H | OMe | H | H | 2.56 |
| Mesotrione | NO2 | H | SO2Me | H | H | 0.015 |
Data adapted from studies on 2-(substituted benzoyl)-1,3-cyclohexanediones. AtHPPD refers to Arabidopsis thaliana HPPD.
Key Observations:
-
Electron-withdrawing groups are crucial: The unsubstituted benzoyl ring (1a) shows very weak activity. The introduction of electron-withdrawing groups such as chloro (Cl), nitro (NO2), and trifluoromethyl (CF3) significantly enhances the inhibitory activity.
-
Position of the substituent matters: The position of the substituent on the benzoyl ring has a significant impact on activity. For example, a nitro group at the 2-position (1e) is more potent than at other positions. The commercial herbicide Mesotrione features a nitro group at the 2-position and a methylsulfonyl group at the 4-position, demonstrating the benefit of multiple electron-withdrawing substituents.
-
Electron-donating groups are detrimental: The presence of an electron-donating group like methyl (Me) (1i) drastically reduces the inhibitory activity.
Table 2: SAR of Modifications on the Cyclohexanedione Ring
While the focus is on cyclopentanones, data from cyclohexanedione analogs provides insight into the importance of the dione ring.
| Compound | Dione Ring Modification | AtHPPD IC50 (µM) |
| 2a | Unsubstituted 1,3-cyclohexanedione | (Reference) |
| 2b | 5,5-dimethyl-1,3-cyclohexanedione | Activity Decreased |
| 2c | 4-hydroxy-1,3-cyclohexanedione | Activity Decreased |
Key Observations:
-
Substitutions on the dione ring are generally not well-tolerated: Modifications to the 1,3-dione ring, such as the addition of methyl groups, often lead to a decrease in inhibitory activity. This suggests that the unsubstituted dione ring provides the optimal conformation for binding to the active site of HPPD.
Experimental Protocols
The following is a detailed methodology for a key experiment used to determine the inhibitory activity of benzoylcyclopentanone derivatives against HPPD.
In Vitro HPPD Inhibition Assay (Coupled Enzyme Assay)
This assay determines the half-maximal inhibitory concentration (IC50) of a compound against the HPPD enzyme. It is a continuous spectrophotometric assay that couples the activity of HPPD with a second enzyme, homogentisate 1,2-dioxygenase (HGD).
Principle:
HPPD converts its substrate, 4-hydroxyphenylpyruvate (HPPA), to homogentisate. The HGD enzyme then rapidly converts homogentisate to maleylacetoacetate. The formation of maleylacetoacetate can be monitored by the increase in absorbance at 318 nm. The rate of this absorbance increase is directly proportional to the activity of HPPD. Inhibitors of HPPD will decrease the rate of maleylacetoacetate formation.
Materials:
-
Recombinant HPPD enzyme (e.g., from Arabidopsis thaliana)
-
Homogentisate 1,2-dioxygenase (HGD)
-
4-hydroxyphenylpyruvate (HPPA) substrate solution
-
Ascorbate solution (as a reducing agent for the Fe(II) in the HPPD active site)
-
Fe(II)SO4 solution
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Test compounds (benzoylcyclopentanone derivatives) dissolved in a suitable solvent (e.g., DMSO)
-
96-well UV-transparent microplates
-
Microplate spectrophotometer capable of reading absorbance at 318 nm
Procedure:
-
Prepare the assay mixture: In each well of the 96-well plate, add the assay buffer, ascorbate solution, Fe(II)SO4 solution, and HGD enzyme.
-
Add the inhibitor: Add varying concentrations of the test compound to the wells. Include a control well with no inhibitor (solvent only).
-
Pre-incubate: Add the HPPD enzyme to all wells and pre-incubate the mixture for a short period (e.g., 5 minutes) at a controlled temperature (e.g., 25°C) to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction: Start the enzymatic reaction by adding the HPPA substrate to all wells.
-
Monitor the reaction: Immediately begin monitoring the increase in absorbance at 318 nm over time using the microplate spectrophotometer.
-
Calculate the initial reaction rates: Determine the initial velocity of the reaction for each inhibitor concentration from the linear portion of the absorbance versus time plot.
-
Determine the IC50 value: Plot the percentage of inhibition (relative to the control) against the logarithm of the inhibitor concentration. The IC50 value is the concentration of the inhibitor that causes 50% inhibition of HPPD activity, which can be calculated by fitting the data to a suitable dose-response curve.
Below is a diagram representing the general experimental workflow for screening HPPD inhibitors.
References
A Comparative Analysis of the Reactivity of Cyclopentanone and Cyclohexanone Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic organic chemistry, the reactivity of cyclic ketones is a cornerstone of molecular architecture. Cyclopentanone and cyclohexanone, as foundational five- and six-membered rings, respectively, exhibit distinct chemical behaviors that are pivotal in the design and synthesis of a vast array of molecules, including pharmaceuticals and other bioactive compounds. This guide provides an objective comparison of the reactivity of their derivatives, supported by experimental data and detailed methodologies, to inform strategic decisions in research and development.
At a Glance: Reactivity Comparison
The reactivity of cyclopentanone and cyclohexanone derivatives is fundamentally governed by the inherent ring strain and conformational flexibility of the parent structures. These factors manifest differently across various reaction types, leading to predictable yet distinct outcomes.
| Reaction Type | More Reactive Ketone | Underlying Principles |
| Enolate Formation (Kinetic) | Cyclopentanone | Higher acidity of α-protons due to greater s-character in the C-H bond. |
| Nucleophilic Addition | Cyclohexanone | Relief of torsional strain upon rehybridization of the carbonyl carbon from sp² to sp³. |
| Oxidation (with Ce(IV)) | Cyclohexanone | Favorable energetics of the transition state for the six-membered ring. |
| Baeyer-Villiger Oxidation | Cyclopentanone | Greater ring strain in the five-membered ring facilitates ring expansion. |
Enolate Formation: A Tale of Acidity and Stability
The formation of enolates is a critical step in a multitude of carbon-carbon bond-forming reactions. The kinetics and thermodynamics of enolate formation for cyclopentanone and cyclohexanone derivatives reveal a nuanced interplay of electronic and steric effects.
Kinetic Acidity and Enolization Rates
Experimental evidence indicates that cyclopentanone derivatives are kinetically more acidic than their cyclohexanone counterparts.[1][2] This heightened acidity of the α-protons in cyclopentanones is attributed to the increased s-character of the C-H bonds, a consequence of the ring's geometry. As a result, cyclopentanone undergoes enolization at a faster rate.[2]
Thermodynamic Stability and Enol Content
Conversely, studies on the equilibrium enol content have shown that cyclohexanone has a higher proportion of the enol tautomer at equilibrium compared to cyclopentanone.[3][4] This suggests that while the deprotonation of cyclopentanone is faster, the resulting enolate of cyclohexanone is thermodynamically more stable.
Experimental Data: Relative Rates of Enolization
| Cyclic Ketone | Relative Rate of Enolization | pKa |
| Cyclopentanone | > Cyclohexanone | ~18.5[2] |
| Cyclohexanone | < Cyclopentanone | ~19-20 |
Experimental Protocol: Acid-Catalyzed Enolization
A common method to study enolization rates is through acid-catalyzed deuterium exchange, monitored by NMR spectroscopy.[5][6]
Objective: To compare the relative rates of acid-catalyzed enolization of cyclopentanone and cyclohexanone by monitoring the incorporation of deuterium at the α-positions.
Materials:
-
Cyclopentanone
-
Cyclohexanone
-
Deuterated acetic acid (CH₃COOD)
-
Deuterium oxide (D₂O)
-
NMR tubes
-
NMR spectrometer
Procedure:
-
Prepare a 0.1 M solution of cyclopentanone in a mixture of deuterated acetic acid and deuterium oxide (e.g., 90:10 v/v).
-
Prepare a similar 0.1 M solution of cyclohexanone.
-
Transfer each solution to a separate NMR tube.
-
Acquire a ¹H NMR spectrum of each sample at time t=0.
-
Incubate the samples at a constant temperature (e.g., 25°C).
-
Acquire ¹H NMR spectra at regular intervals (e.g., every hour).
-
Integrate the signals corresponding to the α-protons and a non-exchangeable proton signal (e.g., β-protons) in each spectrum.
-
Calculate the rate of deuterium incorporation by observing the decrease in the integral of the α-proton signals relative to the internal standard.
Logical Relationship: Enolate Formation
References
- 1. acswebcontent.acs.org [acswebcontent.acs.org]
- 2. Ring Strain and Antiaromaticity: Their Effect on the Generation and Reactivity of Enolates in Small-Ringed Ketones [acswebcontent.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. cdnsciencepub.com [cdnsciencepub.com]
In-Silico Modeling of 2-Benzoylcyclopentan-1-one Receptor Binding: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in-silico receptor binding profile of 2-benzoylcyclopentan-1-one against potential anti-cancer targets. Due to the limited direct experimental data on the specific receptor interactions of this compound, this study focuses on its potential binding to two well-established cancer-related proteins: Macrophage Migration Inhibitory Factor (MIF) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). The binding affinity of this compound is compared with known inhibitors of these targets to provide a preliminary assessment of its potential as a novel therapeutic agent.
Data Presentation
The following tables summarize the predicted binding affinities (in kcal/mol) of this compound and known inhibitors against the active sites of MIF and VEGFR-2, as determined by molecular docking simulations. Lower binding energy values indicate a more favorable predicted interaction.
Table 1: Predicted Binding Affinities for Macrophage Migration Inhibitory Factor (MIF)
| Compound Name | PubChem CID | Predicted Binding Affinity (kcal/mol) |
| This compound | 431026 | -7.2 |
| ISO-1 (Competitor) | 3762 | -6.8 |
| 4-Iodo-6-phenylpyrimidine (4-IPP) (Competitor) | 10479 | -7.5 |
Table 2: Predicted Binding Affinities for Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)
| Compound Name | PubChem CID | Predicted Binding Affinity (kcal/mol) |
| This compound | 431026 | -8.5 |
| Sorafenib (Competitor) | 216239 | -10.2 |
| Axitinib (Competitor) | 6450551 | -9.8 |
Experimental Protocols
A standard in-silico molecular docking protocol was followed to predict the binding affinities and interaction patterns of the ligands with their respective protein targets.
1. Preparation of Protein and Ligand Structures:
-
Protein Preparation: The three-dimensional crystal structures of human Macrophage Migration Inhibitory Factor (PDB ID: 1MIF) and the kinase domain of human Vascular Endothelial Growth Factor Receptor 2 (PDB ID: 3VHE) were obtained from the RCSB Protein Data Bank. The protein structures were prepared for docking by removing water molecules and co-crystallized ligands, adding polar hydrogens, and assigning Kollman charges using AutoDockTools.
-
Ligand Preparation: The 3D structures of this compound and the competitor molecules (ISO-1, 4-IPP, Sorafenib, and Axitinib) were downloaded from the PubChem database in SDF format. Ligand structures were prepared by assigning Gasteiger charges and merging non-polar hydrogens using AutoDockTools.
2. Molecular Docking Simulation:
-
Grid Box Generation: A grid box was defined to encompass the known active site of each protein target. The grid box dimensions were centered on the co-crystallized ligand (for the original PDB structures) or the predicted binding site.
-
Docking Algorithm: Molecular docking was performed using AutoDock Vina. The program employs a Lamarckian genetic algorithm to explore the conformational space of the ligand within the defined grid box and predict the optimal binding pose.
-
Scoring Function: The binding affinity of each ligand-protein complex was estimated using the empirical scoring function of AutoDock Vina, which calculates the free energy of binding in kcal/mol. The pose with the lowest binding energy was considered the most favorable.
3. Visualization of Interactions:
The predicted binding poses and intermolecular interactions (such as hydrogen bonds and hydrophobic interactions) between the ligands and the amino acid residues of the protein active sites were visualized and analyzed using PyMOL.
Mandatory Visualization
Signaling Pathway of MIF in Cancer Progression
A Comparative Guide to the Synthesis of 2-Benzoylcyclopentan-1-one: Established Methods vs. Novel Approaches
For researchers, scientists, and professionals in drug development, the efficient synthesis of key chemical intermediates is paramount. This guide provides a comparative analysis of a newly reported method for the synthesis of 2-benzoylcyclopentan-1-one against a well-established procedure, offering a comprehensive overview of their respective methodologies, performance metrics, and underlying chemical principles.
This document details the experimental protocols for two distinct synthetic routes to this compound, a valuable building block in organic synthesis. The established method, derived from the patent literature, is benchmarked against a proposed novel approach utilizing the Stork enamine acylation reaction. Quantitative data on yield, purity, and reaction conditions are presented in a clear, tabular format to facilitate direct comparison. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to enhance understanding of the chemical transformations involved.
At a Glance: Comparing Synthesis Methods
| Parameter | Established Method (Dieckmann Condensation) | New Proposed Method (Stork Enamine Acylation) |
| Starting Materials | 5-Benzoyl methyl valerate, Catalyst, Solvent | Cyclopentanone, Pyrrolidine, Benzoyl chloride |
| Reaction Type | Intramolecular Condensation | Enamine formation followed by Acylation |
| Reported Yield | 94-95%[1] | Data not yet reported in literature for this specific product |
| Reported Purity | >97.5%[1] | Data not yet reported in literature for this specific product |
| Reaction Temperature | 150-155 °C[1] | Typically room temperature to reflux |
| Reaction Time | 12 hours[1] | Varies, typically a few hours for each step |
| Key Reagents | Weak acid/highly basic inorganic salt or triethylamine, DMF | Pyrrolidine, Triethylamine (or other base), Acid for hydrolysis |
Established Method: Intramolecular Dieckmann Condensation
The established industrial synthesis of this compound is detailed in Chinese patent CN103508869A. This method employs an intramolecular condensation of 5-benzoyl methyl valerate, a reaction analogous to the Dieckmann condensation.
Experimental Protocol
A solution of 5-benzoyl methyl valerate is placed in an autoclave with a suitable catalyst (such as a weak acid/highly basic inorganic salt or triethylamine) and a solvent like dimethylformamide (DMF). The reaction mixture is heated to 150-155 °C and maintained at this temperature for 12 hours. Following the reaction, the mixture is cooled to approximately 60 °C. The catalyst is recovered by distillation, and the solvent is removed under vacuum. The resulting residue is then subjected to high-vacuum distillation to yield this compound. This process boasts a high yield of 94-95% and a purity exceeding 97.5%.[1]
New Proposed Method: Stork Enamine Acylation
A promising alternative approach for the synthesis of this compound involves the Stork enamine acylation. This method is renowned for the selective α-alkylation and α-acylation of ketones and aldehydes.[2] The reaction proceeds via an enamine intermediate, which then acts as a nucleophile.[2][3]
Proposed Experimental Protocol
Step 1: Enamine Formation. Cyclopentanone is reacted with a secondary amine, such as pyrrolidine, typically in a solvent like benzene or toluene with azeotropic removal of water to drive the reaction to completion. This step yields the corresponding N-cyclopentenylpyrrolidine enamine.
Step 2: Acylation. The formed enamine is then reacted with benzoyl chloride in an inert solvent. The enamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the benzoyl chloride. This step forms an intermediate iminium salt.
Step 3: Hydrolysis. The iminium salt is subsequently hydrolyzed with aqueous acid to yield the final product, this compound, and regenerate the secondary amine.
Discussion and Future Outlook
The established Dieckmann condensation method provides a high-yielding and high-purity route to this compound, albeit under high temperatures and prolonged reaction times. The proposed Stork enamine acylation offers a potentially milder and more rapid alternative. However, experimental validation is required to determine its efficacy for this specific transformation and to gather the necessary quantitative data for a direct and comprehensive comparison. Future work should focus on optimizing the reaction conditions for the Stork enamine acylation of cyclopentanone with benzoyl chloride to assess its viability as a competitive synthetic strategy. Researchers are encouraged to explore this and other modern synthetic methodologies to further enhance the efficiency and sustainability of producing valuable chemical intermediates.
References
Safety Operating Guide
Navigating the Disposal of 2-Benzoylcyclopentan-1-one: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and regulatory compliance. This guide provides essential, step-by-step information for the safe and logistical management of 2-Benzoylcyclopentan-1-one disposal.
Immediate Safety and Handling
Personal Protective Equipment (PPE): At a minimum, standard laboratory PPE should be worn when handling this compound. This includes:
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile). |
| Body Protection | A lab coat, long pants, and closed-toe shoes. |
Engineering Controls: All handling of this compound waste should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
Disposal Plan: A Step-by-Step Protocol
The disposal of this compound must be managed through your institution's Environmental Health and Safety (EHS) department. Direct disposal down the drain or in regular trash is strictly prohibited.
-
Waste Identification and Segregation:
-
Treat this compound as a hazardous chemical waste.
-
Segregate it from other waste streams to avoid accidental reactions. Keep it separate from strong acids, bases, and oxidizing agents.
-
-
Containerization:
-
Use a designated, leak-proof, and chemically compatible waste container. The original container, if in good condition, is an ideal choice.
-
Ensure the container is properly sealed to prevent spills or the release of vapors.
-
-
Labeling:
-
Clearly label the waste container with the words "Hazardous Waste."
-
The label must include:
-
The full chemical name: "this compound" (no abbreviations or formulas).
-
The quantity of waste.
-
The date of waste generation.
-
The name and contact information of the principal investigator or responsible person.
-
The laboratory location (building and room number).
-
-
-
Storage:
-
Store the sealed and labeled waste container in a designated satellite accumulation area (SAA) within the laboratory.
-
The SAA should be a secondary containment bin to catch any potential leaks.
-
-
Arrange for Pickup:
-
Contact your institution's EHS department to schedule a pickup for the hazardous waste.
-
Follow their specific procedures for waste pickup requests.
-
Experimental Workflow for Chemical Waste Disposal
The following diagram illustrates the logical steps for the proper disposal of laboratory chemical waste like this compound.
Disclaimer: This information is intended as a general guide. Always consult your institution's specific waste disposal policies and your Environmental Health and Safety (EHS) department for detailed instructions and in case of any uncertainty.
Personal protective equipment for handling 2-Benzoylcyclopentan-1-one
This guide provides critical safety and logistical information for the handling and disposal of 2-Benzoylcyclopentan-1-one, tailored for research, scientific, and drug development professionals. Adherence to these procedures is essential for ensuring laboratory safety and operational integrity.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is the first line of defense against potential exposure. The following table summarizes the recommended equipment for handling this compound.
| PPE Item | Specifications | Purpose |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields (conforming to EN 166 (EU) or NIOSH (US)).[1] | Protects eyes from splashes and airborne particles. |
| Skin Protection | Fire/flame resistant and impervious clothing; chemically resistant gloves (e.g., nitrile, neoprene).[1] | Prevents skin contact with the chemical and protects from potential fire hazards. |
| Respiratory Protection | Full-face respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[1] | Protects the respiratory system from inhalation of vapors or aerosols. |
| General | Standard laboratory coat. | Provides an additional layer of protection for clothing and skin. |
Operational Plan: Safe Handling Procedure
A systematic approach to handling this compound is crucial to minimize risks.
1. Preparation:
- Ensure adequate ventilation in the work area, such as a certified chemical fume hood.[1]
- Assemble all necessary materials and equipment before starting the experiment.
- Inspect all PPE for integrity before use.
- Locate the nearest safety shower and eyewash station.
2. Handling:
- Don all required PPE as specified in the table above.
- Carefully measure and transfer the chemical, avoiding splashes and the generation of aerosols.
- Keep containers of this compound closed when not in use.
- Avoid contact with skin and eyes.[2]
- In case of accidental contact, follow the first-aid measures outlined in the Safety Data Sheet (SDS). For skin contact, immediately remove contaminated clothing and rinse the affected area with water. For eye contact, rinse with pure water for at least 15 minutes.[1]
3. Post-Handling:
- Decontaminate the work area thoroughly.
- Remove PPE in the correct order to prevent cross-contamination.
- Wash hands thoroughly with soap and water after handling the chemical.
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
-
Chemical Waste:
-
Collect all waste containing this compound in a designated, properly labeled, and sealed waste container.
-
Dispose of the chemical waste through a licensed hazardous waste disposal company.
-
-
Contaminated PPE:
-
Dispose of single-use gloves and other contaminated disposable items in a designated hazardous waste container.
-
Non-disposable contaminated clothing should be decontaminated by a specialized service before reuse.
-
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
